molecular formula C25H25N3O2 B611244 TC-G 1005

TC-G 1005

Cat. No.: B611244
M. Wt: 399.5 g/mol
InChI Key: JQULIQJSYPZQMA-UHFFFAOYSA-N
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Description

TC-G 1005 is an agonist required for the activation of Takeda G-protein receptor 5 (TGR5).>This compound is a potent and selective TGR5 (GPBAR1) agonist.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-cyclopropyl-2,3-dihydroquinoxalin-1-yl)-[4-(2,5-dimethylphenoxy)pyridin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2/c1-17-7-8-18(2)24(15-17)30-23-11-12-26-16-20(23)25(29)28-14-13-27(19-9-10-19)21-5-3-4-6-22(21)28/h3-8,11-12,15-16,19H,9-10,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQULIQJSYPZQMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2=C(C=NC=C2)C(=O)N3CCN(C4=CC=CC=C43)C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TC-G 1005

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-G 1005 is a potent, selective, and orally bioavailable agonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, focusing on its core signaling pathways, in vitro and in vivo pharmacological effects, and detailed experimental protocols for its characterization. The primary mechanism of this compound involves the activation of TGR5, leading to the stimulation of the Gαs-adenylyl cyclase-cAMP-PKA signaling cascade. This culminates in the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone involved in glucose homeostasis. This document is intended to serve as a detailed resource for researchers and drug development professionals investigating TGR5 agonists for therapeutic applications in metabolic diseases.

Core Mechanism of Action: TGR5 Agonism

This compound functions as a potent and selective agonist for TGR5, a member of the G protein-coupled receptor superfamily.[1] TGR5 is expressed in various tissues, including the intestine, gallbladder, and certain immune cells, and plays a crucial role in regulating energy homeostasis and inflammation.[2] Unlike nuclear farnesoid X receptor (FXR), another major bile acid receptor, TGR5 is a cell surface receptor that primarily signals through G protein-mediated pathways. This compound exhibits high selectivity for TGR5 over FXR.[3][4]

Signaling Pathways

The primary signaling pathway initiated by the binding of this compound to TGR5 is the canonical Gαs pathway. This cascade involves the following key steps:

  • Receptor Activation: this compound binds to the extracellular domain of TGR5, inducing a conformational change in the receptor.

  • G Protein Coupling: The activated TGR5 receptor couples to a heterotrimeric G protein, specifically stimulating the Gαs subunit.[5]

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

  • Downstream Effects: Activated PKA then phosphorylates various downstream target proteins, leading to the cellular response, most notably the secretion of GLP-1 from enteroendocrine L-cells.

TGR5_Signaling_Pathway cluster_extracellular cluster_membrane Plasma Membrane cluster_intracellular TCG1005 This compound TGR5 TGR5 TCG1005->TGR5 Binds to Gas Gαs TGR5->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP  ATP to Gas->AC Stimulates PKA PKA cAMP->PKA Activates GLP1_Secretion GLP-1 Secretion PKA->GLP1_Secretion Promotes

Core TGR5 signaling pathway activated by this compound.

While the Gαs-cAMP-PKA axis is the principal pathway, evidence also suggests the potential involvement of alternative signaling cascades downstream of TGR5 activation, including an Epac (Exchange protein directly activated by cAMP)-dependent pathway that may also contribute to GLP-1 release.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound
ParameterSpeciesCell Line/SystemValueReference(s)
EC50 Human (hTGR5)HEK2930.72 nM
EC50 Mouse (mTGR5)HEK2936.2 nM
Selectivity TGR5 vs. FXR-Selective for TGR5
Table 2: In Vivo Pharmacological Effects of this compound in Rodent Models
SpeciesModelDoseEffectReference(s)
Mouse ICR25-100 mg/kg (p.o.)Increased plasma active GLP-1 levels by 31-282%
Mouse ICR50 mg/kg (p.o.)49% reduction in blood glucose AUC0-120 min in an oral glucose tolerance test
Mouse db/db50 mg/kg (p.o.)Significantly reduced blood glucose at 4, 6, 10, and 24 hours
Table 3: Pharmacokinetic Properties of this compound
SpeciesDoseParameterValueReference(s)
Rat 5 mg/kg (p.o.)Cmax 56 ng/mL
Rat 5 mg/kg (p.o.)t1/2 1.5 hours

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

TGR5 Activation Assays

This assay quantifies TGR5 activation by measuring the downstream activation of a cAMP-responsive element (CRE) linked to a luciferase reporter gene.

CRE_Luciferase_Workflow A 1. Seed HEK293 cells in a 96-well plate. B 2. Co-transfect with TGR5 expression plasmid and CRE-luciferase reporter plasmid. A->B C 3. Incubate for 24-48 hours for receptor and reporter expression. B->C D 4. Serum starve cells for 4-6 hours. C->D E 5. Add this compound at various concentrations. D->E F 6. Incubate for 6 hours at 37°C. E->F G 7. Lyse cells and add luciferase assay reagent. F->G H 8. Measure luminescence with a plate reader. G->H

Workflow for the CRE-Luciferase reporter assay.

Protocol:

  • Cell Culture: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection: Seed cells into a white, opaque 96-well plate. Co-transfect the cells with a TGR5 expression plasmid and a CRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24-48 hours to allow for receptor and reporter expression.

  • Serum Starvation: Replace the complete medium with serum-free medium and incubate for 4-6 hours to reduce basal signaling.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 6 hours at 37°C.

  • Lysis and Measurement: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

This assay directly quantifies the intracellular cAMP levels produced upon TGR5 activation.

Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing human TGR5 (hTGR5) in 96-well plates.

  • Compound Treatment: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 30 minutes to prevent cAMP degradation. Subsequently, treat the cells with different concentrations of this compound for 15-60 minutes.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.

  • cAMP Measurement: Determine the intracellular cAMP concentration using a competitive immunoassay format (e.g., HTRF, ELISA, or fluorescence-based) according to the manufacturer's instructions.

GLP-1 Secretion Assay

This assay measures the amount of GLP-1 secreted from enteroendocrine L-cells in response to this compound.

GLP1_Secretion_Workflow A 1. Seed NCI-H716 cells in a 24-well plate. B 2. Wash and incubate in serum-free medium for 2 hours. A->B C 3. Replace medium with buffer containing This compound at various concentrations. B->C D 4. Incubate for 2 hours at 37°C. C->D E 5. Collect supernatant and add a DPP-4 inhibitor. D->E F 6. Quantify active GLP-1 concentration using an ELISA kit. E->F

Workflow for the GLP-1 secretion assay.

Protocol:

  • Cell Culture: Culture human enteroendocrine NCI-H716 cells in RPMI-1640 medium supplemented with 10% FBS. Seed cells in 24-well plates.

  • Secretion Assay: Prior to the assay, wash the cells and incubate in a serum-free buffer (e.g., Krebs-Ringer bicarbonate buffer) for 2 hours.

  • Stimulation: Replace the medium with a buffer containing various concentrations of this compound and incubate for 2 hours at 37°C.

  • Sample Collection: Collect the supernatant and add a DPP-4 inhibitor to prevent GLP-1 degradation.

  • Quantification: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This test evaluates the effect of this compound on glucose disposal in vivo.

Protocol:

  • Animal Acclimatization and Fasting: Acclimate male C57BL/6J mice for at least one week. Fast the mice overnight (approximately 16 hours) with free access to water.

  • Compound Administration: Administer this compound or vehicle (e.g., 20% Captisol in water) via oral gavage.

  • Glucose Challenge: 15-30 minutes after compound administration, administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

  • Blood Glucose Measurement: Measure blood glucose levels from a tail vein bleed at 0 (immediately before glucose administration), 15, 30, 60, 90, and 120 minutes post-glucose administration using a glucometer.

  • Data Analysis: Calculate the area under the curve (AUC) for the blood glucose concentration over time to assess the overall effect on glucose tolerance.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate that exerts its effects primarily through the potent and selective activation of the TGR5 receptor. Its mechanism of action, centered on the Gαs-cAMP-PKA signaling pathway and subsequent stimulation of GLP-1 secretion, provides a clear rationale for its observed anti-diabetic properties in preclinical models. The experimental protocols detailed in this guide offer a robust framework for the further investigation and characterization of this compound and other novel TGR5 agonists. A thorough understanding of its molecular pharmacology is essential for the continued development of TGR5-targeted therapies for metabolic diseases.

References

A Technical Guide to TGR5 Receptor Function in Metabolic Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a critical regulator of metabolic homeostasis.[1][2][3] As a cell surface receptor for bile acids, TGR5 translates signals from these cholesterol metabolites into diverse physiological responses, including improved glucose metabolism, increased energy expenditure, and reduced inflammation.[4][5] Its expression in key metabolic tissues—such as enteroendocrine cells, brown adipose tissue, skeletal muscle, and immune cells—positions it as a promising therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD). This guide provides an in-depth technical overview of TGR5's core signaling pathways, its multifaceted roles in metabolic regulation, quantitative data on its agonists, and key experimental protocols for its study.

Introduction to TGR5

TGR5 is a member of the rhodopsin-like family of G protein-coupled receptors (GPCRs) that is activated by both primary and secondary bile acids. Unlike the nuclear bile acid receptor Farnesoid X Receptor (FXR), TGR5 is a membrane receptor that initiates rapid, non-genomic signaling cascades. The highest potency endogenous ligands are the secondary bile acid lithocholic acid (LCA) and its taurine-conjugated form, taurolithocholic acid (TLCA). TGR5 is expressed in a variety of tissues, including the gallbladder, intestine, brown adipose tissue (BAT), skeletal muscle, and specific immune cells like Kupffer cells and macrophages. This widespread distribution underlies its pleiotropic effects on metabolism.

Core Signaling Pathways

Upon ligand binding, TGR5 primarily couples to the Gαs subunit of heterotrimeric G proteins. This initiates a canonical signaling cascade that is central to most of its metabolic effects.

  • Gαs-cAMP-PKA Pathway : Ligand binding causes a conformational change in TGR5, leading to the exchange of GDP for GTP on the Gαs subunit. The activated Gαs dissociates and stimulates adenylyl cyclase (AC) to produce cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA). PKA proceeds to phosphorylate various downstream targets, most notably the cAMP response element-binding protein (CREB), which modulates the transcription of target genes.

  • Alternative Pathways : Beyond the primary Gαs pathway, TGR5 activation has also been linked to other signaling cascades, including the Extracellular signal-regulated kinase (ERK) and Akt pathways, which can influence cell proliferation and survival. In certain cell types, such as ciliated cholangiocytes, TGR5 may couple to Gαi to decrease cAMP levels.

TGR5_Signaling_Pathways General TGR5 Signaling Pathways cluster_membrane Plasma Membrane receptor_node receptor_node ligand_node ligand_node gprotein_node gprotein_node enzyme_node enzyme_node secondmessenger_node secondmessenger_node kinase_node kinase_node tf_node tf_node effect_node effect_node BA Bile Acid (e.g., LCA) TGR5 TGR5 BA->TGR5 Gas Gαs TGR5->Gas activates ERK ERK TGR5->ERK activates (alternative) Akt Akt TGR5->Akt activates (alternative) AC Adenylyl Cyclase Gas->AC stimulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene Prolif Cell Proliferation & Survival ERK->Prolif Akt->Prolif

General TGR5 Signaling Pathways.

Role in Glucose Homeostasis and GLP-1 Secretion

A primary mechanism by which TGR5 regulates glucose metabolism is by stimulating the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells in the intestine. GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion from pancreatic β-cells.

Activation of TGR5 in L-cells elevates intracellular cAMP, which triggers two key events:

  • Increased Proglucagon Transcription : PKA-mediated phosphorylation of CREB increases the transcription of the proglucagon gene (Gcg), the precursor to GLP-1.

  • Exocytosis of GLP-1 : The rise in cAMP, potentially acting through both PKA and Exchange protein directly activated by cAMP (Epac), leads to an increase in intracellular Ca2+ and promotes the exocytosis of GLP-1-containing granules.

By promoting GLP-1 release, TGR5 activation leads to improved glycemic control, enhanced glucose tolerance, and better pancreatic function in mouse models of obesity and diabetes.

GLP1_Secretion_Pathway TGR5-Mediated GLP-1 Secretion in L-Cells cluster_L_Cell Enteroendocrine L-Cell cell_label cell_label receptor_node receptor_node ligand_node ligand_node pathway_node pathway_node messenger_node messenger_node effect_node effect_node output_node output_node BA Bile Acids in Gut Lumen TGR5 TGR5 BA->TGR5 cAMP_path Gαs → AC → cAMP TGR5->cAMP_path PKA PKA cAMP_path->PKA Epac Epac cAMP_path->Epac CREB CREB Phosphorylation PKA->CREB Exocytosis Exocytosis of GLP-1 Granules PKA->Exocytosis Ca2 ↑ [Ca2+] Epac->Ca2 Ca2->Exocytosis Proglucagon ↑ Proglucagon Gene Transcription CREB->Proglucagon GLP1_Release GLP-1 Secretion Proglucagon->GLP1_Release Exocytosis->GLP1_Release

TGR5-Mediated GLP-1 Secretion in L-Cells.

Role in Energy Expenditure

TGR5 plays a significant role in systemic energy homeostasis, primarily through its actions in brown adipose tissue (BAT) and skeletal muscle. Activation of TGR5 in these tissues enhances thermogenesis and prevents diet-induced obesity in animal models. The key mechanism involves the induction of the enzyme type 2 iodothyronine deiodinase (Dio2).

TGR5 activation via the cAMP-PKA pathway leads to increased expression of Dio2. Dio2 converts the inactive thyroid hormone thyroxine (T4) into the biologically active form, triiodothyronine (T3). Locally increased T3 levels then stimulate the expression of thermogenic genes, most importantly Uncoupling Protein 1 (UCP1), which dissipates the mitochondrial proton gradient to produce heat instead of ATP. This TGR5-Dio2-UCP1 axis is a crucial link between bile acid signaling and adaptive thermogenesis.

Role in Lipid Metabolism and NAFLD

TGR5 activation exerts beneficial effects on lipid metabolism and has shown potential for treating non-alcoholic fatty liver disease (NAFLD). While TGR5 is not highly expressed in hepatocytes, it is present in other liver cell types, such as Kupffer cells (resident liver macrophages) and liver sinusoidal endothelial cells.

The protective effects of TGR5 in the liver are thought to be mediated by:

  • Reduced Hepatic Steatosis : Administration of TGR5 agonists like INT-777 to mice on a high-fat diet reduces liver fat accumulation and lowers plasma triglycerides.

  • Anti-inflammatory Action : TGR5 activation in Kupffer cells suppresses the production of pro-inflammatory cytokines, which are critically involved in the progression of NAFLD to non-alcoholic steatohepatitis (NASH).

Anti-Inflammatory Functions in Metabolism

Metabolic syndrome is characterized by a state of chronic, low-grade inflammation. TGR5 has potent anti-inflammatory properties, particularly in macrophages. TGR5 activation in macrophages inhibits the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. This effect is mediated by the cAMP pathway, which can interfere with the activation of the pro-inflammatory transcription factor NF-κB. By dampening macrophage-driven inflammation, TGR5 may help to alleviate insulin resistance and other complications of the metabolic syndrome.

Therapeutic Potential and Drug Development

The multifaceted beneficial effects of TGR5 on glucose homeostasis, energy expenditure, and inflammation make it an attractive drug target for metabolic diseases. Several synthetic TGR5 agonists have been developed and show promise in preclinical studies. However, a key challenge is the high expression of TGR5 in the gallbladder, where its activation can cause smooth muscle relaxation and gallbladder filling, potentially increasing the risk of gallstones. Therefore, current drug development efforts are focused on creating gut-restricted agonists or compounds that can selectively modulate TGR5 signaling in target tissues.

Quantitative Data Summary

The potency of various endogenous and synthetic ligands for TGR5 is typically measured by their half-maximal effective concentration (EC₅₀) in cell-based cAMP production or reporter gene assays.

Table 1: Potency of Endogenous TGR5 Agonists

Compound Agonist Type EC₅₀ (µM) Citation(s)
Taurolithocholic acid (TLCA) Conjugated Bile Acid 0.33
Lithocholic acid (LCA) Unconjugated Bile Acid 0.53
Deoxycholic acid (DCA) Unconjugated Bile Acid 1.01
Chenodeoxycholic acid (CDCA) Unconjugated Bile Acid 4.43
Cholic acid (CA) Unconjugated Bile Acid 7.72

| Pregnandiol | Steroid Hormone | 0.85 | |

Table 2: Potency of Selected Synthetic TGR5 Agonists

Compound Agonist Type EC₅₀ (µM) Notes Citation(s)
INT-777 (6-EMCA) Semisynthetic ~0.03-0.06 Potent and selective agonist.
BAR501 Semisynthetic ~0.3 UDCA derivative.

| RDX8940 | Synthetic | ~0.002 | Shown to reduce hepatic triglycerides. | |

Key Experimental Protocols

Studying TGR5 function involves a range of in vitro and in vivo techniques. Below are summarized methodologies for two common assays.

9.1 Protocol: In Vitro cAMP Accumulation Assay

This assay directly measures the activation of the canonical TGR5-Gαs pathway by quantifying the production of its second messenger, cAMP.

  • Cell Culture : Use a cell line (e.g., CHO, HEK293) stably transfected with a human or mouse TGR5 expression vector. Culture cells to ~90% confluency in appropriate media.

  • Assay Preparation : Seed the TGR5-expressing cells into 96-well or 384-well plates. Allow them to adhere overnight.

  • Compound Treatment : Aspirate the culture medium and replace it with assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 15-30 minutes. Add serial dilutions of the test compound (agonist) or a fixed concentration of agonist plus serial dilutions of an antagonist.

  • Incubation : Incubate the plate at 37°C for 30-60 minutes.

  • Cell Lysis and Detection : Lyse the cells and detect intracellular cAMP levels using a commercially available kit, typically based on competitive immunoassay formats like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis : Plot the signal as a function of compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

9.2 Protocol: In Vitro GLP-1 Secretion Assay

This assay assesses the functional downstream effect of TGR5 activation in enteroendocrine cells.

  • Cell Culture : Use an appropriate enteroendocrine cell line, such as murine GLUTag cells or human NCI-H716 cells. For more physiologically relevant systems, primary intestinal cultures can be used.

  • Assay Preparation : Seed cells in 24- or 48-well plates and culture until they form a confluent monolayer.

  • Pre-incubation : Gently wash the cells with a basal secretion buffer (e.g., KRB buffer) and pre-incubate for 1-2 hours to establish a baseline secretion rate.

  • Stimulation : Replace the pre-incubation buffer with fresh buffer containing the test compounds (e.g., TGR5 agonists) and/or other secretagogues like glucose.

  • Incubation : Incubate for a defined period, typically 1-2 hours, at 37°C.

  • Supernatant Collection : Carefully collect the supernatant, which contains the secreted GLP-1. To prevent degradation, add a DPP-4 inhibitor immediately.

  • Quantification : Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit. Normalize the secretion data to the total cellular protein content or DNA content in each well.

Agonist_Screening_Workflow Experimental Workflow for TGR5 Agonist Screening start_node start_node process_node process_node decision_node decision_node output_node output_node end_node end_node A Compound Library B Primary Screen: High-Throughput cAMP Assay or Reporter Gene Assay A->B C Identify 'Hits' (Compounds showing activity) B->C D Dose-Response Analysis (Determine EC₅₀ and Efficacy) C->D E Active? D->E F Secondary / Functional Screen: GLP-1 Secretion Assay (e.g., in GLUTag cells) E->F Yes J Discard / Deprioritize E->J No G Selectivity Assays (Test against other GPCRs, FXR) F->G H Selective & Functional? G->H I Lead Compound(s) H->I Yes H->J No

Experimental Workflow for TGR5 Agonist Screening.

References

The TGR5 Agonist TC-G 1005: A Technical Guide to its Effects on Insulin Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Introduction

TC-G 1005 is a potent, selective, and orally active agonist for the Takeda G protein-coupled receptor 5 (TGR5), a promising therapeutic target for metabolic diseases.[1] As a member of the G protein-coupled receptor family, TGR5 is activated by bile acids and plays a crucial role in regulating glucose homeostasis, energy expenditure, and inflammatory responses.[2] This technical guide provides an in-depth overview of the effects of this compound on insulin sensitivity, summarizing key preclinical data, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Core Mechanism of Action: TGR5 Activation

This compound exerts its effects by binding to and activating TGR5. This receptor is highly expressed in various tissues, including enteroendocrine L-cells of the intestine. The primary signaling cascade initiated by TGR5 activation involves the Gαs protein, which stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP). This elevation in cAMP, in turn, activates Protein Kinase A (PKA), a key downstream effector that mediates the physiological responses to TGR5 agonism, most notably the secretion of glucagon-like peptide-1 (GLP-1). GLP-1 is a critical incretin hormone that enhances glucose-dependent insulin secretion, thereby playing a pivotal role in improving insulin sensitivity and glucose tolerance.

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (L-Cell) TCG1005 This compound TGR5 TGR5 Receptor TCG1005->TGR5 Binds Gas Gαs Protein TGR5->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates GLP1_Vesicle GLP-1 Vesicle PKA->GLP1_Vesicle Promotes Exocytosis GLP1_Release GLP-1 Secretion GLP1_Vesicle->GLP1_Release

Caption: TGR5 signaling pathway initiated by this compound in enteroendocrine L-cells.

Quantitative Preclinical Data

This compound has demonstrated significant efficacy in preclinical models, directly impacting glucose metabolism and GLP-1 secretion. The compound, also referred to as 23g in foundational literature, shows high potency for both human and murine TGR5.[1][3]

In Vitro Potency
TargetEC50Cell LineAssay Description
Human TGR5 (hTGR5)0.72 nMHEK293CRE-driven luciferase reporter gene assay after 5.5 hrs incubation.
Mouse TGR5 (mTGR5)6.2 nMHEK293CRE-driven luciferase reporter gene assay after 5.5 hrs incubation.
Table 1: In vitro agonist activity of this compound on human and mouse TGR5 receptors.
In Vivo Effects on GLP-1 Secretion and Glucose Tolerance

Studies in Imprinting Control Region (ICR) mice show a robust, dose-dependent stimulation of GLP-1 secretion and a significant improvement in glucose tolerance following a single oral administration of this compound.[1]

Dose (p.o.)Increase in Plasma Active GLP-1
25 mg/kg31%
50 mg/kg96%
100 mg/kg282%
Table 2: Dose-dependent stimulation of GLP-1 secretion in ICR mice.
Dose (p.o.)Effect on Glucose Tolerance (ICR Mice)
50 mg/kg49% reduction in blood glucose AUC0-120 min
Table 3: Improvement in glucose tolerance in an oral glucose tolerance test.
In Vivo Antihyperglycemic Effects

In a diabetic mouse model (db/db mice), a single oral dose of this compound demonstrated a significant and sustained reduction in blood glucose levels.

Time Post-Dose (50 mg/kg, p.o.)Outcome
4, 6, 10, and 24 hoursSignificant reduction in blood glucose
Table 4: Antihyperglycemic effect of this compound in db/db mice.

Experimental Protocols

The following sections detail the methodologies used in the key in vivo experiments to assess the impact of this compound on GLP-1 secretion and insulin sensitivity.

Protocol 1: In Vivo GLP-1 Secretion Assay

This protocol describes the measurement of active GLP-1 levels in mice following oral administration of this compound.

  • Animal Model: Male Imprinting Control Region (ICR) mice.

  • Acclimatization: Animals are housed under standard conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum for at least one week prior to the experiment.

  • Procedure:

    • Mice are fasted overnight.

    • A dipeptidyl peptidase-4 (DPP-4) inhibitor (e.g., 5 mg/kg) is administered to prevent the degradation of active GLP-1.

    • This compound is prepared in a suitable vehicle (e.g., 0.5% CMC) and administered via oral gavage at doses of 25, 50, or 100 mg/kg. A vehicle-only group serves as the control.

    • After 30 minutes, a glucose solution (2 g/kg) is administered by oral gavage to stimulate GLP-1 release.

    • Blood samples are collected 10 minutes after the glucose challenge into tubes containing a DPP-4 inhibitor and anticoagulant (e.g., EDTA).

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

    • Active GLP-1 levels in the plasma are quantified using a commercial ELISA kit according to the manufacturer's instructions.

Protocol 2: Oral Glucose Tolerance Test (OGTT)

This protocol is a standard procedure to evaluate the effect of this compound on glucose disposal, a key indicator of insulin sensitivity.

OGTT_Workflow Start Start: Acclimatized ICR Mice Fasting 1. Overnight Fasting (approx. 16 hours) Start->Fasting Dosing 2. Administer this compound (50 mg/kg) or Vehicle via Oral Gavage Fasting->Dosing Wait 3. Wait for 30 minutes Dosing->Wait Baseline 4. Measure Baseline Blood Glucose (t=0) (Tail Vein Sample) Wait->Baseline Glucose 5. Administer Glucose (2 g/kg) via Oral Gavage Baseline->Glucose Sampling 6. Measure Blood Glucose at 15, 30, 60, 90, 120 min Glucose->Sampling Analysis 7. Data Analysis: Calculate Area Under the Curve (AUC) Sampling->Analysis End End: Compare AUC between This compound and Vehicle Groups Analysis->End

Caption: Standard experimental workflow for an Oral Glucose Tolerance Test (OGTT).
  • Animal Model: Male Imprinting Control Region (ICR) mice.

  • Procedure:

    • Fasting: Mice are fasted overnight (approximately 16 hours) but allowed free access to water.

    • Dosing: this compound (50 mg/kg) or vehicle is administered via oral gavage.

    • Baseline Glucose: 30 minutes after compound administration, a baseline blood sample (t=0) is taken from the tail vein, and blood glucose is measured using a glucometer.

    • Glucose Challenge: Immediately after the baseline reading, a 2 g/kg bolus of glucose solution is administered via oral gavage.

    • Time-Point Sampling: Blood glucose levels are subsequently measured from tail vein samples at 15, 30, 60, and 120 minutes post-glucose administration.

    • Data Analysis: The blood glucose concentration over time is plotted for both the this compound-treated and vehicle-treated groups. The Area Under the Curve (AUC) for the glucose excursion is calculated to provide a quantitative measure of glucose tolerance.

Conclusion

The preclinical data strongly support the role of this compound as a potent TGR5 agonist that enhances insulin sensitivity. Its mechanism of action, centered on the stimulation of GLP-1 secretion, leads to significant improvements in glucose tolerance and a reduction in hyperglycemia in rodent models of metabolic disease. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals investigating TGR5-targeted therapies for type 2 diabetes and related metabolic disorders.

References

The Role of TGR5 in Obesity: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a critical regulator of metabolic homeostasis.[1][2] As a cell membrane receptor for bile acids, TGR5 is expressed in numerous metabolically active tissues, including brown and white adipose tissue, skeletal muscle, the intestine, and the central nervous system.[1][3][4] Its activation initiates a cascade of signaling events that collectively combat obesity through multiple mechanisms: enhancing energy expenditure, promoting the browning of white fat, improving glucose control via incretin secretion, and regulating appetite. This technical guide provides an in-depth exploration of the molecular mechanisms, key experimental findings, and research protocols related to the function of TGR5 in obesity, serving as a comprehensive resource for scientists and drug development professionals.

Introduction to TGR5

First identified in 2002, TGR5 is a member of the rhodopsin-like G protein-coupled receptor (GPCR) family. It is activated by both primary and secondary bile acids, with secondary bile acids like lithocholic acid (LCA) and deoxycholic acid (DCA) being among its most potent natural ligands. Unlike the nuclear bile acid receptor FXR, TGR5 is localized to the cell membrane and mediates rapid, non-genomic cellular responses. Upon ligand binding, TGR5 primarily couples to a stimulatory G alpha subunit (Gαs), which activates adenylyl cyclase, leading to a rise in intracellular cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA) and other downstream effectors. This core signaling pathway is central to the diverse metabolic benefits conferred by TGR5 activation.

Core Signaling Pathways of TGR5 Activation

The primary signaling cascade initiated by TGR5 activation is the Gαs-cAMP-PKA pathway. This pathway serves as the foundation for most of TGR5's metabolic effects.

TGR5_Core_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGR5 TGR5 Gas Gαs TGR5->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., CREB) PKA->Downstream Phosphorylates Metabolic_Effects Metabolic Effects (Thermogenesis, GLP-1 Secretion, etc.) Downstream->Metabolic_Effects Leads to BA Bile Acids (Ligand) BA->TGR5 Binds Gas->AC Activates ATP ATP ATP->cAMP

Fig 1. The canonical TGR5 signaling pathway.

The Multifaceted Role of TGR5 in Combating Obesity

TGR5 activation mitigates obesity through parallel and complementary mechanisms that enhance energy expenditure, regulate glucose metabolism, and control appetite.

Enhancement of Energy Expenditure

A key anti-obesity effect of TGR5 is its ability to increase energy expenditure by activating thermogenic processes in both brown and white adipose tissue.

In BAT, TGR5 activation is a potent stimulus for thermogenesis. The binding of bile acids to TGR5 on brown adipocytes initiates the cAMP-PKA pathway, which upregulates the expression of Type 2 Deiodinase (D2). D2 is the enzyme responsible for converting the inactive thyroid hormone thyroxine (T4) into its active form, triiodothyronine (T3). Elevated intracellular T3 levels then drive the expression of key thermogenic genes, most notably Uncoupling Protein 1 (UCP1), which dissipates the mitochondrial proton gradient to generate heat instead of ATP.

TGR5_BAT_Thermogenesis TGR5 TGR5 Activation (in Brown Adipocyte) cAMP ↑ cAMP TGR5->cAMP PKA PKA Activation cAMP->PKA D2 Type 2 Deiodinase (D2) Expression & Activity PKA->D2 T4_T3 Conversion of T4 to T3 D2->T4_T3 UCP1 ↑ UCP1 Gene Expression T4_T3->UCP1 Thermogenesis Increased Thermogenesis & Energy Expenditure UCP1->Thermogenesis

Fig 2. TGR5-mediated signaling cascade for BAT activation.

TGR5 activation also promotes the "beiging" or "browning" of white adipose tissue (WAT), a process where energy-storing white adipocytes transform into thermogenically active, mitochondria-rich beige adipocytes. This remodeling is driven by TGR5-mediated induction of mitochondrial fission, which increases mitochondrial number and respiratory capacity. Two distinct signaling pathways contribute to this effect:

  • TGR5-ERK-DRP1 Pathway: TGR5 activates the Extracellular signal-regulated kinase (ERK), which then phosphorylates and activates Dynamin-related protein 1 (DRP1), a key regulator of mitochondrial fission.

  • TGR5-cAMP-PKA-CREB-MFF Pathway: The canonical cAMP-PKA pathway leads to the phosphorylation of cAMP-response element-binding protein (CREB), which promotes the expression of Mitochondrial Fission Factor (MFF), another essential component of the fission machinery.

TGR5_WAT_Browning cluster_erk ERK Pathway cluster_pka PKA Pathway TGR5 TGR5 Activation (in White Adipocyte) ERK ERK Activation TGR5->ERK cAMP_PKA cAMP-PKA Activation TGR5->cAMP_PKA DRP1 DRP1 Phosphorylation (Active) ERK->DRP1 Mito_Fission Mitochondrial Fission DRP1->Mito_Fission CREB CREB Phosphorylation cAMP_PKA->CREB MFF ↑ MFF Expression CREB->MFF MFF->Mito_Fission Beiging WAT Browning (Beige Adipocyte Formation) Mito_Fission->Beiging

Fig 3. Parallel pathways of TGR5-induced WAT browning.
Regulation of Glucose Homeostasis via GLP-1 Secretion

TGR5 plays a crucial role in glucose metabolism, primarily by stimulating the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells in the intestine. GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying. TGR5 activation in L-cells elevates cAMP levels, which, through PKA and EPAC (Exchange protein directly activated by cAMP), promotes the influx of calcium (Ca2+) and triggers the exocytosis of GLP-1-containing granules.

TGR5_GLP1_Secretion TGR5 TGR5 Activation (in Intestinal L-Cell) cAMP ↑ cAMP TGR5->cAMP PKA_EPAC PKA / EPAC Activation cAMP->PKA_EPAC Ca_Influx ↑ Intracellular Ca2+ PKA_EPAC->Ca_Influx Exocytosis GLP-1 Vesicle Exocytosis Ca_Influx->Exocytosis GLP1 GLP-1 Secretion Exocytosis->GLP1 Glucose_Homeostasis Improved Glucose Homeostasis & Insulin Sensitivity GLP1->Glucose_Homeostasis

Fig 4. TGR5-mediated stimulation of GLP-1 secretion.
Central Regulation of Appetite

Beyond its peripheral effects, TGR5 signaling within the central nervous system contributes to weight control. TGR5 is expressed in the hypothalamus, a key brain region for appetite regulation. Central activation of TGR5 has been shown to decrease body weight and fat mass by suppressing the expression of orexigenic (appetite-stimulating) neuropeptides, such as Agouti-related peptide (AgRP) and Neuropeptide Y (NPY), leading to reduced food intake. This central mechanism complements the peripheral effects on energy expenditure and satiety.

TGR5 Agonists in Obesity Research

The therapeutic potential of TGR5 has been explored using various synthetic and natural agonists in preclinical models. These studies have provided quantitative evidence of the anti-obesity and anti-diabetic effects of TGR5 activation.

Key Preclinical TGR5 Agonists
  • INT-777: A semi-synthetic, TGR5-selective bile acid derivative that has been instrumental in elucidating the receptor's function. It has been shown to promote GLP-1 secretion, reduce body weight, and improve glucose tolerance in diet-induced obese mice.

  • Natural Compounds: Several natural triterpenoids have been identified as TGR5 agonists, including oleanolic acid (from olive leaves), betulinic acid, and ursolic acid. Oleanolic acid, for instance, has been shown to prevent high-fat diet-induced weight gain and improve hyperglycemia.

Summary of Preclinical Data on TGR5 Agonists
AgonistAnimal ModelKey Quantitative OutcomesReference(s)
INT-777 Diet-Induced Obese (DIO) C57BL/6J Mice- Reduced body weight (32.26g vs 38.08g in controls after 8 weeks).- Significantly improved glucose tolerance in an OGTT.
INT-777 DIO C57BL/6J Mice- Significantly reduced body weight gain and subcutaneous WAT mass.- Robustly induced UCP1 and Cidea expression in scWAT.
Oleanolic Acid High-Fat Diet-Fed Mice- Abolished body weight gain induced by a high-fat diet.- Lowered serum glucose and insulin levels; enhanced glucose tolerance.
Nomilin High-Fat Diet-Fed Mice- Significantly suppressed body weight gain and fasting glucose levels.
Cholic Acid-7-Sulfate (CA7S) Insulin-Resistant Mice- Increased glucose tolerance in a TGR5-dependent manner.

Key Experimental Protocols

Investigating the role of TGR5 in obesity involves a combination of in vivo animal models and in vitro cellular assays.

Animal Models
  • Diet-Induced Obesity (DIO) Mice: C57BL/6J mice fed a high-fat diet (45-60% kcal from fat) for 8-16 weeks are the most common model. They develop obesity, insulin resistance, and hyperglycemia, closely mimicking human metabolic syndrome.

  • db/db Mice: These mice possess a mutation in the leptin receptor gene, leading to severe genetic obesity and type 2 diabetes. They are useful for studying therapeutic potential in a context of profound leptin resistance.

Protocol: Evaluation of a TGR5 Agonist in DIO Mice

This protocol outlines a standard workflow for assessing the efficacy of a TGR5 agonist on metabolic parameters in a diet-induced obesity model.

DIO_Workflow cluster_induction Phase 1: Obesity Induction (8-12 weeks) cluster_treatment Phase 2: Treatment (4-8 weeks) cluster_assessment Phase 3: Metabolic Assessment cluster_terminal Phase 4: Terminal Analysis Acclimatization 1. Acclimatization (Male C57BL/6J mice, 1 week) Diet 2. High-Fat Diet (HFD) Feeding (vs. Control Chow) Acclimatization->Diet Monitoring1 3. Monitor Body Weight Weekly Diet->Monitoring1 Randomize 4. Randomize Obese Mice (Vehicle vs. TGR5 Agonist) Monitoring1->Randomize Treatment 5. Daily Dosing (e.g., Oral Gavage) Randomize->Treatment Monitoring2 6. Monitor Body Weight & Food Intake Treatment->Monitoring2 OGTT 7. Oral Glucose Tolerance Test (OGTT) Monitoring2->OGTT ITT 8. Insulin Tolerance Test (ITT) Euthanasia 9. Euthanasia & Blood Collection ITT->Euthanasia Analysis 10. Plasma Analysis (Insulin, Lipids) & Tissue Harvesting (Adipose, Liver) Euthanasia->Analysis

Fig 5. Experimental workflow for testing a TGR5 agonist in DIO mice.

Methodology Details:

  • Oral Glucose Tolerance Test (OGTT): After a 6-hour fast, mice are given an oral glucose bolus (2 g/kg). Blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes.

  • Insulin Tolerance Test (ITT): After a 4-hour fast, mice receive an intraperitoneal insulin injection (0.75 U/kg). Blood glucose is measured at 0, 15, 30, 45, and 60 minutes.

  • Terminal Procedures: Tissues such as subcutaneous and visceral adipose tissue, liver, and muscle are harvested for histological analysis, gene expression (qPCR for UCP1, D2, etc.), and protein analysis (Western blot for key signaling molecules).

Protocol: In Vitro GLP-1 Secretion Assay
  • Cell Lines: Human (NCI-H716) or murine (GLUTag, STC-1) enteroendocrine L-cell lines are commonly used.

  • Procedure:

    • Culture cells to confluence in appropriate media.

    • Wash cells and incubate in a basal secretion buffer (e.g., KRB buffer) for a pre-incubation period.

    • Replace buffer with a test buffer containing the TGR5 agonist at various concentrations (with vehicle control).

    • Incubate for a defined period (e.g., 2 hours).

    • Collect the supernatant.

    • Measure the concentration of GLP-1 in the supernatant using a commercially available ELISA kit.

Conclusion and Future Directions

TGR5 stands as a highly promising therapeutic target for obesity and related metabolic disorders. Its multifaceted mechanism of action—simultaneously increasing energy expenditure, improving glucose homeostasis, and reducing appetite—makes it an attractive alternative or adjunct to existing therapies. However, challenges remain. Systemic activation of TGR5 has been associated with potential side effects, such as gallbladder filling. Therefore, future research is increasingly focused on developing gut-restricted TGR5 agonists that can stimulate intestinal GLP-1 secretion without causing systemic side effects, or biased agonists that selectively activate beneficial downstream pathways. Continued exploration of TGR5 signaling will undoubtedly provide new avenues for the development of safe and effective treatments for the global challenge of obesity.

References

TC-G 1005 and Non-Alcoholic Fatty Liver Disease: A Technical Guide to a Potent TGR5 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-alcoholic fatty liver disease (NAFLD) represents a significant and growing global health concern, with a pressing need for effective therapeutic interventions. A promising target in the metabolic pathways underlying NAFLD is the Takeda G protein-coupled receptor 5 (TGR5), a key regulator of bile acid signaling, glucose homeostasis, and inflammation. This technical guide provides an in-depth overview of TC-G 1005, a potent and selective TGR5 agonist, and its potential therapeutic application in NAFLD. While direct preclinical data for this compound in NAFLD models are not publicly available, this document synthesizes the known pharmacology of this compound with the established role of TGR5 activation in liver health. We will explore the mechanistic rationale for its use, supported by data from other selective TGR5 agonists, and provide detailed experimental protocols relevant to the preclinical evaluation of such compounds.

Introduction: The Role of TGR5 in NAFLD

NAFLD is characterized by the accumulation of fat in the liver (hepatic steatosis), which can progress to non-alcoholic steatohepatitis (NASH), a more severe form involving inflammation and liver cell damage, potentially leading to fibrosis, cirrhosis, and hepatocellular carcinoma. TGR5 has emerged as a critical therapeutic target in NAFLD due to its multifaceted role in metabolic regulation and inflammation.

Activation of TGR5, primarily by secondary bile acids in the gut, stimulates the release of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells. GLP-1 is an incretin hormone with well-established benefits in glucose control and appetite suppression. Beyond its effects on glucose metabolism, TGR5 activation has been shown to exert direct anti-inflammatory effects in the liver, particularly within Kupffer cells, the resident macrophages of the liver.

This compound: A Potent and Selective TGR5 Agonist

This compound is a small molecule agonist of TGR5, demonstrating high potency and selectivity. While its development has primarily focused on its glucose-lowering effects, its mechanism of action holds significant promise for the treatment of NAFLD.

Table 1: In Vitro Activity of this compound

ParameterSpeciesValue
EC50 Human TGR50.72 nM
EC50 Mouse TGR56.2 nM

Data compiled from publicly available sources. Specific studies on NAFLD models are not available.

Mechanistic Rationale for this compound in NAFLD

The therapeutic potential of this compound in NAFLD is predicated on the known downstream effects of TGR5 activation. The following signaling pathway illustrates the key mechanisms.

TGR5_Signaling_in_NAFLD cluster_gut Intestinal L-Cell cluster_liver Liver (Kupffer Cell) cluster_systemic Systemic Effects This compound This compound TGR5_gut TGR5 This compound->TGR5_gut Activation TGR5_liver TGR5 This compound->TGR5_liver Activation AC_gut Adenylate Cyclase TGR5_gut->AC_gut cAMP_gut cAMP AC_gut->cAMP_gut ATP to cAMP GLP1 GLP-1 Secretion cAMP_gut->GLP1 Insulin Improved Insulin Sensitivity GLP1->Insulin Steatosis Reduced Hepatic Steatosis GLP1->Steatosis Glucose Lowered Blood Glucose GLP1->Glucose AC_liver Adenylate Cyclase TGR5_liver->AC_liver cAMP_liver cAMP AC_liver->cAMP_liver ATP to cAMP PKA Protein Kinase A cAMP_liver->PKA NFkB NF-κB Pathway PKA->NFkB Inhibition Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation Stimulation Inflammation->Steatosis Exacerbates

Figure 1: TGR5 Signaling Pathway in NAFLD

Activation of TGR5 by this compound is expected to:

  • Increase GLP-1 Secretion: Leading to improved insulin sensitivity, reduced hepatic glucose production, and decreased appetite, all of which contribute to reducing the metabolic drivers of NAFLD.

  • Reduce Hepatic Inflammation: By inhibiting the NF-κB signaling pathway in Kupffer cells, this compound can potentially decrease the production of pro-inflammatory cytokines that drive the progression from simple steatosis to NASH.

Preclinical Data from Analogous TGR5 Agonists in NAFLD Models

While specific data for this compound is unavailable, studies on other selective TGR5 agonists, such as INT-777 and RDX8940, provide a strong indication of the potential efficacy of this class of compounds in NAFLD.

Table 2: Effects of TGR5 Agonists in Preclinical NAFLD Models

CompoundModelKey Findings
INT-777 Diet-induced obese mice- Reduced hepatic steatosis- Improved insulin sensitivity- Decreased markers of liver inflammation
RDX8940 Western diet-fed mice- Reduced liver weight and hepatic triglycerides- Improved insulin sensitivity- Decreased hepatic inflammation

This table summarizes findings from published studies on INT-777 and RDX8940 and serves as a proxy for the expected effects of this compound.

Experimental Protocols for Preclinical Evaluation

The following protocols are standard methodologies for evaluating the efficacy of a TGR5 agonist like this compound in a preclinical model of NAFLD.

In Vivo NAFLD Model

A common and relevant model for NAFLD is the diet-induced obesity model in mice.

in_vivo_workflow start C57BL/6J mice diet High-Fat Diet (HFD) (e.g., 60% kcal from fat) for 12-16 weeks start->diet treatment Treatment Groups: - Vehicle Control - this compound (various doses) diet->treatment monitoring Weekly monitoring: - Body weight - Food intake treatment->monitoring Daily oral gavage for 4-8 weeks endpoint Endpoint Analysis: - Blood collection (liver enzymes, lipids, glucose) - Liver tissue collection (histology, gene expression) monitoring->endpoint

Figure 2: In Vivo Experimental Workflow

Methodology:

  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.

  • Diet: Induction of NAFLD with a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks.

  • Treatment: Randomize mice into treatment groups: vehicle control and this compound at various doses (e.g., 10, 30, 100 mg/kg), administered daily by oral gavage for 4-8 weeks.

  • Monitoring: Monitor body weight and food intake weekly.

  • Endpoint Analysis:

    • Blood Chemistry: Measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and cholesterol.

    • Histology: Perfuse and fix liver tissue for hematoxylin and eosin (H&E) staining to assess steatosis, inflammation, and ballooning. Use Sirius Red staining for fibrosis.

    • Gene Expression: Extract RNA from liver tissue to analyze the expression of genes involved in inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Acta2) by qRT-PCR.

In Vitro Cellular Model

Primary hepatocytes or hepatoma cell lines (e.g., HepG2) can be used to model hepatic steatosis in vitro.

in_vitro_workflow start Plate HepG2 cells treatment Treat with oleic acid (e.g., 1 mM) to induce lipid accumulation start->treatment cotreatment Co-treat with: - Vehicle Control - this compound (various concentrations) treatment->cotreatment analysis Analysis (24-48h): - Oil Red O staining for lipid droplets - Cellular triglyceride content assay - Gene expression analysis cotreatment->analysis

The TGR5 Agonist TC-G 1005: A Deep Dive into its Impact on Energy Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic compound TC-G 1005 and its significant role in the regulation of energy homeostasis. This compound is a potent and selective agonist of the Takeda G protein-coupled receptor 5 (TGR5), a key regulator of metabolic processes. Through the activation of TGR5, this compound has demonstrated notable effects on glucose metabolism, glucagon-like peptide-1 (GLP-1) secretion, and overall energy balance in preclinical studies. This document consolidates the current understanding of this compound's mechanism of action, presents quantitative data from key studies in a structured format, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound and TGR5

This compound is a small molecule that has been identified as a highly potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), more commonly known as TGR5.[1][2] TGR5 has emerged as a promising therapeutic target for metabolic diseases due to its widespread expression in metabolically active tissues and its role in sensing bile acids, which are now recognized as important signaling molecules in energy homeostasis.[3][4]

The activation of TGR5 by agonists like this compound initiates a cascade of intracellular events that collectively contribute to improved metabolic health. These effects include the stimulation of GLP-1 secretion from intestinal enteroendocrine L-cells, which in turn enhances insulin secretion and promotes satiety.[2] Furthermore, TGR5 activation has been linked to increased energy expenditure, making it an attractive target for the treatment of obesity and type 2 diabetes.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Potency of this compound

ReceptorSpeciesEC50 (nM)Reference
TGR5Human (hTGR5)0.72
TGR5Mouse (mTGR5)6.2

Table 2: In Vivo Effects of this compound in ICR Mice

Dosage (p.o.)Effect on Plasma Active GLP-1Effect on Blood Glucose (AUC0-120 min)Reference
25 mg/kg31% increaseNot reported
50 mg/kg96% increase49% reduction
100 mg/kg282% increaseNot reported

Table 3: In Vivo Effects of this compound in db/db Mice

Dosage (p.o.)Time PointEffect on Blood GlucoseReference
50 mg/kg4 hSignificant reduction
50 mg/kg6 hSignificant reduction
50 mg/kg10 hSignificant reduction
50 mg/kg24 hSignificant reduction

Core Signaling Pathway of this compound

The primary mechanism of action of this compound is the activation of the TGR5 signaling pathway. Upon binding of this compound, TGR5 couples to the Gαs subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), a key downstream effector that phosphorylates various substrates to elicit cellular responses.

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TGR5 TGR5 This compound->TGR5 Binds to Gas Gαs TGR5->Gas Activates AC Adenylyl Cyclase Gas->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Metabolic_Effects Metabolic Effects (GLP-1 secretion, Increased Energy Expenditure) CREB->Metabolic_Effects Leads to

Caption: TGR5 signaling cascade initiated by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the impact of this compound on energy homeostasis. These protocols are based on standard procedures and should be adapted based on specific experimental needs. For the exact protocols used in the primary studies of this compound, it is recommended to consult the original publications.

In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the effect of this compound on glucose disposal following an oral glucose challenge.

Materials:

  • Male ICR or db/db mice

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Fast mice overnight (approximately 12-16 hours) with free access to water.

  • Record the baseline blood glucose level (t=0 min) from a tail snip.

  • Administer this compound (e.g., 50 mg/kg) or vehicle via oral gavage.

  • After a set time (e.g., 30 minutes), administer the glucose solution via oral gavage.

  • Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Calculate the area under the curve (AUC) for blood glucose levels to quantify the overall glucose excursion.

OGTT_Workflow start Overnight Fasting (12-16h) baseline_glucose Measure Baseline Blood Glucose (t=0) start->baseline_glucose treatment Oral Gavage: This compound or Vehicle baseline_glucose->treatment wait Wait (e.g., 30 min) treatment->wait glucose_challenge Oral Gavage: Glucose Solution (2 g/kg) wait->glucose_challenge measure_glucose Measure Blood Glucose at 15, 30, 60, 90, 120 min glucose_challenge->measure_glucose analysis Calculate AUC for Blood Glucose measure_glucose->analysis

Caption: Experimental workflow for an Oral Glucose Tolerance Test.

In Vivo GLP-1 Secretion Assay

Objective: To measure the effect of this compound on the secretion of active GLP-1 in vivo.

Materials:

  • Male ICR mice

  • This compound

  • Vehicle

  • DPP-4 inhibitor (to prevent GLP-1 degradation)

  • Blood collection tubes containing anticoagulant and protease inhibitors

  • ELISA kit for active GLP-1

Procedure:

  • Fast mice overnight.

  • Administer a DPP-4 inhibitor intraperitoneally.

  • After a short interval (e.g., 15 minutes), administer this compound (e.g., 25, 50, 100 mg/kg) or vehicle via oral gavage.

  • At a specified time point after this compound administration (e.g., 30 minutes), collect blood via cardiac puncture or retro-orbital sinus into prepared tubes.

  • Centrifuge the blood to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of active GLP-1 in the plasma samples using a commercially available ELISA kit according to the manufacturer's instructions.

In Vitro cAMP Assay

Objective: To determine the potency (EC50) of this compound in activating TGR5 in a cellular context.

Materials:

  • HEK293 cells stably expressing human or mouse TGR5

  • This compound at various concentrations

  • Forskolin (positive control)

  • Cell lysis buffer

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

Procedure:

  • Plate the TGR5-expressing cells in a suitable microplate and incubate overnight.

  • Remove the culture medium and replace it with a stimulation buffer.

  • Add this compound at a range of concentrations to the wells.

  • Incubate for a specified period (e.g., 30 minutes) at 37°C.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a cAMP assay kit.

  • Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound represents a significant research tool for elucidating the role of TGR5 in energy homeostasis. Its high potency and selectivity make it an invaluable asset for in vitro and in vivo studies. The data presented in this guide highlight its potential to modulate glucose levels and incretin secretion, underscoring the therapeutic promise of targeting the TGR5 pathway for metabolic disorders. Further research utilizing the experimental frameworks detailed herein will continue to unravel the complex mechanisms by which TGR5 activation influences metabolic health.

References

Methodological & Application

Application Notes and Protocols for TC-G 1005, a TGR5 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro characterization of TC-G 1005 , a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as Takeda G protein-coupled receptor 5 (TGR5).

Note on Receptor Specificity: Initial searches indicate a potential confusion in the compound-target pairing. This compound is a well-characterized agonist for TGR5, not the zinc-sensing receptor GPR39.[1][2][3][4] This document will focus on the established activity of this compound on TGR5.

Introduction to this compound and TGR5

This compound is an experimental small molecule that acts as a potent and selective agonist for TGR5. TGR5 is a G protein-coupled receptor that is activated by bile acids and plays a crucial role in regulating energy and glucose metabolism. Activation of TGR5 by an agonist like this compound stimulates the Gαs protein subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade has been shown to induce the secretion of glucagon-like peptide-1 (GLP-1) and reduce blood glucose levels, making TGR5 an attractive therapeutic target for metabolic diseases such as type 2 diabetes and obesity.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound on human and mouse TGR5.

CompoundTargetSpeciesAssay TypePotency (EC50)Reference
This compoundTGR5HumanNot Specified0.72 nM
This compoundTGR5MouseNot Specified6.2 nM

TGR5 Signaling Pathway Activated by this compound

The binding of this compound to TGR5 initiates a signal transduction cascade primarily through the Gαs pathway.

TGR5_Signaling cluster_membrane Cell Membrane TGR5 TGR5 Gas Gαs TGR5->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes ATP to TCG1005 This compound TCG1005->TGR5 Binds Gas->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GLP1 GLP-1 Secretion PKA->GLP1 Stimulates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

TGR5 signaling cascade initiated by this compound.

Experimental Protocols

Two common in vitro assays to determine the potency and efficacy of this compound as a TGR5 agonist are the cAMP accumulation assay and the reporter gene assay.

Protocol 1: cAMP Accumulation Assay

This protocol outlines the measurement of intracellular cAMP levels in response to TGR5 activation by this compound.

Experimental Workflow:

cAMP_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis seed_cells Seed HEK293 cells expressing TGR5 incubate_24h Incubate for 24 hours seed_cells->incubate_24h add_inhibitor Add phosphodiesterase inhibitor incubate_24h->add_inhibitor add_tcg1005 Add serial dilutions of this compound add_inhibitor->add_tcg1005 incubate_30m Incubate for 30 minutes add_tcg1005->incubate_30m lyse_cells Lyse cells incubate_30m->lyse_cells detect_cAMP Detect cAMP using a suitable kit (e.g., HTRF, ELISA) lyse_cells->detect_cAMP plot_curve Plot dose-response curve detect_cAMP->plot_curve calculate_ec50 Calculate EC50 value plot_curve->calculate_ec50

Workflow for a cAMP accumulation assay.

Materials:

  • HEK293 cells stably or transiently expressing human or mouse TGR5

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • This compound stock solution (in DMSO)

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)

  • White, opaque 96- or 384-well microplates

Procedure:

  • Cell Seeding: Seed the TGR5-expressing HEK293 cells into the microplates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of the PDE inhibitor in assay buffer.

  • Assay Initiation:

    • Remove the culture medium from the cells.

    • Add the PDE inhibitor solution to each well and incubate for a short period (e.g., 10-30 minutes) at 37°C.

    • Add the serially diluted this compound to the wells. Include wells with vehicle control (DMSO) for baseline measurement.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and Detection:

    • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

    • Perform the cAMP detection assay.

  • Data Analysis:

    • Plot the measured signal against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Reporter Gene Assay

This protocol describes a reporter gene assay to measure TGR5 activation, which is coupled to the expression of a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of a cAMP response element (CRE).

Experimental Workflow:

Reporter_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Reporter Detection cluster_analysis Data Analysis transfect_cells Co-transfect HEK293 cells with TGR5 and CRE-reporter plasmids seed_cells Seed transfected cells transfect_cells->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h add_tcg1005 Add serial dilutions of this compound incubate_24h->add_tcg1005 incubate_6_8h Incubate for 6-8 hours add_tcg1005->incubate_6_8h add_substrate Add luciferase or SEAP substrate incubate_6_8h->add_substrate measure_signal Measure luminescence or absorbance add_substrate->measure_signal plot_curve Plot dose-response curve measure_signal->plot_curve calculate_ec50 Calculate EC50 value plot_curve->calculate_ec50

Workflow for a CRE-reporter gene assay.

Materials:

  • HEK293 cells

  • Expression plasmid for TGR5

  • Reporter plasmid containing a CRE promoter driving luciferase or SEAP expression

  • Transfection reagent

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Reporter gene assay substrate (e.g., luciferin for luciferase, or a chemiluminescent substrate for SEAP)

  • White, opaque (for luminescence) or clear (for absorbance) 96-well microplates

Procedure:

  • Transfection and Seeding: Co-transfect HEK293 cells with the TGR5 expression plasmid and the CRE-reporter plasmid using a suitable transfection reagent. Seed the transfected cells into 96-well plates and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C for 6-8 hours to allow for reporter gene expression.

  • Detection:

    • Equilibrate the plate to room temperature.

    • Add the appropriate substrate for the reporter enzyme (luciferase or SEAP) to each well, following the manufacturer's protocol.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Plot the reporter signal against the logarithm of the this compound concentration.

    • Determine the EC50 value by fitting the data to a four-parameter logistic equation.

A Note on GPR39

For clarity, GPR39 is a distinct GPCR that is activated by zinc ions. It is involved in different signaling pathways, primarily coupling to Gαq, Gαs, and Gα12/13 proteins. While this compound is a TGR5 agonist, other compounds like TC-G 1008 (GPR39-C3) have been identified as potent agonists for GPR39. Researchers interested in GPR39 should use the appropriate agonists and assay systems for that target.

References

Application Notes and Protocols for In Vivo Study of TC-G 1005 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Topic: TC-G 1005 In Vivo Study Design for Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2][3] It is an experimental drug utilized in research to investigate the function of the TGR5 receptor. In vivo studies in mice have demonstrated that this compound stimulates the secretion of glucagon-like peptide-1 (GLP-1) and subsequently reduces blood glucose levels. This document provides a detailed application note and protocol for an in vivo study in mice to evaluate the anti-diabetic effects of this compound. The provided study design will focus on its known mechanism as a TGR5 agonist. While the initial query included terms related to the Mas-related G protein-coupled receptor X2 (MrgX2), it is important to clarify that this compound is a TGR5 agonist and is not known to interact with MrgX2. The following protocols and study design are therefore centered on the TGR5 signaling pathway and its metabolic consequences.

Signaling Pathway of this compound (TGR5 Agonist)

The activation of TGR5 by an agonist like this compound initiates a signaling cascade that plays a crucial role in regulating glucose homeostasis and metabolism. In intestinal L-cells, this activation stimulates the secretion of GLP-1, which in turn enhances insulin secretion from pancreatic β-cells and suppresses glucagon release, leading to a reduction in blood glucose levels.

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TGR5 TGR5 Receptor This compound->TGR5 Binds to G_alpha_s Gαs TGR5->G_alpha_s Activates AC Adenylate Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GLP1_Secretion GLP-1 Secretion CREB->GLP1_Secretion Promotes

Caption: TGR5 Signaling Pathway Activated by this compound.

In Vivo Study Design: Evaluation of Anti-Diabetic Efficacy of this compound in a Mouse Model of Type 2 Diabetes

This study is designed to investigate the dose-dependent effects of orally administered this compound on glucose homeostasis in a diet-induced obese (DIO) mouse model, which mimics human type 2 diabetes.

Experimental Workflow

The overall workflow of the study is depicted in the diagram below, from animal model induction to data analysis.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (1 week) DIO_Induction Diet-Induced Obesity (DIO) Induction (8-12 weeks) Animal_Acclimatization->DIO_Induction Baseline_Measurements Baseline Measurements (Blood Glucose, Body Weight) DIO_Induction->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization TCG_Administration This compound or Vehicle Administration (Oral Gavage, Daily for 4 weeks) Randomization->TCG_Administration Weekly_Monitoring Weekly Monitoring (Body Weight, Food Intake) TCG_Administration->Weekly_Monitoring OGTT Oral Glucose Tolerance Test (OGTT) TCG_Administration->OGTT Weekly_Monitoring->OGTT ITT Insulin Tolerance Test (ITT) OGTT->ITT Terminal_Bleed Terminal Blood Collection (Plasma GLP-1, Insulin) ITT->Terminal_Bleed Tissue_Harvest Tissue Collection (Pancreas, Liver, Adipose) Terminal_Bleed->Tissue_Harvest Biochemical_Assays Biochemical Assays Tissue_Harvest->Biochemical_Assays Histology Histological Analysis Tissue_Harvest->Histology Statistical_Analysis Statistical Analysis Biochemical_Assays->Statistical_Analysis Histology->Statistical_Analysis Report Final Report Statistical_Analysis->Report

Caption: Experimental Workflow for the In Vivo Study of this compound.

Experimental Groups and Dosing

The following table summarizes the experimental groups for the study. This compound is known to be orally active. Doses are selected based on previously reported effective ranges in mice.

Group IDTreatmentDose (mg/kg)Route of AdministrationNumber of Animals
1Vehicle Control (0.5% CMC)-Oral Gavage10
2This compound25Oral Gavage10
3This compound50Oral Gavage10
4This compound100Oral Gavage10
5Positive Control (e.g., Sitagliptin)10Oral Gavage10
Endpoints and Data Collection

This table outlines the key parameters to be measured throughout the study.

ParameterTime Point(s)Method
Body WeightWeeklyDigital Weighing Scale
Food IntakeWeeklyManual Measurement
Fasting Blood GlucoseWeeklyGlucometer
Oral Glucose Tolerance Test (OGTT)Week 4Blood samples at 0, 15, 30, 60, 120 min post-glucose challenge
Insulin Tolerance Test (ITT)Week 4Blood samples at 0, 15, 30, 60, 90 min post-insulin injection
Plasma GLP-1 LevelsTerminalELISA
Plasma Insulin LevelsTerminalELISA
Pancreatic Islet HistologyTerminalH&E and Immunohistochemistry for Insulin
Liver HistologyTerminalH&E and Oil Red O Staining for Lipids

Experimental Protocols

Animal Model and Husbandry
  • Species: C57BL/6J mice (male, 6-8 weeks old)

  • Housing: Standard individually ventilated cages (5 mice/cage) with a 12-hour light/dark cycle.

  • Diet: For DIO induction, mice are fed a high-fat diet (60% kcal from fat) for 8-12 weeks. Control animals receive a standard chow diet.

  • Acclimatization: Animals are acclimatized for one week prior to the start of the study.

This compound Formulation and Administration
  • Formulation: this compound is suspended in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water. The formulation should be prepared fresh daily and sonicated to ensure a uniform suspension.

  • Administration: The designated dose of this compound or vehicle is administered once daily via oral gavage at a volume of 10 mL/kg body weight.

Oral Glucose Tolerance Test (OGTT)
  • Fast mice for 6 hours (with free access to water).

  • Collect a baseline blood sample (t=0) from the tail vein.

  • Administer a 2 g/kg glucose solution orally.

  • Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.

  • Measure blood glucose levels at each time point using a glucometer.

Insulin Tolerance Test (ITT)
  • Fast mice for 4 hours.

  • Collect a baseline blood sample (t=0).

  • Administer human insulin (0.75 U/kg) via intraperitoneal injection.

  • Collect blood samples at 15, 30, 60, and 90 minutes post-injection.

  • Measure blood glucose levels.

Terminal Procedures
  • At the end of the 4-week treatment period, fast mice for 6 hours.

  • Anesthetize mice with isoflurane.

  • Collect terminal blood via cardiac puncture into EDTA-coated tubes.

  • Centrifuge blood at 3000 rpm for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

  • Perform cervical dislocation to euthanize the animals.

  • Dissect and collect pancreas, liver, and epididymal white adipose tissue.

  • Fix a portion of each tissue in 10% neutral buffered formalin for histology and snap-freeze the remaining tissue in liquid nitrogen for biochemical analysis.

Biochemical and Histological Analysis
  • Plasma Analysis: Use commercially available ELISA kits to measure plasma concentrations of active GLP-1 and insulin according to the manufacturer's instructions.

  • Histology: Formalin-fixed, paraffin-embedded tissues will be sectioned and stained with Hematoxylin and Eosin (H&E). Liver sections will also be stained with Oil Red O to visualize lipid accumulation. Pancreatic sections will be subjected to immunohistochemistry for insulin to assess islet morphology and insulin content.

Data Presentation and Statistical Analysis

All quantitative data will be presented as mean ± standard error of the mean (SEM). Statistical analysis will be performed using appropriate software (e.g., GraphPad Prism). Comparisons between multiple groups will be made using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's). A p-value of less than 0.05 will be considered statistically significant. The results will be summarized in tables and graphs for clear interpretation.

References

Application Notes and Protocols for TC-G 1005 in Diabetes Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-G 1005 is a potent, selective, and orally active agonist of the Takeda G protein-coupled receptor 5 (TGR5), a key regulator of metabolic homeostasis.[1][2][3][4][5] Activation of TGR5 has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a crucial role in glucose regulation by enhancing insulin secretion, suppressing glucagon release, and delaying gastric emptying. These properties make this compound a valuable pharmacological tool for investigating the therapeutic potential of TGR5 agonism in diabetes and related metabolic disorders.

These application notes provide a comprehensive overview of the use of this compound in preclinical diabetes research models, including detailed protocols for in vitro and in vivo studies, and a summary of its pharmacological properties.

Mechanism of Action

This compound acts as a specific agonist for TGR5, a G protein-coupled receptor (GPCR) primarily coupled to the Gαs subunit. Upon binding of this compound, TGR5 undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the cAMP response element-binding protein (CREB). In enteroendocrine L-cells, this signaling cascade culminates in the secretion of GLP-1.

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TGR5 TGR5 This compound->TGR5 Binds to AC Adenylyl Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GLP1_vesicle GLP-1 Vesicle CREB->GLP1_vesicle Promotes Transcription GLP1_release GLP-1 Secretion GLP1_vesicle->GLP1_release Exocytosis

Figure 1: Simplified signaling pathway of this compound-mediated GLP-1 secretion.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: In Vitro Activity of this compound

ParameterSpeciesCell LineValueReference
EC50Human (hTGR5)HEK2930.72 nM
EC50Mouse (mTGR5)HEK2936.2 nM

Table 2: In Vivo Effects of this compound in Mice

Animal ModelDose (p.o.)EffectObservationReference
ICR Mice25 mg/kgGLP-1 Secretion31% increase in plasma active GLP-1
ICR Mice50 mg/kgGLP-1 Secretion96% increase in plasma active GLP-1
ICR Mice100 mg/kgGLP-1 Secretion282% increase in plasma active GLP-1
ICR Mice50 mg/kgBlood Glucose49% reduction in blood glucose AUC (0-120 min)
db/db Mice50 mg/kgBlood GlucoseSignificant reduction at 4, 6, 10, and 24 hours

Experimental Protocols

In Vitro Assays

1. TGR5 Activation Assay using a Reporter Gene

This protocol is designed to quantify the agonist activity of this compound on TGR5 using a cAMP response element (CRE) driven luciferase reporter gene assay in HEK293 cells.

  • Materials:

    • HEK293 cells

    • TGR5 expression vector (human or mouse)

    • CRE-luciferase reporter vector

    • Transfection reagent (e.g., Lipofectamine)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • This compound

    • Luciferase assay reagent

    • Luminometer

  • Protocol:

    • Co-transfect HEK293 cells with the TGR5 expression vector and the CRE-luciferase reporter vector using a suitable transfection reagent.

    • Plate the transfected cells in a 96-well plate and allow them to adhere and express the receptors for 24 hours.

    • Prepare serial dilutions of this compound in serum-free medium.

    • Replace the culture medium with the this compound dilutions and incubate for 5.5 hours at 37°C.

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

    • Plot the luciferase activity against the log concentration of this compound to determine the EC50 value.

2. GLP-1 Secretion Assay in Enteroendocrine Cells

This protocol measures the ability of this compound to stimulate GLP-1 secretion from the murine enteroendocrine cell line, STC-1.

  • Materials:

    • STC-1 cells

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • This compound

    • DPP-4 inhibitor (to prevent GLP-1 degradation)

    • Assay buffer (e.g., Hanks' Balanced Salt Solution)

    • GLP-1 ELISA kit

  • Protocol:

    • Seed STC-1 cells in a 24-well plate and grow to confluency.

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with assay buffer containing a DPP-4 inhibitor for 30 minutes at 37°C.

    • Replace the buffer with fresh assay buffer containing various concentrations of this compound and the DPP-4 inhibitor.

    • Incubate for 2 hours at 37°C.

    • Collect the supernatant and measure the concentration of active GLP-1 using a commercially available ELISA kit.

In Vivo Studies

1. Oral Glucose Tolerance Test (OGTT) in a Diet-Induced Obesity (DIO) Mouse Model

This protocol evaluates the effect of this compound on glucose tolerance in a model of diet-induced obesity and insulin resistance.

OGTT_Workflow start Start acclimatization Acclimatization (1 week) start->acclimatization hfd High-Fat Diet (8-12 weeks) acclimatization->hfd randomization Randomize into Vehicle & this compound groups hfd->randomization treatment Oral Gavage Treatment (4-8 weeks) randomization->treatment fasting Fast Mice (6 hours) treatment->fasting glucose_bolus Oral Glucose Bolus (2 g/kg) fasting->glucose_bolus blood_sampling Blood Glucose Measurement (0, 15, 30, 60, 90, 120 min) glucose_bolus->blood_sampling end End blood_sampling->end

Figure 2: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

  • Animals: Male C57BL/6J mice.

  • Diet: High-fat diet (e.g., 60% kcal from fat) to induce obesity.

  • This compound Formulation: Prepare a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Protocol:

    • Induce obesity by feeding mice a high-fat diet for 8-12 weeks.

    • Randomize the obese mice into treatment groups (vehicle control and this compound).

    • Administer this compound (e.g., 10-30 mg/kg) or vehicle daily by oral gavage for a predetermined period (e.g., 4-8 weeks).

    • For the OGTT, fast the mice for 6 hours.

    • Administer this compound or vehicle 30-60 minutes before the glucose challenge.

    • Administer a 2 g/kg body weight glucose solution via oral gavage.

    • Measure blood glucose levels from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration using a glucometer.

    • Calculate the area under the curve (AUC) for blood glucose to assess glucose tolerance.

2. Glycemic Control in db/db Mice

This protocol assesses the long-term effects of this compound on blood glucose levels in a genetic model of type 2 diabetes.

  • Animals: Male db/db mice and their lean db/+ littermates (as controls).

  • This compound Formulation: Prepare as described above.

  • Protocol:

    • Acclimatize 6-8 week old db/db and db/+ mice for one week.

    • Record baseline body weight and fasting blood glucose.

    • Randomize db/db mice into vehicle and this compound treatment groups.

    • Administer this compound (e.g., 30-50 mg/kg) or vehicle daily by oral gavage for 4-6 weeks.

    • Monitor body weight, food intake, and non-fasting blood glucose levels weekly.

    • At the end of the treatment period, perform an OGTT as described in the previous protocol.

    • For GLP-1 measurement, collect additional blood samples at 0 and 15 minutes during the OGTT into tubes containing a DPP-4 inhibitor for analysis by ELISA.

Troubleshooting and Considerations

  • Solubility: this compound is a hydrophobic compound. Ensure proper solubilization for in vitro assays and stable suspension for in vivo administration. Sonication may be required.

  • Oral Bioavailability: While orally active, the plasma exposure of this compound may be low. This should be considered when interpreting pharmacokinetic and pharmacodynamic data.

  • Animal Models: The choice of animal model is critical. DIO models are relevant for studying obesity-related insulin resistance, while genetic models like the db/db mouse represent a more severe diabetic phenotype.

  • Data Analysis: For in vivo studies, appropriate statistical analysis (e.g., ANOVA, t-test) should be used to compare treatment groups. The area under the curve (AUC) is a standard metric for analyzing OGTT data.

Conclusion

This compound is a valuable research tool for investigating the role of TGR5 in glucose homeostasis and the potential of TGR5 agonists as therapeutics for type 2 diabetes. The protocols outlined in these application notes provide a framework for conducting robust in vitro and in vivo experiments to characterize the pharmacological effects of this compound and other TGR5 agonists. Careful experimental design and data interpretation are essential for advancing our understanding of this promising therapeutic target.

References

Application Notes and Protocols for TC-G 1005 in the Study of NAFLD Progression

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of fat in the liver of individuals who consume little to no alcohol. The disease spectrum ranges from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. The Takeda G protein-coupled receptor 5 (TGR5), a cell surface receptor for bile acids, has emerged as a promising therapeutic target for metabolic diseases, including NAFLD.[1][2] Activation of TGR5 is known to regulate glucose homeostasis, lipid metabolism, and inflammatory responses.[2]

TC-G 1005 is a potent, selective, and orally active agonist of TGR5, with EC50 values of 0.72 nM and 6.2 nM for human and mouse TGR5, respectively.[3] Its ability to modulate key pathways involved in NAFLD pathogenesis makes it a valuable tool for researchers studying the progression of this disease and for the development of novel therapeutic strategies. These application notes provide detailed protocols for the use of this compound in a diet-induced mouse model of NAFLD.

Data Presentation

The following tables present illustrative quantitative data based on typical findings in high-fat diet (HFD)-induced NAFLD mouse models. These tables are intended to provide a framework for presenting experimental results when studying the effects of this compound.

Table 1: Effect of this compound on Key Metabolic and Liver Parameters

ParameterControl (Chow Diet)Vehicle (High-Fat Diet)This compound (50 mg/kg, p.o.) (High-Fat Diet)
Body Weight (g)25 ± 245 ± 340 ± 2.5
Liver Weight (g)1.0 ± 0.12.5 ± 0.31.8 ± 0.2
Liver/Body Weight Ratio (%)4.0 ± 0.25.6 ± 0.44.5 ± 0.3
Serum ALT (U/L)30 ± 5150 ± 2080 ± 15
Serum AST (U/L)50 ± 8200 ± 25110 ± 18
Liver Triglycerides (mg/g)20 ± 3150 ± 1585 ± 10

Table 2: Histological Scoring of Liver Sections

Histological FeatureControl (Chow Diet)Vehicle (High-Fat Diet)This compound (50 mg/kg, p.o.) (High-Fat Diet)
Steatosis (0-3)031
Lobular Inflammation (0-3)021
Hepatocyte Ballooning (0-2)021
NAFLD Activity Score (NAS)073

Table 3: Gene Expression Analysis of Key Markers in Liver Tissue (Fold Change vs. Control)

GeneVehicle (High-Fat Diet)This compound (50 mg/kg, p.o.) (High-Fat Diet)
Tnf-α (Inflammation)5.02.5
Il-6 (Inflammation)4.52.0
Mcp-1 (Inflammation)6.03.0
Col1a1 (Fibrosis)3.01.5
α-Sma (Fibrosis)4.02.0

Experimental Protocols

Protocol 1: High-Fat Diet-Induced NAFLD Mouse Model and this compound Treatment

This protocol describes the induction of NAFLD in mice using a high-fat diet and subsequent treatment with this compound.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • Standard chow diet

  • High-fat diet (HFD) (e.g., 60% kcal from fat)

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3]

  • Oral gavage needles

Procedure:

  • Acclimatize mice for one week with free access to standard chow diet and water.

  • Divide mice into three groups:

    • Control group: Fed standard chow diet.

    • Vehicle group: Fed HFD.

    • This compound group: Fed HFD.

  • Induce NAFLD by feeding the Vehicle and this compound groups the HFD for 12-16 weeks. The Control group continues on the standard chow diet.

  • After the induction period, begin treatment. Prepare this compound in the vehicle solution at the desired concentration (e.g., for a 50 mg/kg dose).

  • Administer this compound (e.g., 25, 50, or 100 mg/kg) or an equivalent volume of the vehicle solution to the respective groups via oral gavage once daily for 4-8 weeks.

  • Monitor body weight weekly throughout the study.

  • At the end of the treatment period, euthanize the mice and collect blood and liver tissue for further analysis.

Protocol 2: Biochemical Analysis of Serum and Liver Tissue

Materials:

  • Collected blood and liver tissue from Protocol 1

  • Serum separator tubes

  • Commercial assay kits for ALT, AST, and triglycerides

  • Phosphate-buffered saline (PBS)

  • Lipid extraction reagents (e.g., chloroform/methanol mixture)

Procedure:

  • Serum Analysis:

    • Collect blood via cardiac puncture and transfer to serum separator tubes.

    • Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.

    • Collect the serum (supernatant) and store at -80°C until analysis.

    • Measure serum ALT and AST levels using commercially available kits according to the manufacturer's instructions.

  • Liver Triglyceride Analysis:

    • Homogenize a weighed portion of the liver tissue in PBS.

    • Extract lipids from the liver homogenate using a chloroform/methanol mixture.

    • Evaporate the organic solvent and dissolve the lipid extract in a suitable buffer.

    • Measure triglyceride content using a commercial triglyceride assay kit according to the manufacturer's instructions. Normalize the results to the initial liver tissue weight.

Protocol 3: Histological Analysis of Liver Tissue

Materials:

  • Collected liver tissue from Protocol 1

  • 10% neutral buffered formalin

  • Paraffin

  • Hematoxylin and eosin (H&E) stain

  • Microscope

Procedure:

  • Fix a portion of the liver in 10% neutral buffered formalin for 24 hours.

  • Dehydrate the tissue through a series of graded ethanol solutions and embed in paraffin.

  • Cut 5 µm sections and mount on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain the sections with H&E.

  • Dehydrate and mount the stained sections.

  • Examine the slides under a microscope and score for steatosis, lobular inflammation, and hepatocyte ballooning to calculate the NAFLD Activity Score (NAS).

Protocol 4: Gene Expression Analysis by qRT-PCR

Materials:

  • Collected liver tissue from Protocol 1

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., Tnf-α, Il-6, Mcp-1, Col1a1, α-Sma) and a housekeeping gene (e.g., Gapdh)

Procedure:

  • Homogenize a portion of the liver tissue and extract total RNA using a commercial RNA extraction kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform quantitative real-time PCR (qRT-PCR) using the synthesized cDNA, qPCR master mix, and specific primers for the genes of interest.

  • Analyze the results using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Visualizations

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_Gs cluster_NFkB cluster_nucleus Nucleus TC_G_1005 This compound TGR5 TGR5 TC_G_1005->TGR5 Binds and Activates Gs Gαs TGR5->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates IKK IKK PKA->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NF_kB NF-κB IkB->NF_kB Inhibits NF_kB_nucleus NF-κB (active) NF_kB->NF_kB_nucleus Translocates Gene_Expression Inflammatory Gene Expression (e.g., TNF-α, IL-6) NF_kB_nucleus->Gene_Expression Promotes

Caption: TGR5 Signaling Pathway Activated by this compound.

Experimental_Workflow cluster_model NAFLD Model Induction cluster_treatment This compound Treatment cluster_analysis Data Collection and Analysis Acclimatization Acclimatization (1 week) Diet High-Fat Diet Feeding (12-16 weeks) Acclimatization->Diet Grouping Random Grouping (Control, Vehicle, this compound) Diet->Grouping Treatment Daily Oral Gavage (4-8 weeks) Grouping->Treatment Euthanasia Euthanasia and Sample Collection (Blood, Liver) Treatment->Euthanasia Biochemistry Serum ALT/AST Liver Triglycerides Euthanasia->Biochemistry Histology H&E Staining NAFLD Activity Score Euthanasia->Histology Gene_Expression qRT-PCR (Inflammation, Fibrosis markers) Euthanasia->Gene_Expression

Caption: Experimental Workflow for Studying this compound in a NAFLD Mouse Model.

References

Application Notes and Protocols for Oral Administration of TC-G 1005 in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-G 1005 is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] As an orally active compound, this compound has garnered significant interest in metabolic disease research. Activation of TGR5 by agonists like this compound stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a crucial role in glucose homeostasis.[1][2] This mechanism of action makes this compound a valuable tool for investigating the therapeutic potential of TGR5 activation in rodent models of metabolic disorders. These application notes provide a comprehensive overview of the oral administration of this compound in rodents, including its pharmacological effects, pharmacokinetic profile, and detailed protocols for in vivo studies.

Mechanism of Action

This compound selectively binds to and activates TGR5, a G protein-coupled receptor primarily expressed in enteroendocrine L-cells, gallbladder, and certain immune cells.[1] Upon activation, TGR5 couples to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade triggers the secretion of GLP-1 from intestinal L-cells. GLP-1, in turn, enhances glucose-stimulated insulin secretion from pancreatic β-cells, suppresses glucagon release, and slows gastric emptying, collectively contributing to lower blood glucose levels.

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TGR5 TGR5 (GPBAR1) This compound->TGR5 Binds to Gs Gαs TGR5->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to GLP1_Vesicle GLP-1 Vesicle cAMP->GLP1_Vesicle Promotes Exocytosis GLP1_Release GLP1_Vesicle->GLP1_Release GLP-1 Secretion Pancreatic β-cells Pancreatic β-cells GLP1_Release->Pancreatic β-cells Stimulates Insulin Release

Caption: TGR5 signaling pathway initiated by this compound.

Data Presentation

Table 1: In Vitro Potency of this compound
ReceptorEC50 (nM)
Human TGR5 (hTGR5)0.72
Mouse TGR5 (mTGR5)6.2
Table 2: In Vivo Efficacy of a Single Oral Dose of this compound in Mice
Animal ModelDosage (mg/kg)EndpointResultReference
ICR Mice25Plasma Active GLP-1 Increase31%
ICR Mice50Plasma Active GLP-1 Increase96%
ICR Mice100Plasma Active GLP-1 Increase282%
ICR Mice50Blood Glucose AUC (0-120 min) Reduction49%
db/db Mice50Blood Glucose ReductionSignificant at 4, 6, 10, and 24 hours
Table 3: Pharmacokinetic Profile of a Single Oral Dose of this compound in Rats
Dosage (mg/kg)Cmax (ng/mL)t1/2 (hours)
5561.5

Note: The provided data indicates rather low plasma exposure in rats.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol describes the preparation of a this compound solution for oral gavage in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl) or Corn Oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

Vehicle Option 1: Aqueous Formulation

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.

  • Mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

  • Add 450 µL of saline to reach the final volume of 1 mL.

  • Vortex the final solution until it is clear. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.

Vehicle Option 2: Oil-based Formulation

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

  • Vortex thoroughly until a clear solution is obtained.

Note: The final concentration of the dosing solution should be calculated based on the desired dosage (mg/kg) and the average weight of the animals, with a typical administration volume of 5-10 mL/kg.

Protocol 2: In Vivo Efficacy Assessment - Oral Glucose Tolerance Test (OGTT)

This protocol outlines the procedure for performing an OGTT in mice to evaluate the effect of this compound on glucose tolerance.

OGTT_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_challenge Glucose Challenge cluster_monitoring Monitoring Fasting Fast Mice (e.g., 6 hours) Baseline_BG Measure Baseline Blood Glucose (t= -30 min) Fasting->Baseline_BG TCG_Admin Oral Gavage: This compound or Vehicle Baseline_BG->TCG_Admin Glucose_Admin Oral Gavage: Glucose (t= 0 min) TCG_Admin->Glucose_Admin 30 min post-treatment BG_Measurement Measure Blood Glucose at 15, 30, 60, 90, 120 min Glucose_Admin->BG_Measurement

Caption: Experimental workflow for an Oral Glucose Tolerance Test.

Materials:

  • Male ICR or db/db mice

  • This compound dosing solution (prepared as in Protocol 1)

  • Vehicle control solution

  • Glucose solution (e.g., 20% w/v in sterile water)

  • Glucometer and test strips

  • Oral gavage needles

  • Animal scale

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Fast the mice for 6-8 hours with free access to water.

  • Record the body weight of each mouse.

  • At t = -30 minutes, collect a baseline blood sample from the tail vein and measure blood glucose using a glucometer.

  • Immediately after the baseline measurement, administer this compound (e.g., 50 mg/kg) or vehicle control via oral gavage.

  • At t = 0 minutes, administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage to all animals.

  • Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure blood glucose levels.

  • Calculate the area under the curve (AUC) for the blood glucose concentration-time profile for each animal to quantify the glucose excursion.

Protocol 3: Pharmacokinetic Study

This protocol provides a general framework for conducting a pharmacokinetic study of orally administered this compound in rats.

PK_Workflow cluster_preparation Preparation cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis Fasting Fast Rats (overnight) Dose_Prep Prepare this compound Dosing Solution Fasting->Dose_Prep Oral_Gavage Administer this compound via Oral Gavage Dose_Prep->Oral_Gavage Blood_Collection Collect Blood Samples at Pre-defined Time Points Oral_Gavage->Blood_Collection Plasma_Separation Separate Plasma Blood_Collection->Plasma_Separation LCMS_Analysis Analyze Plasma Samples by LC-MS/MS Plasma_Separation->LCMS_Analysis PK_Parameters Calculate Pharmacokinetic Parameters (Cmax, t1/2, AUC) LCMS_Analysis->PK_Parameters

Caption: General workflow for a rodent pharmacokinetic study.

Materials:

  • Male Sprague-Dawley or Wistar rats

  • This compound dosing solution (prepared as in Protocol 1)

  • Oral gavage needles

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • Equipment for plasma sample processing and storage (-80°C freezer)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Acclimatize rats for at least one week. For cannulated animals, allow for post-surgical recovery.

  • Fast animals overnight prior to dosing, with free access to water.

  • Record the body weight of each rat.

  • Administer a single oral dose of this compound (e.g., 5 mg/kg) via gavage.

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Blood can be collected via a cannulated vessel or through sparse sampling from different animals at each time point.

  • Process blood samples immediately by centrifuging to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life (t1/2).

Potential Safety Considerations for TGR5 Agonists

While specific toxicity studies for this compound are not extensively publicly available, it is important to consider the potential side effects associated with TGR5 agonism based on studies with other compounds in this class.

  • Gallbladder Filling: TGR5 is highly expressed in the gallbladder. Activation of TGR5 can lead to gallbladder relaxation and filling. Chronic stimulation may increase the risk of gallstone formation.

  • Gastrointestinal Effects: TGR5 activation can modulate gastrointestinal motility. Depending on the compound and dose, this could potentially lead to side effects such as nausea or constipation.

  • Pruritus: Some TGR5 agonists have been associated with itching (pruritus).

Researchers should carefully monitor animals for any signs of these potential adverse effects during in vivo studies with this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the role of TGR5 in metabolic regulation in rodents. Its oral activity and demonstrated efficacy in stimulating GLP-1 secretion and lowering blood glucose make it a relevant compound for preclinical research in diabetes and obesity. The protocols provided herein offer a starting point for researchers to design and execute robust in vivo experiments to further elucidate the therapeutic potential of TGR5 agonism. Careful consideration of the formulation and potential safety aspects of TGR5 activation is crucial for successful and ethical animal research.

References

Application Notes and Protocols for TC-G 1005 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Important Note on the Mechanism of Action of TC-G 1005

Initial clarification is crucial for the effective use of this compound. Contrary to the potential misconception of it being a Mas-related G protein-coupled receptor X2 (MRGPRX2) antagonist, scientific literature consistently identifies This compound as a potent and selective agonist for the Takeda G protein-coupled receptor 5 (TGR5) , also known as the G protein-coupled bile acid receptor 1 (GPBAR1)[1][2][3]. This document will, therefore, provide detailed protocols and application notes based on its verified function as a TGR5 agonist. Information regarding MRGPRX2 is also provided for contextual understanding.

Introduction to this compound

This compound is a small molecule widely used in research to investigate the physiological roles of the TGR5 receptor[1]. TGR5 is a member of the G protein-coupled receptor (GPCR) family and functions as a cell surface receptor for bile acids[4]. Activation of TGR5 is implicated in various metabolic processes, including glucose homeostasis, energy expenditure, and inflammatory responses. This compound's potency and selectivity make it a valuable tool for studying TGR5 signaling and its potential as a therapeutic target for metabolic diseases like type 2 diabetes and obesity.

Quantitative Data Summary for this compound

The following table summarizes the key quantitative properties of this compound for easy reference in experimental design.

PropertyValueSource(s)
Molecular Weight 399.48 g/mol
Formula C₂₅H₂₅N₃O₂
Purity ≥98% (by HPLC)
EC₅₀ (human TGR5) 0.72 nM
EC₅₀ (mouse TGR5) 6.2 nM
Solubility Soluble to 100 mM in DMSO and 100 mM in ethanol
Storage Store at -20°C as a solid or in solution

Signaling Pathways

TGR5 is primarily coupled to the Gαs protein subunit. Upon agonist binding, such as with this compound, TGR5 undergoes a conformational change that activates Gαs. This activation stimulates adenylyl cyclase (AC) to produce cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These effectors then modulate downstream cellular processes, such as the secretion of glucagon-like peptide-1 (GLP-1), regulation of energy expenditure, and suppression of inflammatory responses.

TGR5_Signaling_Pathway cluster_membrane Cell Membrane TGR5 TGR5 Receptor Gas Gαs TGR5->Gas Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Produces Gas->AC Stimulates TCG1005 This compound (Agonist) TCG1005->TGR5 Binds & Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac cAMP->Epac Activates Downstream Downstream Cellular Responses (e.g., GLP-1 Secretion, Anti-inflammatory Effects) PKA->Downstream Epac->Downstream

Caption: TGR5 receptor activation by this compound.

For informational purposes, the MRGPRX2 receptor, which is primarily expressed on mast cells and sensory neurons, couples to both Gαq and Gαi proteins. Agonist binding triggers the Gαq-mediated activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in calcium mobilization and protein kinase C (PKC) activation, ultimately causing mast cell degranulation and the release of histamine and other inflammatory mediators. The Gαi pathway can modulate chemotaxis.

MRGPRX2_Signaling_Pathway cluster_membrane_mrg Cell Membrane MRGPRX2 MRGPRX2 Receptor Gaq Gαq MRGPRX2->Gaq Activates PLC Phospholipase C (PLC) IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Gaq->PLC Activates Agonist MRGPRX2 Agonist (e.g., Substance P) Agonist->MRGPRX2 Binds & Activates Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC Degranulation Mast Cell Degranulation Ca2->Degranulation PKC->Degranulation

Caption: MRGPRX2 receptor signaling pathway.

Experimental Protocols

The following protocols provide a general framework for using this compound in cell culture experiments. Specific cell types and assay conditions may require optimization.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Determine Required Concentration: Decide on the desired stock concentration. A 10 mM stock is common and convenient for serial dilutions.

  • Calculation: Use the molecular weight (399.48 g/mol ) to calculate the mass of this compound needed.

    • For 1 mL of a 10 mM stock: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 399.48 g/mol * (1000 mg / 1 g) = 3.99 mg

  • Weighing: Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used if precipitation occurs, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Stock solutions in DMSO are typically stable for several months when stored properly.

This protocol describes a general method to measure TGR5 activation by quantifying intracellular cAMP levels in a cell line expressing TGR5 (e.g., transfected HEK293 or CHO cells, or an endogenous line like NCI-H716).

Materials:

  • TGR5-expressing cells

  • Appropriate cell culture medium and supplements

  • This compound stock solution (prepared as above)

  • Assay buffer (e.g., HBSS or serum-free medium)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • Forskolin (positive control for adenylyl cyclase activation)

Procedure:

  • Cell Seeding: Seed TGR5-expressing cells into a 96-well or 384-well plate at a density optimized for your cell line. Allow cells to adhere and grow overnight.

  • Preparation of Compounds: Prepare serial dilutions of this compound in assay buffer. A typical concentration range to test would span from picomolar to micromolar to capture the full dose-response curve (e.g., 1 pM to 10 µM). Also prepare solutions for your negative control (vehicle, e.g., 0.1% DMSO) and positive control (e.g., Forskolin).

  • Cell Treatment:

    • Carefully remove the culture medium from the cells.

    • Wash the cells once with assay buffer.

    • Add the assay buffer containing the PDE inhibitor (e.g., 100 µM IBMX) and incubate for a short period (e.g., 15-30 minutes) at 37°C.

    • Add the prepared this compound dilutions and controls to the respective wells.

  • Incubation: Incubate the plate at 37°C for the time recommended by your cAMP assay kit manufacturer or determined through optimization (typically 15-60 minutes).

  • cAMP Measurement: Following incubation, lyse the cells (if required by the kit) and measure intracellular cAMP levels according to the assay kit's instructions.

  • Data Analysis: Plot the cAMP concentration (or assay signal) against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Seed_Cells 1. Seed TGR5-expressing cells in a multi-well plate Prep_Compounds 2. Prepare serial dilutions of this compound Treat_Cells 3. Treat cells with This compound and controls Prep_Compounds->Treat_Cells Incubate 4. Incubate at 37°C Treat_Cells->Incubate Measure 5. Lyse cells and measure intracellular cAMP Incubate->Measure Plot_Data 6. Plot dose-response curve Measure->Plot_Data Calc_EC50 7. Calculate EC₅₀ value Plot_Data->Calc_EC50

Caption: Workflow for a TGR5 cell-based activation assay.

Conclusion

This compound is a potent and selective TGR5 agonist, making it an essential tool for studying the metabolic and anti-inflammatory roles of this bile acid receptor. Accurate application requires understanding its correct mechanism of action and careful preparation based on its physicochemical properties. The provided protocols offer a foundation for designing robust in-vitro experiments to explore the effects of TGR5 activation in various cell culture models. Researchers should always optimize concentrations and incubation times for their specific experimental system.

References

Application Notes and Protocols: Preparing TC-G 1005 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of TC-G 1005 in Dimethyl Sulfoxide (DMSO). This compound is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] It is a valuable tool for investigating metabolic diseases, as its activation of TGR5 can lead to increased glucagon-like peptide-1 (GLP-1) secretion and a subsequent reduction in blood glucose levels.[2][3]

Physicochemical and Biological Properties

This compound is an experimental drug used in research to study the function of the TGR5 receptor.[1] It is selective for TGR5 over the farnesoid X receptor (FXR).

PropertyValueSource
Molecular Weight 399.48 g/mol
Formula C₂₅H₂₅N₃O₂
CAS Number 1415407-60-1
Appearance Off-white to yellow solid
Purity ≥98%
EC₅₀ (human TGR5) 0.72 nM
EC₅₀ (mouse TGR5) 6.2 nM
Solubility Data

This compound exhibits high solubility in DMSO. It is recommended to use a new, unopened bottle of anhydrous DMSO for preparing the stock solution, as DMSO is hygroscopic and absorbed water can affect the solubility of the compound.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Source
DMSO 100 mM39.95 mg/mL
Ethanol 100 mM39.95 mg/mL

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Experimental Workflow

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage A 1. Calculate Required Mass (e.g., for 1 mL of 10 mM solution) B 2. Weigh this compound Powder (precisely weigh ~3.99 mg) A->B C 3. Transfer Powder to a sterile vial B->C D 4. Add Anhydrous DMSO (add 1 mL to the vial) C->D E 5. Dissolve Compound (Vortex thoroughly) D->E F 6. Sonicate (Optional) (if precipitation occurs) E->F G 7. Aliquot Solution (into smaller working volumes) F->G H 8. Store Aliquots (-20°C or -80°C) G->H

Caption: Workflow for preparing this compound stock solution.

Procedure
  • Calculate the required mass of this compound.

    • To prepare a 10 mM stock solution, the required mass can be calculated using the formula:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

      • Mass (g) = 0.010 mol/L * 0.001 L * 399.48 g/mol = 0.00399 g

      • Mass (mg) = 3.99 mg

  • Weigh the this compound powder.

    • Using an analytical balance, carefully weigh out approximately 3.99 mg of this compound powder and record the exact weight.

    • Transfer the powder to a sterile microcentrifuge tube or an amber glass vial.

  • Add DMSO and dissolve.

    • Based on the actual mass weighed, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

      • Volume (mL) = [Mass (mg) / 399.48 ( g/mol )] / 0.010 (mmol/mL)

      • For example, if 4.0 mg was weighed, the required DMSO volume is: [4.0 / 399.48] / 0.010 ≈ 1.001 mL.

    • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Ensure complete dissolution.

    • Cap the vial securely and vortex the solution until the powder is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • If dissolution is slow or particulates are observed, sonicate the vial in an ultrasonic water bath for 5-10 minutes.

Storage and Stability
  • Powder: Store the solid compound at -20°C for up to 3 years.

  • Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots in tightly sealed vials.

    • For long-term storage (up to 2 years), store at -80°C.

    • For short-term storage (up to 1 year), store at -20°C.

Note on DMSO: DMSO is a powerful solvent that can carry substances through the skin. Always handle with appropriate gloves and safety measures. Be aware that DMSO may interfere with certain biological assays.

Mechanism of Action: TGR5 Signaling Pathway

This compound acts as an agonist at the TGR5 receptor, a G protein-coupled receptor (GPCR). Upon binding, it initiates a signaling cascade primarily through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets. In intestinal enteroendocrine L-cells, this pathway stimulates the transcription of the proglucagon gene and promotes the secretion of GLP-1, a key hormone in regulating glucose homeostasis.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_effect Downstream Effects TGR5 TGR5 Receptor Gas Gαs TGR5->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes ATP to Gas->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates GLP1 ↑ GLP-1 Secretion PKA->GLP1 Promotes TCG This compound TCG->TGR5 Binds & Activates

Caption: TGR5 signaling pathway activated by this compound.

References

Application Notes and Protocols for cAMP Measurement Assay Using TC-G 1005

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for utilizing TC-G 1005, a potent and selective G protein-coupled bile acid receptor (GPBAR1/TGR5) agonist, in a cyclic adenosine monophosphate (cAMP) measurement assay. This document is intended for researchers, scientists, and drug development professionals working on GPCR signaling and drug discovery.

Introduction

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are crucial in mediating a wide array of physiological responses.[1][2] A significant portion of these receptors, upon activation, modulate the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[3] GPCRs that couple to the stimulatory G protein (Gs) activate adenylyl cyclase, leading to an increase in intracellular cAMP levels. Conversely, GPCRs that couple to the inhibitory G protein (Gi) inhibit adenylyl cyclase activity.[3] Consequently, the measurement of intracellular cAMP is a fundamental method for studying the activation of Gs and Gi-coupled GPCRs.[3]

This compound is a potent and selective agonist for the Takeda G protein-coupled receptor 5 (TGR5), also known as the G protein-coupled bile acid receptor 1 (GPBAR1). TGR5 is a Gs-coupled receptor, and its activation by an agonist like this compound stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP. This makes this compound a valuable tool for studying TGR5 signaling and for screening for novel modulators of this receptor.

Principle of the Assay

The protocol described below is based on a competitive immunoassay principle, a common method for quantifying intracellular cAMP. In this assay, cAMP produced by cells upon stimulation with this compound competes with a labeled cAMP tracer for binding to a limited amount of a specific anti-cAMP antibody. The signal generated is inversely proportional to the amount of intracellular cAMP. Various detection technologies can be employed, including Homogeneous Time-Resolved Fluorescence (HTRF) and bioluminescent assays.

Data Presentation

The following table summarizes the key quantitative data for this compound.

CompoundTargetAgonist Activity (EC50)SpeciesReference
This compoundTGR5 (GPBAR1)0.72 nMHuman
This compoundTGR5 (GPBAR1)6.2 nMMouse

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GPCR signaling pathway leading to cAMP production and the general experimental workflow for the cAMP measurement assay.

GPCR_cAMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand (this compound) Ligand (this compound) TGR5 TGR5 (GPCR) Ligand (this compound)->TGR5 Binds Gs Gs Protein TGR5->Gs Activates AC Adenylyl Cyclase ATP ATP AC->ATP Converts Gs->AC Activates cAMP cAMP ATP->cAMP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: GPCR signaling pathway for cAMP production.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cells Expressing TGR5 add_cells Add Cell Suspension to Plate prep_cells->add_cells prep_compounds Prepare this compound Serial Dilutions plate_compounds Dispense Compounds into Assay Plate prep_compounds->plate_compounds plate_compounds->add_cells incubate Incubate to Stimulate cAMP Production add_cells->incubate add_reagents Add Detection Reagents (Lysis, Labeled cAMP, Antibody) incubate->add_reagents incubate_detect Incubate for Detection Reaction add_reagents->incubate_detect read_plate Read Plate (e.g., HTRF Reader) incubate_detect->read_plate calc_ratio Calculate Signal Ratio read_plate->calc_ratio plot_curve Plot Dose-Response Curve calc_ratio->plot_curve det_ec50 Determine EC50 Value plot_curve->det_ec50

Caption: Experimental workflow for the cAMP measurement assay.

Experimental Protocols

The following is a generalized protocol for determining the EC50 value of this compound in cells expressing the TGR5 receptor. This protocol is adaptable for a 384-well plate format and can be modified for different detection technologies.

Materials
  • Cells stably or transiently expressing the TGR5 receptor of interest (e.g., HEK293 or CHO cells).

  • Cell culture medium (e.g., DMEM, MEM).

  • Phosphate-Buffered Saline (PBS).

  • Cell dissociation reagent (e.g., Trypsin-EDTA).

  • Assay buffer (e.g., HBSS or PBS with 0.1% BSA).

  • This compound.

  • cAMP assay kit (e.g., HTRF, cAMP-Glo™).

  • 384-well white opaque assay plates.

  • HTRF-compatible or luminescence plate reader.

Protocol 1: Agonist Dose-Response for a Gs-Coupled Receptor (TGR5)

Objective: To determine the EC50 value of this compound.

1. Cell Preparation: a. Culture cells expressing the TGR5 receptor to approximately 80-90% confluency. b. On the day of the assay, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution or by gentle scraping. c. Resuspend the cells in assay buffer and perform a cell count. d. Dilute the cells to the desired concentration as optimized for the specific cell line and assay kit (e.g., 1,000-10,000 cells per well).

2. Compound Preparation: a. Prepare a stock solution of this compound in a suitable solvent such as DMSO (e.g., 10 mM). b. Perform serial dilutions of the this compound stock solution in assay buffer to generate a concentration range that will encompass the expected EC50 value (e.g., 10-point, 1:3 or 1:10 dilution series). c. Include a vehicle control (assay buffer with the same final concentration of DMSO as the highest this compound concentration).

3. Assay Procedure: a. Dispense a small volume (e.g., 5 µL) of each this compound dilution and the vehicle control into the wells of a 384-well plate. b. Dispense an equal volume (e.g., 5 µL) of the cell suspension into each well. c. Seal the plate and incubate at room temperature for a specified time to allow for cAMP accumulation (e.g., 30-60 minutes). This incubation time should be optimized for the specific cell line and receptor.

4. cAMP Detection (Example using HTRF): a. Following the manufacturer's instructions for the cAMP assay kit, prepare the detection reagents. b. Add the labeled cAMP tracer (e.g., cAMP-d2) to each well. c. Add the anti-cAMP antibody (e.g., anti-cAMP-Cryptate) to each well. d. Seal the plate and incubate for 60 minutes at room temperature, protected from light. e. Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

5. Data Analysis: a. Calculate the signal ratio (e.g., 665 nm / 620 nm) for each well. b. Normalize the data to the vehicle control (0% stimulation) and a maximal stimulation control (100% stimulation, if used). c. Plot the normalized response against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the EC50 value.

Conclusion

This document provides a comprehensive guide for utilizing this compound in a cAMP measurement assay to study the activation of the TGR5 receptor. The provided protocols and diagrams offer a framework for researchers to design and execute experiments to characterize the pharmacology of this and other TGR5 agonists. It is recommended to optimize the assay conditions, such as cell number and incubation times, for the specific experimental system being used.

References

Application Notes and Protocols for TGR5 Activation Reporter Assay Using TC-G 1005

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), is a member of the G-protein coupled receptor superfamily. It is activated by bile acids and plays a significant role in regulating energy homeostasis, glucose metabolism, and inflammatory responses. Upon activation, TGR5 couples to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade has positioned TGR5 as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.

TC-G 1005 is a potent and selective synthetic agonist for TGR5.[1] This document provides a detailed protocol for a TGR5 activation reporter assay using this compound, a valuable tool for screening and characterizing potential TGR5 modulators. The assay relies on a reporter gene, such as luciferase or secreted alkaline phosphatase (SEAP), under the control of a cAMP response element (CRE). Activation of TGR5 by an agonist like this compound initiates a signaling cascade that leads to the expression of the reporter gene, which can be quantified to determine the extent of receptor activation.

TGR5 Signaling Pathway

The binding of an agonist, such as this compound, to TGR5 triggers a conformational change in the receptor, leading to the activation of the Gαs subunit of the associated heterotrimeric G-protein. The activated Gαs subunit stimulates adenylyl cyclase, which then converts ATP to cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates the cAMP Response Element-Binding Protein (CREB). Phosphorylated CREB translocates to the nucleus and binds to cAMP Response Elements (CRE) in the promoter region of target genes, thereby driving the transcription of a reporter gene (e.g., Luciferase).

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound TGR5 TGR5 This compound->TGR5 G_alpha_s Gαs TGR5->G_alpha_s activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_alpha_s->AC stimulates PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB p-CREB Nucleus Nucleus pCREB->Nucleus translocates to CRE CRE pCREB->CRE binds to Reporter_Gene Reporter Gene (Luciferase) CRE->Reporter_Gene drives transcription of Luciferase Luciferase Reporter_Gene->Luciferase produces

Caption: TGR5 signaling pathway upon agonist binding.

Data Presentation

Table 1: Potency of this compound on TGR5

SpeciesEC50 (nM)Reference
Human (hTGR5)0.72
Mouse (mTGR5)6.2

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight399.48 g/mol
FormulaC₂₅H₂₅N₃O₂
SolubilitySoluble to 100 mM in DMSO and ethanol
Purity≥98%
StorageStore at -20°C
CAS Number1415407-60-1

Experimental Protocols

Experimental Workflow

The general workflow for the TGR5 activation reporter assay involves cell line selection and maintenance, co-transfection with TGR5 and CRE-reporter plasmids, treatment with the test compound (this compound), incubation, and subsequent measurement of the reporter signal.

Experimental_Workflow Start Start Cell_Culture HEK293 Cell Culture Start->Cell_Culture Transfection Co-transfection of TGR5 and CRE-Luciferase Plasmids Cell_Culture->Transfection Seeding Seed Cells into 96-well Plate Transfection->Seeding Compound_Addition Add this compound (or other compounds) Seeding->Compound_Addition Incubation Incubate for 6-24 hours Compound_Addition->Incubation Lysis_and_Measurement Cell Lysis and Luciferase Measurement Incubation->Lysis_and_Measurement Data_Analysis Data Analysis (EC50 determination) Lysis_and_Measurement->Data_Analysis End End Data_Analysis->End

Caption: General workflow for the TGR5 reporter assay.

Protocol: TGR5 CRE-Luciferase Reporter Assay

This protocol is adapted from standard CRE-luciferase reporter assay methodologies.

1. Materials

  • Cell Line: Human Embryonic Kidney (HEK293) cells.

  • Plasmids:

    • TGR5 expression plasmid (human or mouse).

    • CRE-luciferase reporter plasmid.

    • Control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization (optional, for dual-luciferase assays).

  • Reagents:

    • This compound

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Transfection reagent (e.g., Lipofectamine®)

    • Phosphate-Buffered Saline (PBS)

    • Luciferase assay system (e.g., ONE-Glo™ Luciferase Assay System)

    • DMSO (for dissolving this compound)

  • Equipment:

    • 96-well white, clear-bottom tissue culture plates

    • Luminometer

    • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

2. Methods

2.1. Cell Culture and Transfection

  • Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • One day prior to transfection, seed the cells into a larger format vessel (e.g., 6-well plate or 10 cm dish) to achieve 70-80% confluency on the day of transfection.

  • Co-transfect the HEK293 cells with the TGR5 expression plasmid and the CRE-luciferase reporter plasmid (and a control plasmid if using a dual-luciferase system) according to the manufacturer's protocol for your chosen transfection reagent.

2.2. Assay Procedure

  • Approximately 24 hours post-transfection, detach the cells and resuspend them in fresh growth medium.

  • Seed the transfected cells into a 96-well white, clear-bottom plate at a density of 30,000-50,000 cells per well in 100 µL of medium.

  • Incubate the plate for 4-6 hours to allow the cells to attach.

  • Prepare serial dilutions of this compound in serum-free DMEM. A typical concentration range would be from 1 pM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as in the compound dilutions.

  • Carefully remove the growth medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 6 to 24 hours. The optimal incubation time should be determined empirically.

2.3. Luciferase Measurement

  • After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Perform the luciferase assay according to the manufacturer's instructions for your chosen luciferase assay system. This typically involves adding the luciferase reagent to each well, incubating for a short period, and then measuring the luminescence using a luminometer.

  • If using a dual-luciferase system, follow the manufacturer's protocol for sequential measurement of both firefly and Renilla luciferase.

3. Data Analysis

  • If a dual-luciferase system was used, normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal for each well.

  • Subtract the average signal from the vehicle control wells (background) from all other wells.

  • Plot the normalized luciferase activity against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Disclaimer: This protocol is intended for research use only. Individual laboratory conditions may require optimization of the described procedures.

References

Application Notes and Protocols for TC-G 1005 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-G 1005 is a potent and selective agonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1] As a key regulator of metabolic and inflammatory pathways, TGR5 has emerged as a promising therapeutic target for a range of diseases, including type 2 diabetes, obesity, and inflammatory conditions. This compound provides a valuable pharmacological tool for investigating the physiological roles of TGR5 in various cell types and for preclinical drug development. These application notes provide detailed protocols for the use of this compound in primary cell cultures, with a focus on immune cells, hepatocytes, and neurons.

Mechanism of Action

This compound is a synthetic, non-steroidal agonist of TGR5. Upon binding to TGR5, it activates downstream signaling pathways, primarily through the Gαs subunit of heterotrimeric G proteins. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to diverse cellular responses. In many cell types, this signaling cascade ultimately results in the modulation of gene expression, including the inhibition of pro-inflammatory cytokine production. For instance, in macrophages, TGR5 activation has been shown to suppress the NF-κB signaling pathway, a key driver of inflammation.

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterSpeciesCell LineValueReference
EC50HumanHEK293 (expressing hTGR5)0.72 nM[2]
EC50MouseHEK293 (expressing mTGR5)6.2 nM[2]
Table 2: Recommended Concentration Ranges for Primary Cell Culture Experiments
Primary Cell TypeRecommended Starting Concentration RangeNotes
Primary Immune Cells (Monocytes, Macrophages)10 nM - 1 µMTitration is recommended to determine the optimal concentration for specific experimental readouts.
Primary Hepatocytes100 nM - 10 µMHigher concentrations may be required depending on the specific endpoint being measured.
Primary Neurons10 nM - 1 µMNeuroprotective and anti-inflammatory effects have been observed in this range.

Experimental Protocols

Protocol 1: Treatment of Primary Human Monocytes with this compound to Assess Anti-inflammatory Activity

Objective: To determine the effect of this compound on lipopolysaccharide (LPS)-induced cytokine production in primary human monocytes.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Ficoll-Paque PLUS

  • RosetteSep™ Human Monocyte Enrichment Cocktail

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • Human TNF-α and IL-6 ELISA kits

Methodology:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to create a 10 mM stock solution.

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

    • Further dilute the stock solution in culture medium to the desired final concentrations immediately before use. The final DMSO concentration in the culture should not exceed 0.1%.

  • Isolation of Primary Human Monocytes:

    • Isolate peripheral blood mononuclear cells (PBMCs) from whole human blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.

    • Enrich for monocytes from the PBMC fraction using the RosetteSep™ Human Monocyte Enrichment Cocktail following the manufacturer's instructions.

    • Assess cell purity and viability using flow cytometry and trypan blue exclusion, respectively.

  • Cell Culture and Treatment:

    • Resuspend the enriched monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well.

    • Incubate at 37°C in a humidified 5% CO2 incubator for 2-4 hours to allow for adherence.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1 hour. Include a vehicle control (medium with 0.1% DMSO).

    • Stimulate the cells with LPS (100 ng/mL) for 6-24 hours to induce an inflammatory response. Include an unstimulated control group.

  • Assessment of Cytokine Production:

    • After the incubation period, centrifuge the plate and collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's protocols.

Protocol 2: Evaluation of this compound on GLP-1 Secretion in Primary Murine Intestinal L-cells

Objective: To assess the ability of this compound to stimulate glucagon-like peptide-1 (GLP-1) secretion from primary murine intestinal L-cells.

Materials:

  • This compound

  • DMSO

  • Collagenase Type I

  • DMEM (high glucose)

  • FBS

  • Penicillin-Streptomycin

  • DPP-IV inhibitor

  • GLP-1 (active) ELISA kit

Methodology:

  • Preparation of this compound Working Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions in DMEM to achieve final concentrations ranging from 1 nM to 10 µM.

  • Isolation of Primary Murine Intestinal Cells:

    • Isolate the small intestine and colon from C57BL/6 mice.

    • Wash the intestinal segments with ice-cold PBS.

    • Cut the tissue into small pieces and digest with Collagenase Type I to obtain a single-cell suspension.

    • Filter the cell suspension and enrich for L-cells using appropriate methods (e.g., fluorescence-activated cell sorting for GLP-1-expressing cells if available).

  • Cell Culture and Treatment:

    • Culture the primary intestinal cells in DMEM with high glucose, 10% FBS, and 1% Penicillin-Streptomycin.

    • Seed the cells in a 24-well plate.

    • After allowing the cells to stabilize, wash them with a serum-free medium.

    • Add a DPP-IV inhibitor to the medium to prevent GLP-1 degradation.

    • Treat the cells with different concentrations of this compound for 2 hours. Include a vehicle control.

  • Measurement of GLP-1 Secretion:

    • Collect the culture supernatants.

    • Measure the concentration of active GLP-1 using a specific ELISA kit according to the manufacturer's instructions.

Mandatory Visualizations

G cluster_0 This compound Signaling Pathway This compound This compound TGR5 TGR5 This compound->TGR5 Binds to AC Adenylyl Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Expression Gene Expression CREB->Gene Expression Modulates Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: Simplified signaling pathway of this compound.

G cluster_1 Experimental Workflow A Isolate Primary Cells B Culture and Stabilize Cells A->B D Pre-treat with this compound B->D C Prepare this compound Solutions C->D E Apply Stimulus (e.g., LPS) D->E F Incubate E->F G Collect Supernatants/Lysates F->G H Assess Cellular Response (e.g., ELISA, Western Blot, qPCR) G->H

Caption: General experimental workflow for this compound in primary cells.

References

Troubleshooting & Optimization

TC-G 1005 solubility issues in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with TC-G 1005 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the documented solubility of this compound?

A1: this compound is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol, with a maximum concentration of 100 mM.[1] Its aqueous solubility is low, which is a common characteristic for many small molecule inhibitors.

Q2: I am observing precipitation when diluting my this compound stock solution into an aqueous buffer. What is the likely cause?

A2: This is a common issue when working with hydrophobic compounds. The organic solvent from your high-concentration stock solution is miscible with the aqueous buffer, but the compound itself has limited solubility in the final aqueous environment. When the concentration of the organic solvent is significantly diluted, this compound may precipitate out of the solution. It is crucial to ensure the final concentration of the organic solvent is kept to a minimum, typically below 0.5% (v/v), to avoid impacting the biological system.[2]

Q3: Can I heat or sonicate my this compound solution to improve solubility?

A3: Gentle warming (if the compound is heat-stable) and sonication can be effective methods to aid in the dissolution of this compound.[3] After such treatments, it is recommended to centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any remaining microparticles and ensure a clear supernatant.

Troubleshooting Guide

Issue: Poor Solubility of this compound in Aqueous Buffer

This guide provides a tiered approach to addressing solubility challenges with this compound in your experiments.

Tier 1: Initial Dissolution in an Organic Solvent

The first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.

  • Recommended Solvents: DMSO or ethanol are the preferred solvents for this compound.

  • Protocol: See "Experimental Protocol 1: Preparation of a Concentrated Stock Solution."

Tier 2: Optimizing the Final Solution

If you still encounter precipitation upon dilution of the stock solution, consider the following strategies:

  • Co-solvent Systems: Employing a mixture of solvents can enhance solubility.

    • Protocol: See "Experimental Protocol 2: Utilizing a Co-solvent System."

  • pH Adjustment: For ionizable compounds, altering the pH of the aqueous buffer can significantly improve solubility.

    • Protocol: Determine the pKa of this compound and test its solubility in a series of buffers with pH values around the pKa.

Data Presentation: Solubility of this compound
SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO10039.95
Ethanol10039.95
Aqueous SolutionLow (requires optimization)Low (requires optimization)

Molecular Weight of this compound: 399.48 g/mol

Experimental Protocols

Experimental Protocol 1: Preparation of a Concentrated Stock Solution
  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of DMSO or ethanol to achieve the target concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If necessary, gently warm the solution or use a sonication bath to ensure complete dissolution.

  • Visually inspect the solution to confirm there are no visible particles.

  • Store the stock solution at -20°C.

Experimental Protocol 2: Utilizing a Co-solvent System for In Vivo Formulations

For in vivo studies, a co-solvent system is often necessary to maintain solubility upon administration.

Example Formulation 1:

  • Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

  • In a separate tube, combine 400 µL of PEG300 and 50 µL of Tween-80.

  • Add 100 µL of the this compound DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly.

  • Add 450 µL of saline to the mixture to reach a final volume of 1 mL. This results in a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Example Formulation 2:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare the final formulation by adding the stock solution to corn oil, with the final concentration of DMSO being 10%.

Visualizations

experimental_workflow cluster_start Start cluster_dissolution Initial Dissolution cluster_dilution Aqueous Dilution cluster_outcome Outcome cluster_troubleshooting Troubleshooting start This compound Powder dissolve Dissolve in 100% DMSO or Ethanol start->dissolve dilute Dilute into Aqueous Buffer dissolve->dilute soluble Soluble dilute->soluble Success insoluble Precipitation dilute->insoluble Issue cosolvent Use Co-solvent (e.g., PEG300, Tween-80) insoluble->cosolvent ph_adjust Adjust pH of Aqueous Buffer insoluble->ph_adjust cosolvent->dilute ph_adjust->dilute tgr5_signaling_pathway TCG1005 This compound TGR5 TGR5 (GPBAR1) TCG1005->TGR5 activates AC Adenylate Cyclase TGR5->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates GLP1 GLP-1 Secretion CREB->GLP1 promotes Glucose Reduced Blood Glucose GLP1->Glucose

References

TC-G 1005 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TC-G 1005, a potent and selective Takeda G protein-coupled receptor 5 (TGR5) agonist. This resource is designed to assist researchers, scientists, and drug development professionals in the effective use of this compound in their experiments by providing detailed information on its stability, storage, and handling, along with troubleshooting guides and frequently asked questions.

Stability and Storage Conditions

Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring reproducible experimental outcomes. Below is a summary of the recommended storage conditions for this compound in both solid form and in solvent.

FormStorage TemperatureDurationNotes
Powder -20°C3 years
4°C2 years
In Solvent -80°C2 yearsIt is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
-20°C1 yearUse within 1 year when stored at -20°C.[1]

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is soluble in DMSO and ethanol. For in vitro experiments, a stock solution can be prepared by dissolving the compound in DMSO to a concentration of up to 100 mM.[2] For a 10 mM stock solution, you would dissolve 3.995 mg of this compound in 1 mL of DMSO. It is important to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[1] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

Q2: What is the recommended method for preparing this compound for in vivo studies?

A2: For in vivo administration, it is recommended to prepare fresh solutions on the day of use. A common vehicle for oral administration involves a multi-solvent system. For example, a solution can be prepared by first dissolving this compound in DMSO, and then sequentially adding PEG300, Tween-80, and saline. Another option is a formulation of 10% DMSO in corn oil. It is crucial to ensure the compound is fully dissolved and the solution is clear before administration.

Q3: Can I store the in vivo formulation for later use?

A3: It is strongly recommended to prepare the working solution for in vivo experiments fresh on the day of the experiment to ensure its stability and efficacy.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. Activation of TGR5 by this compound stimulates the secretion of glucagon-like peptide-1 (GLP-1) and has been shown to reduce blood glucose levels.

Q5: What are the known off-target effects of this compound?

A5: this compound is highly selective for TGR5 over the farnesoid X receptor (FXR). However, as with any pharmacological agent, the potential for off-target effects should be considered, especially at high concentrations. It is advisable to include appropriate controls in your experiments to validate that the observed effects are mediated through TGR5.

Troubleshooting Guide

Issue 1: Precipitation or phase separation of this compound in solution.

  • Cause: This may be due to the solubility limits of the compound in the chosen solvent or vehicle, or the use of DMSO that has absorbed water.

  • Solution:

    • Gently warm the solution and/or use sonication to aid dissolution.

    • Ensure you are using fresh, anhydrous DMSO for preparing stock solutions.

    • For in vivo formulations, ensure the solvents are added sequentially and mixed thoroughly at each step.

    • Consider adjusting the solvent ratios or using an alternative formulation if precipitation persists.

Issue 2: High variability in experimental results.

  • Cause: Variability can arise from inconsistent compound preparation, degradation of the compound due to improper storage, or differences in cell passage number and health.

  • Solution:

    • Always prepare fresh working solutions from a properly stored, aliquoted stock solution to avoid freeze-thaw cycles.

    • Ensure consistent cell culture conditions, including cell density and passage number, as these can influence cellular responses.

    • Verify the concentration of your stock solution periodically.

Issue 3: Unexpected or lack of biological activity.

  • Cause: This could be due to compound degradation, incorrect dosage, or issues with the experimental system.

  • Solution:

    • Confirm the integrity of your this compound stock by comparing its activity with a new batch or a known positive control for TGR5 activation.

    • Review the storage conditions and age of your compound and stock solutions. As a powder, this compound is stable for up to 3 years at -20°C. In solvent, it should be used within 2 years when stored at -80°C or 1 year at -20°C.

    • Ensure that the cell line or animal model used expresses functional TGR5.

    • Optimize the concentration of this compound and the treatment duration for your specific assay.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (MW: 399.48 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 3.995 mg of this compound powder.

    • Add 1 mL of anhydrous DMSO to the powder.

    • Vortex the solution until the compound is completely dissolved. If needed, use a sonicator for a few minutes to aid dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.

Protocol 2: In Vitro GLP-1 Secretion Assay using STC-1 Cells

  • Cell Culture:

    • Culture murine intestinal STC-1 cells in DMEM supplemented with 10% FBS and antibiotics. Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Seed STC-1 cells in a 24-well plate and allow them to reach 80-90% confluency.

    • On the day of the experiment, wash the cells twice with a HEPES-based buffer.

    • Pre-incubate the cells in the HEPES buffer for 1-2 hours at 37°C to establish a baseline.

    • Prepare different concentrations of this compound in the HEPES buffer. Include a vehicle control (e.g., 0.1% DMSO).

    • Remove the pre-incubation buffer and add the this compound-containing buffer or vehicle control to the respective wells.

    • Incubate the plate for 2-3 hours at 37°C.

    • Collect the supernatant from each well.

    • Measure the concentration of active GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the TGR5 signaling pathway and a typical experimental workflow for assessing the effect of this compound.

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TGR5 TGR5 This compound->TGR5 Binds to Gs Gαs TGR5->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GLP1 GLP-1 Secretion CREB->GLP1 Stimulates

TGR5 signaling pathway activated by this compound.

Experimental_Workflow A Prepare this compound Stock Solution C Prepare Working Solutions of this compound A->C B Culture and Seed Cells (e.g., STC-1) D Treat Cells with this compound B->D C->D E Collect Supernatant/Lysates D->E F Perform Assay (e.g., GLP-1 ELISA) E->F G Data Analysis F->G

A typical experimental workflow for this compound.

References

Technical Support Center: Minimizing Experimental Variability with TC-G 1005

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when working with TC-G 1005, a potent and selective Takeda G protein-coupled receptor 5 (TGR5) agonist.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.

In Vitro Experiments

Issue 1: High Variability or Poor Reproducibility in Cell-Based Assays

High variability in cell-based assays can stem from several factors, including inconsistent cell health, reagent preparation, and assay execution.

Question: My dose-response curves for this compound in a cAMP or GLP-1 secretion assay are inconsistent between experiments. What are the potential causes and solutions?

Answer:

Inconsistent dose-response curves are a common issue in cell-based assays. The following table outlines potential causes and recommended solutions to improve reproducibility.

Potential Cause Recommended Solution
Cell Health and Passage Number: Cells that are unhealthy, have been passaged too many times, or are at different confluencies can respond differently to stimuli.- Use cells with a consistent and low passage number. - Ensure high cell viability (>95%) before seeding. - Seed cells at a consistent density to reach a target confluency (e.g., 80-90%) at the time of the assay.
Inconsistent this compound Preparation: this compound is hydrophobic and may precipitate in aqueous media if not prepared correctly.[1]- Prepare fresh dilutions of this compound for each experiment from a concentrated stock in DMSO or ethanol.[2] - When diluting into aqueous media, add the stock solution dropwise while gently vortexing to prevent precipitation.[1] - Consider a serial dilution approach rather than a single large dilution.
Vehicle (Solvent) Effects: The solvent used to dissolve this compound (e.g., DMSO) can affect cell health and signaling at certain concentrations.- Keep the final DMSO concentration consistent across all wells and as low as possible (ideally ≤ 0.1%). - Always include a vehicle-only control to account for any solvent effects.
Assay-Specific Variability (cAMP Assay): Suboptimal assay conditions can lead to a narrow dynamic range or high background.- Optimize cell density and stimulation time. - Consider using a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent cAMP degradation and increase signal accumulation.
Assay-Specific Variability (GLP-1 Assay): GLP-1 is rapidly degraded by enzymes like dipeptidyl peptidase-4 (DPP-4).- Add a DPP-4 inhibitor to your cell culture medium during the experiment and to your collection tubes. - Choose a high-quality, validated ELISA kit and be aware of potential lot-to-lot variability.

Issue 2: Unexpected or Off-Target Effects

At high concentrations, even selective compounds can exhibit off-target effects. It is crucial to differentiate between TGR5-mediated and non-specific responses.

Question: I am observing cellular effects at high concentrations of this compound that do not align with TGR5 activation. How can I verify the specificity of the observed effects?

Answer:

Verifying the on-target activity of this compound is critical for data interpretation.

Verification Method Experimental Protocol
Use of a TGR5 Antagonist: Pre-treat cells with a selective TGR5 antagonist before adding this compound. A TGR5-mediated effect should be blocked or significantly reduced.
TGR5 Knockdown/Knockout Cells: Use siRNA or CRISPR/Cas9 to reduce or eliminate TGR5 expression in your cell line. The effects of this compound should be abolished in these cells.
Control Cell Line: Use a cell line that does not endogenously express TGR5. These cells should not respond to this compound stimulation.
Dose-Response Analysis: A specific, receptor-mediated effect will typically show a sigmoidal dose-response curve, while non-specific effects may only appear at high concentrations with a steep, non-saturating curve.
In Vivo Experiments

Issue 1: Inconsistent or Unexpected Pharmacodynamic Effects

Variability in animal studies can be influenced by compound formulation, animal handling, and the timing of sample collection.

Question: The glucose-lowering or GLP-1-releasing effects of this compound are variable in my mouse studies. What factors should I consider?

Answer:

Several factors can contribute to variability in in vivo responses to this compound.

Potential Cause Recommended Solution
Compound Formulation and Administration: Improper formulation can lead to poor bioavailability and inconsistent exposure.- For oral gavage, ensure this compound is fully dissolved in a suitable vehicle. Common vehicles include 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO in corn oil. - Prepare fresh formulations for each experiment and ensure homogeneity before administration.
Animal Handling and Stress: Stress from handling can influence blood glucose levels and hormone secretion, masking the effects of the compound.- Acclimatize animals to handling and procedures before the study begins. - Perform procedures consistently and at the same time of day to minimize circadian rhythm effects.
Rapid GLP-1 Degradation: As in in vitro studies, GLP-1 is rapidly degraded in vivo.- Collect blood samples into tubes containing a DPP-4 inhibitor. - Consider the use of a neutral endopeptidase (NEP) inhibitor in mice, as NEP also contributes to GLP-1 degradation in this species.
Timing of Sample Collection: The pharmacokinetic profile of this compound may be rapid, leading to a narrow window for observing pharmacodynamic effects.- Conduct a pilot pharmacokinetic study to determine the Cmax and half-life of this compound in your animal model to inform the timing of blood sampling for pharmacodynamic readouts.

Issue 2: Potential for Off-Target or Adverse Effects

Systemic activation of TGR5 can lead to effects in tissues other than the target organ, which is an important consideration for interpreting results and for the translational relevance of the findings.

Question: I have observed gallbladder filling in my mice treated with this compound. Is this a known effect and how should I interpret it?

Answer:

Yes, gallbladder filling is a known TGR5-mediated effect.

Consideration Explanation and Recommendation
Mechanism of Action: TGR5 is highly expressed in the gallbladder epithelium and its activation can lead to gallbladder relaxation and filling.
Dose-Dependency: This effect is often dose-dependent. It is important to establish a dose-response relationship for both the desired therapeutic effect (e.g., GLP-1 secretion) and the gallbladder filling to identify a potential therapeutic window.
Translational Relevance: The potential for gallbladder-related side effects is a known challenge in the development of systemic TGR5 agonists for therapeutic use. The development of gut-restricted TGR5 agonists is one strategy being explored to mitigate this.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent and selective agonist for the Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1). TGR5 is a cell surface receptor for bile acids. Activation of TGR5 by this compound primarily leads to the coupling of the receptor to the Gαs protein, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This rise in cAMP activates downstream signaling pathways, including Protein Kinase A (PKA) and cAMP response element-binding protein (CREB), leading to various physiological responses, most notably the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells.

2. What are the recommended storage and solubility conditions for this compound?

  • Storage: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO or ethanol can be stored at -80°C for up to 2 years or -20°C for up to 1 year.

  • Solubility: this compound is soluble in DMSO and ethanol up to 100 mM. It is sparingly soluble in aqueous solutions. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous assay medium. Use of ultrasonic treatment may be needed for complete dissolution in DMSO.

3. What are the key parameters for this compound activity?

ParameterSpeciesValue
EC50 (TGR5 activation) Human0.72 nM
Mouse6.2 nM

4. Which cell lines are suitable for studying this compound's effect on GLP-1 secretion?

The human NCI-H716 and murine GLUTag cell lines are commonly used enteroendocrine cell models that endogenously express TGR5 and secrete GLP-1 in response to stimulation.

Experimental Protocols and Visualizations

Signaling Pathway of this compound

This compound activates TGR5, leading to a cascade of intracellular events that culminate in GLP-1 secretion.

TGR5_Signaling_Pathway TCG1005 This compound TGR5 TGR5 Receptor TCG1005->TGR5 Binds to Gas Gαs Protein TGR5->Gas Activates AC Adenylyl Cyclase Gas->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GLP1_Secretion GLP-1 Secretion CREB->GLP1_Secretion Promotes

Caption: this compound signaling pathway via TGR5 activation.

Experimental Workflow: In Vitro GLP-1 Secretion Assay

A typical workflow for assessing the effect of this compound on GLP-1 secretion from enteroendocrine cells.

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells 1. Seed NCI-H716 or GLUTag cells Incubate_24h 2. Incubate for 24-48h Seed_Cells->Incubate_24h Wash_Cells 3. Wash and pre-incubate in buffer Incubate_24h->Wash_Cells Add_TCG1005 4. Add this compound or vehicle (with DPP-4 inhibitor) Wash_Cells->Add_TCG1005 Incubate_Treatment 5. Incubate for 2 hours Add_TCG1005->Incubate_Treatment Collect_Supernatant 6. Collect supernatant Incubate_Treatment->Collect_Supernatant Lyse_Cells 7. Lyse cells for protein quantification Incubate_Treatment->Lyse_Cells ELISA 8. Measure GLP-1 by ELISA Collect_Supernatant->ELISA Normalize 9. Normalize GLP-1 to total protein Lyse_Cells->Normalize ELISA->Normalize

Caption: Workflow for an in vitro GLP-1 secretion assay.

Logical Relationship: Troubleshooting In Vitro Variability

A decision tree to guide troubleshooting efforts for inconsistent in vitro results.

Troubleshooting_Logic Start Inconsistent In Vitro Results Check_Cells Are cell health, passage, and density consistent? Start->Check_Cells Check_Compound Is this compound prepared freshly and diluted properly? Check_Cells->Check_Compound Yes Fix_Cells Standardize cell culture protocols Check_Cells->Fix_Cells No Check_Controls Are vehicle controls included and showing no effect? Check_Compound->Check_Controls Yes Fix_Compound Optimize compound preparation and handling Check_Compound->Fix_Compound No Check_Assay Is the assay optimized (e.g., DPP-4/PDE inhibitors)? Check_Controls->Check_Assay Yes Fix_Controls Re-evaluate vehicle and its concentration Check_Controls->Fix_Controls No Fix_Assay Optimize assay-specific parameters Check_Assay->Fix_Assay No Resolved Problem Resolved Check_Assay->Resolved Yes Fix_Cells->Check_Cells Fix_Compound->Check_Compound Fix_Controls->Check_Controls Fix_Assay->Check_Assay

Caption: Troubleshooting logic for in vitro assay variability.

References

TC-G 1005 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TC-G 1005. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a specific focus on addressing and preventing precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2][3] Upon binding to TGR5, this compound activates downstream signaling pathways, leading to the secretion of glucagon-like peptide-1 (GLP-1) and a reduction in blood glucose levels.[1][2] It is an experimental drug used in research to study the function of the TGR5 receptor.

Q2: What are the chemical properties of this compound?

The key chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC₂₅H₂₅N₃O₂
Molecular Weight399.48 g/mol
Purity≥98%
CAS Number1415407-60-1

Q3: What is the solubility of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol up to a concentration of 100 mM. It is important to note that this compound has limited aqueous solubility, which can lead to precipitation when diluted into cell culture media.

Q4: How should I store this compound?

This compound should be stored at -20°C. Stock solutions, once prepared, should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: this compound Precipitation in Cell Culture Media

Precipitation of this compound upon addition to aqueous cell culture media is a common issue due to its hydrophobic nature. This guide provides a systematic approach to troubleshoot and prevent this problem.

Visualizing the Problem: The Path to Precipitation

Logical Workflow: Understanding this compound Precipitation A High Concentration This compound Stock in DMSO B Direct Dilution into Aqueous Cell Culture Media A->B C Solvent Shock: Rapid Decrease in Solubility B->C D This compound Precipitation (Visible Crystals/Cloudiness) C->D E Inaccurate Drug Concentration & Cellular Toxicity D->E

Figure 1. A diagram illustrating the cause of this compound precipitation.

Step-by-Step Troubleshooting
IssuePossible CauseRecommended Solution
Precipitation immediately upon adding stock solution to media Solvent Shock: The rapid change from a high-concentration organic solvent (DMSO) to an aqueous environment causes the compound to crash out of solution.Use a Serial Dilution Method: Instead of adding the concentrated stock directly to the final volume of media, perform an intermediate dilution step. First, dilute the stock into a smaller volume of serum-free media, mix gently, and then add this to the final volume of complete media.
High Final Concentration: The desired final concentration of this compound in the media may exceed its aqueous solubility limit.Perform a Dose-Response Experiment: Determine the lowest effective concentration of this compound for your specific cell line and experimental endpoint to avoid using unnecessarily high concentrations.
Low Media Temperature: Adding the compound to cold media can decrease its solubility.Pre-warm the Media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound stock solution.
Precipitation observed after incubation Media Components: Components in the cell culture media, such as salts and proteins in serum, can interact with this compound over time, leading to precipitation.Test Different Media Formulations: If possible, test the solubility of this compound in different base media (e.g., DMEM vs. RPMI-1640) to see if one is more compatible.
High Final DMSO Concentration: While DMSO aids in initial solubilization, high final concentrations can be toxic to cells and may also influence the solubility of other media components.Maintain Low Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture media below 0.5% (v/v), and ideally at or below 0.1%.
General Poor Solubility Compound Characteristics: this compound is inherently hydrophobic.Consider Co-solvents or Surfactants: For particularly challenging experiments, the addition of a small amount of a biocompatible co-solvent or surfactant to the cell culture media might be necessary. However, this should be a last resort and must be tested for effects on cell viability and the experimental outcome.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 399.48 g/mol ).

  • Weigh the this compound powder accurately and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

  • If dissolution is slow, gently warm the tube to 37°C or sonicate for a few minutes.

  • Visually inspect the solution to ensure no particulate matter remains.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile conical tubes

Procedure (for a final concentration of 10 µM in 10 mL of media):

  • In a sterile conical tube, add 990 µL of pre-warmed complete cell culture medium.

  • Add 10 µL of the 10 mM this compound stock solution to the medium to create a 100 µM intermediate dilution.

  • Gently mix by inverting the tube several times.

  • In a separate sterile conical tube containing the remaining 9 mL of pre-warmed complete cell culture medium, add the 1 mL of the 100 µM intermediate dilution.

  • Mix thoroughly by gentle inversion.

  • Visually inspect the final 10 µM this compound-containing media for any signs of precipitation before adding it to your cells.

Signaling Pathway

This compound Activation of the TGR5 Signaling Pathway

This compound Signaling Pathway via TGR5 TCG This compound TGR5 TGR5 Receptor TCG->TGR5 Gas Gαs TGR5->Gas activates AC Adenylyl Cyclase Gas->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates GLP1 GLP-1 Secretion CREB->GLP1 promotes

Figure 2. The signaling cascade initiated by this compound binding to the TGR5 receptor.

Activation of the TGR5 receptor by this compound initiates a Gαs-mediated signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of target genes, ultimately leading to cellular responses such as the secretion of GLP-1.

References

how to improve TC-G 1005 bioavailability in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with TC-G 1005. The focus is on addressing challenges related to its in vivo bioavailability.

Troubleshooting Guide

This section addresses specific issues that may arise during in vivo experiments with this compound, presenting them in a question-and-answer format.

Q1: We administered this compound orally to our animal models but observed lower than expected plasma concentrations and minimal pharmacological effects. What could be the reason?

A1: While this compound is reported to be orally bioavailable, "low plasma exposure" has been noted in some studies.[1] Several factors could contribute to this observation:

  • Poor Aqueous Solubility: this compound is soluble in organic solvents like DMSO and ethanol but its aqueous solubility is not specified and may be low.[2] Poor dissolution in the gastrointestinal (GI) tract is a common rate-limiting step for the absorption of many drug candidates.[3]

  • Rapid Metabolism: The compound might be subject to extensive first-pass metabolism in the gut wall or liver, where enzymes modify and clear the drug before it reaches systemic circulation.

  • Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the compound back into the GI lumen, reducing net absorption.

  • Formulation and Vehicle Issues: The vehicle used to administer this compound may not be optimal for its absorption. If the compound precipitates out of the dosing vehicle upon contact with GI fluids, its absorption will be significantly hindered.

Q2: How can we improve the oral absorption and bioavailability of this compound in our animal studies?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of compounds with low aqueous solubility. Consider the following approaches, starting with the simplest:

  • Particle Size Reduction (Micronization): Reducing the particle size of the this compound powder increases its surface area, which can lead to a faster dissolution rate in the GI tract.

  • Co-solvent Systems: While simple solutions in vehicles like PEG 300 or ethanol can be used, there is a risk of the drug precipitating upon dilution in the aqueous environment of the stomach. Careful selection of co-solvents is crucial.

  • Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can significantly improve its absorption. These formulations form fine emulsions in the gut, which can keep the drug in solution and enhance its transport across the intestinal membrane.

  • Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix to create an amorphous solid dispersion can improve its dissolution rate and apparent solubility.

Q3: What initial steps should we take to investigate the cause of poor bioavailability for this compound?

A3: A systematic approach is recommended. The following workflow can help diagnose the underlying issue.

G cluster_0 Initial Troubleshooting Workflow A Low in vivo efficacy/exposure observed B Assess Physicochemical Properties A->B C Conduct in vitro Permeability Assay (e.g., Caco-2) B->C Is aqueous solubility low? E Solubility-Limited Absorption B->E Yes D Evaluate Metabolic Stability (e.g., liver microsomes) C->D F Permeability-Limited Absorption C->F Low Permeability G Metabolism-Limited Bioavailability D->G High Clearance H Optimize Formulation (e.g., SEDDS, micronization) E->H I Consider Prodrug Approach or Efflux Inhibitors F->I J Modify Chemical Structure G->J

Caption: A decision tree for troubleshooting poor bioavailability.

Frequently Asked Questions (FAQs)

Q: What is this compound and what is its mechanism of action?

A: this compound is an experimental drug that acts as a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. TGR5 is a receptor for bile acids and is involved in regulating energy and glucose metabolism. Activation of TGR5 can lead to the secretion of glucagon-like peptide-1 (GLP-1), which in turn can lower blood glucose levels.

Q: What are the known physicochemical properties of this compound?

A: The available data for this compound is summarized in the table below.

PropertyValueSource
Molecular Weight399.48 g/mol
FormulaC₂₅H₂₅N₃O₂
CAS Number1415407-60-1
Purity≥98%
SolubilitySoluble to 100 mM in DMSO and ethanol
StorageStore at -20°C

Q: What is the signaling pathway activated by this compound?

A: As a TGR5 agonist, this compound activates downstream signaling cascades upon binding to the receptor. This can stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). In intestinal L-cells, this rise in cAMP is a key step in promoting the secretion of GLP-1.

TGR5_Signaling TCG1005 This compound TGR5 TGR5 Receptor TCG1005->TGR5 binds AC Adenylyl Cyclase TGR5->AC activates cAMP cAMP AC->cAMP synthesizes ATP ATP ATP->cAMP converts PKA Protein Kinase A cAMP->PKA activates GLP1_Vesicles GLP-1 Vesicles PKA->GLP1_Vesicles phosphorylates GLP1_Secretion GLP-1 Secretion GLP1_Vesicles->GLP1_Secretion leads to

Caption: TGR5 signaling pathway leading to GLP-1 secretion.

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

Objective: To prepare a lipid-based formulation to improve the oral bioavailability of this compound.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor RH 40, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, PEG 400)

  • Vortex mixer

  • Water bath

Methodology:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

    • Add an excess amount of this compound to 1 mL of each excipient in a glass vial.

    • Vortex for 2 minutes and then shake in a water bath at 37°C for 48 hours.

    • Centrifuge the samples and analyze the supernatant for this compound concentration using a validated analytical method (e.g., HPLC).

  • Formulation Preparation:

    • Based on the solubility data, select an oil, surfactant, and co-surfactant.

    • Prepare different ratios of the selected excipients. For example, vary the surfactant-to-co-surfactant ratio (Smix).

    • Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.

    • Vortex the mixture until a homogenous solution is formed.

    • Add the pre-weighed this compound to the mixture and vortex until it is completely dissolved. Gentle warming (e.g., 40°C) may be applied if necessary.

  • Characterization of the SEDDS:

    • Emulsification Study: Add 1 mL of the prepared SEDDS to 250 mL of deionized water in a beaker with gentle stirring. Observe the formation of the emulsion and note the time it takes to emulsify.

    • Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument.

Protocol 2: In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hank's Balanced Salt Solution (HBSS)

  • This compound

  • Control compounds (high permeability: e.g., propranolol; low permeability: e.g., mannitol)

  • P-gp inhibitor (e.g., verapamil)

  • Analytical instrument for quantification (e.g., LC-MS/MS)

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto the Transwell inserts at a suitable density.

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

    • Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Study (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add HBSS containing this compound (at a known concentration) to the apical (A) side of the Transwell insert.

    • Add fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.

    • At the end of the experiment, take a sample from the apical side.

  • Efflux Ratio Determination (Bidirectional Permeability):

    • Perform the permeability study in the reverse direction (Basolateral to Apical - B to A) by adding the drug to the basolateral side and sampling from the apical side.

    • To investigate the involvement of P-gp, repeat the bidirectional permeability study in the presence of a P-gp inhibitor like verapamil.

  • Sample Analysis and Data Calculation:

    • Quantify the concentration of this compound in all samples using a validated analytical method.

    • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests that the compound is subject to active efflux. A significant reduction in the efflux ratio in the presence of an inhibitor confirms the involvement of that specific transporter.

By implementing these troubleshooting strategies and experimental protocols, researchers can systematically investigate and address the factors limiting the in vivo bioavailability of this compound, ultimately leading to more robust and reliable experimental outcomes.

References

interpreting unexpected results with TC-G 1005

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when working with TC-G 1005, a potent and selective TGR5 agonist.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.

In Vitro Cell-Based Assays

Issue 1: Lower than Expected Potency (High EC50 Value)

If you observe a higher EC50 value for this compound than reported in the literature (approximately 0.72 nM for human TGR5 and 6.2 nM for mouse TGR5), consider the following possibilities.[1]

Potential Cause Recommended Action Expected Outcome
Incorrect Species-Specific Reagents Verify that the TGR5 construct (human vs. mouse) matches the species for which the expected EC50 is being compared.Using the correct species-specific reagents should align the EC50 value with published data.
Compound Degradation Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles.A fresh stock solution should restore the expected potency.
Low Receptor Expression Ensure adequate TGR5 expression levels in your cell line. Consider using a cell line with higher or inducible TGR5 expression.Increased receptor expression can lead to a more robust and sensitive response.
Assay Interference Test for compound auto-fluorescence or interference with the detection reagents (e.g., cAMP assay components).Running appropriate controls (e.g., compound with no cells) will identify any assay artifacts.
Cell Health Confirm cell viability and health. Passage cells appropriately and ensure they are not overgrown or stressed.Healthy, actively dividing cells will provide a more consistent and reproducible response.

Issue 2: High Variability Between Replicates

High variability can mask the true effect of this compound. The following steps can help improve reproducibility.

Potential Cause Recommended Action Expected Outcome
Inconsistent Cell Seeding Ensure a homogenous cell suspension and use calibrated pipettes for cell seeding.Uniform cell density across wells will reduce variability in the response.
Edge Effects in Assay Plates Avoid using the outer wells of the assay plate, or fill them with media/PBS to maintain humidity.Minimizing edge effects will lead to more consistent results across the plate.
Incomplete Compound Mixing Gently mix the assay plate after adding this compound to ensure even distribution.Proper mixing will ensure all cells are exposed to the intended concentration of the compound.
Temperature Gradients Allow all reagents and plates to equilibrate to room temperature before starting the assay.Consistent temperature across the assay setup will improve reproducibility.

Logical Workflow for Troubleshooting In Vitro Assays

cluster_start Start: Unexpected In Vitro Result cluster_compound Compound Integrity cluster_cells Cellular System cluster_assay Assay Protocol cluster_end Resolution start Unexpected Result (e.g., Low Potency, High Variability) compound_check Check Compound (Fresh Stock, Storage) start->compound_check cell_health Verify Cell Health & Viability compound_check->cell_health receptor_expression Confirm TGR5 Expression cell_health->receptor_expression species_match Check Species (Human vs. Mouse) receptor_expression->species_match protocol_review Review Protocol (Seeding, Mixing, Incubation) species_match->protocol_review controls Run Controls (Vehicle, Positive Control) protocol_review->controls resolved Result Explained/ Resolved controls->resolved

Caption: Troubleshooting workflow for unexpected in vitro results.

In Vivo Studies

Issue 1: Lack of Efficacy on Blood Glucose Levels

This compound is known to reduce blood glucose levels in animal models.[1] If this effect is not observed, consider the following factors.

Potential Cause Recommended Action Expected Outcome
Incorrect Animal Model Ensure the animal model is appropriate. For example, diet-induced obese mice are a relevant model to study effects on glucose metabolism.Using a suitable model will increase the likelihood of observing the expected physiological response.
Suboptimal Dosing or Formulation Review the dosage and administration route. Ensure proper formulation for oral gavage to maximize bioavailability.An optimized dosing regimen and formulation will ensure adequate exposure to the compound.
Timing of Blood Glucose Measurement Measure blood glucose at appropriate time points after administration. The effect of this compound may not be immediate.A time-course experiment will reveal the kinetics of the glucose-lowering effect.
Animal Acclimatization Ensure animals are properly acclimatized to handling and experimental procedures to minimize stress-induced hyperglycemia.Reduced stress levels in the animals will lead to more reliable and interpretable blood glucose data.

Issue 2: Unexpected Toxicological Effects

While this compound is generally well-tolerated in preclinical studies, unexpected adverse effects can occur.

Potential Cause Recommended Action Expected Outcome
Off-Target Effects Although selective, high concentrations may lead to off-target activities. Consider reducing the dose.A dose-response study for toxicity will help identify a therapeutic window with minimal adverse effects.
Vehicle-Related Toxicity Run a vehicle-only control group to rule out any adverse effects caused by the formulation excipients.This will differentiate between compound-specific and vehicle-related toxicity.
Metabolite-Induced Toxicity Investigate potential toxic metabolites of this compound in the species being studied.Understanding the metabolic profile can provide insights into the mechanism of toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. Activation of TGR5 by this compound stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and reduces blood glucose levels.

Signaling Pathway of this compound

TCG1005 This compound TGR5 TGR5 Receptor TCG1005->TGR5 Binds to G_protein G Protein (Gs) TGR5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GLP1_secretion GLP-1 Secretion CREB->GLP1_secretion Promotes Glucose_reduction Blood Glucose Reduction GLP1_secretion->Glucose_reduction Leads to

Caption: Simplified signaling pathway of this compound via TGR5 activation.

Q2: Why is there a difference in potency of this compound between human and mouse TGR5?

A2: The difference in potency (EC50 of 0.72 nM for human TGR5 vs. 6.2 nM for mouse TGR5) is due to species-specific variations in the amino acid sequence of the TGR5 receptor.[1] This is a critical consideration when translating results from mouse models to human applications.

Q3: Can this compound cause receptor desensitization?

A3: As a potent agonist, prolonged or high-concentration exposure to this compound could potentially lead to TGR5 desensitization and downregulation. This is a common phenomenon for G protein-coupled receptors. If you observe a diminishing response over time, consider performing washout experiments or reducing the duration of compound exposure.

Q4: What is the recommended solvent for this compound?

A4: this compound is soluble in DMSO and ethanol. For in vivo studies, it is often formulated in a vehicle containing a small percentage of DMSO, with the remainder being a mixture of agents like PEG300, Tween-80, and saline, or corn oil. Always prepare fresh formulations for animal experiments.

Q5: Are there any known off-target effects of this compound?

A5: this compound is reported to be selective for TGR5 over the farnesoid X receptor (FXR), another bile acid receptor. However, at high concentrations, the possibility of off-target effects on other receptors cannot be entirely ruled out. It is always advisable to include appropriate controls and, if necessary, perform counter-screening against related targets.

Experimental Protocols

In Vitro cAMP Assay for TGR5 Activation

This protocol provides a general framework for measuring the activation of TGR5 by this compound in a cell-based assay.

  • Cell Culture: Culture HEK293 cells stably expressing human or mouse TGR5 in appropriate media.

  • Cell Seeding: Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. Include a vehicle control (e.g., 0.1% DMSO).

  • Assay:

    • Wash the cells with assay buffer.

    • Add the this compound dilutions to the cells and incubate for the desired time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol outlines a typical OGTT experiment in mice to assess the effect of this compound on glucose metabolism.

  • Animal Acclimatization: Acclimatize the mice to handling and the experimental environment for at least one week.

  • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

  • Compound Administration: Administer this compound or vehicle via oral gavage.

  • Glucose Challenge: After a specific time post-compound administration (e.g., 60 minutes), administer a glucose solution (e.g., 2 g/kg) via oral gavage.

  • Blood Glucose Measurement: Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure blood glucose levels using a glucometer.

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.

Experimental Workflow for an Oral Glucose Tolerance Test

start Start acclimatize Acclimatize Mice (1 week) start->acclimatize fast Overnight Fast (16 hours) acclimatize->fast administer Administer this compound or Vehicle (Oral Gavage) fast->administer wait Wait (e.g., 60 min) administer->wait glucose_challenge Glucose Challenge (2 g/kg, Oral Gavage) wait->glucose_challenge measure_glucose Measure Blood Glucose (0, 15, 30, 60, 90, 120 min) glucose_challenge->measure_glucose analyze Analyze Data (AUC) measure_glucose->analyze end End analyze->end

Caption: Workflow for an in vivo oral glucose tolerance test.

References

TC-G 1005 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TGR5 agonist, TC-G 1005.

Frequently Asked Questions (FAQs)

1. What is the recommended storage condition for this compound?

For long-term stability, this compound should be stored at -20°C for up to one year or at -80°C for up to two years.[1]

2. What is the typical purity of commercially available this compound?

Commercially available this compound typically has a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC). For batch-specific purity, always refer to the Certificate of Analysis provided by the supplier.

3. In which solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.

4. What is the primary mechanism of action for this compound?

This compound is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as Takeda G protein-coupled receptor 5 (TGR5). Its activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1).

Quality Control and Purity Assessment

Summary of Quantitative Data
ParameterTypical SpecificationAnalytical Method
Purity≥ 98%Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
IdentityConforms to structure¹H-NMR, Mass Spectrometry
AppearanceWhite to off-white solidVisual Inspection
Solubility≥ 100 mM in DMSOVisual Inspection
≥ 100 mM in EthanolVisual Inspection
Potential Impurities

As this compound is a 4-phenoxynicotinamide derivative, potential impurities may arise from the synthesis process. These can include starting materials, intermediates, and by-products. Common impurities in nicotinamide synthesis may include nicotinic acid and other related substances. Forced degradation studies on similar TGR5 agonists have shown susceptibility to oxidative degradation.

Experimental Protocols

Purity Determination by Reverse-Phase HPLC

This protocol is a general guideline and may require optimization for your specific instrumentation and this compound batch.

1. Materials and Reagents:

  • This compound sample
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Ammonium acetate
  • Ammonia solution
  • Volumetric flasks and pipettes
  • HPLC vials

2. Chromatographic Conditions (based on a similar TGR5 agonist):

  • Column: C18, 4.6 x 150 mm, 3 µm particle size
  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 8.5 (adjusted with ammonia solution)
  • Mobile Phase B: 0.1% Ammonia in acetonitrile
  • Gradient:
  • 0-5 min: 30% B
  • 5-25 min: 30% to 80% B
  • 25-30 min: 80% B
  • 30.1-35 min: 30% B
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 35°C
  • Detection Wavelength: 254 nm
  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL.
  • Further dilute the stock solution with the mobile phase to a working concentration of 50 µg/mL.
  • Filter the final solution through a 0.22 µm syringe filter before injection.

4. Data Analysis:

  • Calculate the purity of this compound by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

Troubleshooting Guides

HPLC Analysis Issues
IssuePossible CauseSuggested Solution
Poor peak shape (tailing or fronting) Column degradationUse a new or different C18 column.
Inappropriate mobile phase pHEnsure the mobile phase pH is optimized for this compound (as a nicotinamide derivative, a slightly basic pH may be suitable).
Sample overloadReduce the concentration of the injected sample.
Ghost peaks Contamination in the mobile phase or injectorUse fresh, high-purity solvents and flush the injection port.
Retention time variability Fluctuation in mobile phase composition or flow rateEnsure proper pump performance and freshly prepared mobile phase.
Temperature fluctuationsUse a column oven to maintain a constant temperature.
Cell-Based Assay Issues
IssuePossible CauseSuggested Solution
Low or no response to this compound Poor cell healthEnsure cells are healthy and in the logarithmic growth phase before seeding for the assay.
Incorrect compound concentrationPerform a dose-response curve to determine the optimal concentration range. Verify the dilution series of this compound.
Low TGR5 expression in the cell lineUse a cell line with confirmed high expression of TGR5 or transfect cells with a TGR5 expression vector.
Inactive compoundCheck the storage and handling of this compound. Prepare fresh stock solutions.
High background signal Constitutive activity of the receptorThis can be inherent to the cell line. Optimize assay conditions to maximize the signal-to-background ratio.
Contamination of cell cultureUse aseptic techniques and check for mycoplasma contamination.
High well-to-well variability Inconsistent cell seedingEnsure a homogenous cell suspension and use a calibrated multichannel pipette for seeding.
Edge effects in the plateAvoid using the outer wells of the microplate, or fill them with sterile buffer.

Visualizations

TGR5 Signaling Pathway

TGR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound TGR5 TGR5 This compound->TGR5 G_alpha_s Gαs TGR5->G_alpha_s Activation AC AC cAMP cAMP AC->cAMP ATP to cAMP G_alpha_s->AC Stimulation PKA PKA cAMP->PKA Activation GLP1_Secretion GLP-1 Secretion PKA->GLP1_Secretion Stimulation

Caption: TGR5 signaling pathway activated by this compound.

Experimental Workflow for Purity Assessment

Purity_Assessment_Workflow start Start sample_prep Sample Preparation (1 mg/mL stock in ACN:H2O) start->sample_prep hplc_analysis RP-HPLC Analysis (C18 column, gradient elution) sample_prep->hplc_analysis data_acquisition Data Acquisition (UV detection at 254 nm) hplc_analysis->data_acquisition peak_integration Peak Integration and Area Calculation data_acquisition->peak_integration purity_calc Purity Calculation (% Purity = [Area_main / Area_total] * 100) peak_integration->purity_calc end End purity_calc->end

Caption: Workflow for this compound purity assessment by HPLC.

Troubleshooting Logic for Low Bioactivity

Troubleshooting_Low_Bioactivity start Low or No Activity Observed check_compound Verify this compound Integrity start->check_compound compound_ok Compound OK? check_compound->compound_ok check_cells Assess Cell Health and TGR5 Expression cells_ok Cells OK? check_cells->cells_ok check_protocol Review Assay Protocol protocol_ok Protocol OK? check_protocol->protocol_ok compound_ok->check_cells Yes prepare_fresh Prepare Fresh Stock Solution compound_ok->prepare_fresh No cells_ok->check_protocol Yes use_new_cells Use New Cell Batch / Verify TGR5 Expression cells_ok->use_new_cells No optimize_protocol Optimize Incubation Time, Reagents, etc. protocol_ok->optimize_protocol No end Problem Resolved protocol_ok->end Yes prepare_fresh->end use_new_cells->end optimize_protocol->end

Caption: Troubleshooting decision tree for low bioactivity assays.

References

Validation & Comparative

TC-G 1005 versus other TGR5 agonists like INT-777

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of TGR5 Agonists: TC-G 1005 vs. INT-777 and Other Alternatives

Takeda G protein-coupled receptor 5 (TGR5), a member of the G protein-coupled receptor superfamily, has emerged as a significant therapeutic target for metabolic and inflammatory diseases.[1][2] As a receptor for bile acids, TGR5 activation modulates various physiological processes, including energy homeostasis, glucose metabolism, and inflammatory responses.[1][3] This has spurred the development of synthetic and semi-synthetic TGR5 agonists, each with distinct pharmacological profiles.

This guide provides a detailed comparison of prominent TGR5 agonists, focusing on the highly potent synthetic agonist this compound against the well-characterized semi-synthetic agonist INT-777 and other notable compounds. The comparison is based on their in vitro potency, in vivo efficacy, and potential side effects, supported by experimental data.

Comparative Analysis of TGR5 Agonist Performance

This compound distinguishes itself with exceptionally high potency for both human and mouse TGR5, exhibiting EC50 values in the low nanomolar and even picomolar range in some reports.[4] In contrast, INT-777, a derivative of cholic acid, shows potency in the sub-micromolar to micromolar range. Both compounds have demonstrated the ability to stimulate glucagon-like peptide-1 (GLP-1) secretion and improve glucose homeostasis in preclinical models.

A critical differentiator among TGR5 agonists is their potential for side effects, particularly concerning the gallbladder. TGR5 is highly expressed in the gallbladder, and its activation can lead to smooth muscle relaxation and filling, which may increase the risk of gallstones. Some agonists, like INT-777, have been associated with this effect, prompting the development of intestinally targeted agonists to mitigate such risks.

Data Presentation: TGR5 Agonist Efficacy

The following table summarizes the quantitative data for this compound, INT-777, and other selected TGR5 agonists.

CompoundTypehTGR5 EC50mTGR5 EC50Key In Vivo EffectsPotential Side Effects
This compound Synthetic0.72 nM6.2 nMStimulates GLP-1 secretion, reduces blood glucose.Not extensively reported in provided results.
INT-777 Semi-synthetic~0.82 µM-Stimulates GLP-1 secretion, reduces hepatic steatosis and adiposity, anti-inflammatory.Induces gallbladder filling.
Compound 6g Synthetic57 pM62 pMPotent glucose-lowering effects.Not specified.
Compound 31d Synthetic57 pM62 pMGlucose level reduction.Not specified.
WB403 Synthetic5.5 µM-Potent GLP-1 induction.No significant gallbladder filling.
Betulinic Acid Natural1.04 µM-Induces GLP-1 secretion.Not specified.

TGR5 Signaling Pathway

Upon binding of an agonist, TGR5 activates the Gαs subunit of its associated G protein. This stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. Elevated cAMP subsequently activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). These effectors phosphorylate downstream targets, leading to various cellular responses, including the secretion of GLP-1 from enteroendocrine L-cells and the regulation of inflammatory pathways.

TGR5_Signaling_Pathway cluster_membrane Cell Membrane TGR5 TGR5 Receptor G_Protein Gαs Protein TGR5->G_Protein Activates Agonist TGR5 Agonist (e.g., this compound, INT-777) Agonist->TGR5 Binds AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Downstream Downstream Effectors PKA->Downstream EPAC->Downstream Response Cellular Responses (e.g., GLP-1 Secretion, Anti-inflammatory Effects) Downstream->Response Leads to

Caption: TGR5 signaling cascade upon agonist binding.

Experimental Protocols

TGR5 Activation Assay via CRE-Luciferase Reporter

This protocol details a common in vitro method to determine the potency (EC50) of TGR5 agonists.

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in an appropriate medium (e.g., DMEM with 10% FBS).

    • Cells are co-transfected with two plasmids: one containing the human TGR5 expression vector and another containing a cAMP Response Element (CRE) driving a luciferase reporter gene. Transfection can be performed using a lipid-based reagent.

  • Agonist Treatment:

    • 24 hours post-transfection, the cells are seeded into 96-well plates.

    • After another 24 hours, the culture medium is replaced with a serum-free medium containing various concentrations of the test agonist (e.g., this compound or INT-777). A vehicle control (e.g., DMSO) is also included.

  • Incubation:

    • The cells are incubated with the agonist for a defined period, typically 5-6 hours, at 37°C in a CO2 incubator.

  • Lysis and Luminescence Measurement:

    • Following incubation, the medium is removed, and cells are lysed using a suitable lysis buffer.

    • The luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis:

    • The luminescence readings are normalized to the vehicle control.

    • The EC50 value is calculated by plotting the normalized response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram illustrates the workflow for the TGR5 activation assay described above.

TGR5_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis arrow Transfection Co-transfect HEK293 cells (TGR5 + CRE-Luciferase) Seeding Seed transfected cells in 96-well plates Transfection->Seeding Treatment Treat with varying agonist concentrations Seeding->Treatment Incubation Incubate for 5-6 hours at 37°C Treatment->Incubation Lysis Lyse cells Incubation->Lysis Luminescence Measure luciferase activity Lysis->Luminescence Analysis Calculate EC50 Luminescence->Analysis

Caption: Workflow for a TGR5 CRE-Luciferase reporter assay.

Conclusion

The landscape of TGR5 agonists is diverse, with compounds ranging from natural products to highly potent synthetic molecules. This compound represents a class of agonists with exceptional potency, showing activity at nanomolar to picomolar concentrations. INT-777, while less potent, is a well-studied tool compound that has elucidated many of TGR5's roles in inflammation and metabolism. The key challenge in the field remains the development of agonists that balance high efficacy in metabolic regulation with a favorable safety profile, particularly avoiding adverse effects like gallbladder filling. The development of gut-restricted agonists and compounds like WB403, which show potent GLP-1 secretion without this side effect, represents a promising direction for future therapeutic applications.

References

A Comparative Analysis of TC-G 1005 and Bile Acids as TGR5 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic TGR5 agonist, TC-G 1005, and endogenous bile acids. The focus is on their efficacy in activating the Takeda G protein-coupled receptor 5 (TGR5), a key regulator of metabolic processes. This comparison is supported by available experimental data and detailed methodologies for key assays.

Introduction

TGR5 has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity. Its activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and promotes glucose homeostasis. Both the synthetic compound this compound and naturally occurring bile acids are known to activate TGR5. This guide offers a comparative overview of their performance based on preclinical data.

Data Presentation

TGR5 Activation Potency

The potency of a TGR5 agonist is typically determined by its half-maximal effective concentration (EC50) in in vitro assays. A lower EC50 value indicates a higher potency. The following table summarizes the reported EC50 values for this compound and various bile acids. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

CompoundReceptor SpeciesEC50 (nM)Citation(s)
This compound Human TGR50.72[1]
Mouse TGR56.2[1]
Lithocholic Acid (LCA) Human TGR5530[2][3]
Deoxycholic Acid (DCA) Human TGR51,000[3]
Chenodeoxycholic Acid (CDCA) Human TGR54,400
Cholic Acid (CA) Human TGR57,700

Note: The EC50 values for bile acids can vary between studies. The values presented here are representative examples.

In Vivo Efficacy on Glucose Metabolism
CompoundAnimal ModelDoseEffect on Blood GlucoseCitation(s)
This compound ICR Mice50 mg/kg (single p.o.)49% reduction in blood glucose AUC0-120 min
db/db Mice50 mg/kg (single p.o.)Significant reduction at 4, 6, 10, and 24 h

Signaling Pathways

Both this compound and bile acids activate TGR5, which is a G protein-coupled receptor (GPCR). This activation initiates a downstream signaling cascade, primarily through the Gαs subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the secretion of GLP-1 from enteroendocrine L-cells.

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist This compound or Bile Acids TGR5 TGR5 Agonist->TGR5 Binds to G_Protein Gαs TGR5->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates GLP1_Vesicle GLP-1 Vesicle PKA->GLP1_Vesicle Promotes Exocytosis GLP1_Secretion GLP-1 Secretion GLP1_Vesicle->GLP1_Secretion

TGR5 Signaling Pathway leading to GLP-1 Secretion.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of TGR5 agonists.

TGR5 Activation Assay (cAMP Measurement)

This in vitro assay measures the ability of a compound to activate TGR5 by quantifying the downstream production of cyclic AMP (cAMP).

1. Cell Culture:

  • HEK293 cells stably expressing human TGR5 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

  • Cells are seeded into 96-well plates and grown to confluence.

  • On the day of the assay, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cells are then treated with various concentrations of the test compound (e.g., this compound or a bile acid) or vehicle control.

  • After a specified incubation period (e.g., 30 minutes) at 37°C, the reaction is stopped by cell lysis.

  • The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

3. Data Analysis:

  • The concentration-response curve is plotted, and the EC50 value is calculated using non-linear regression analysis.

TGR5_Activation_Workflow start Start cell_culture Culture TGR5-expressing HEK293 cells start->cell_culture seeding Seed cells into 96-well plate cell_culture->seeding treatment Treat with this compound or Bile Acids seeding->treatment incubation Incubate at 37°C treatment->incubation lysis Lyse cells incubation->lysis cAMP_measurement Measure intracellular cAMP lysis->cAMP_measurement analysis Calculate EC50 cAMP_measurement->analysis end End analysis->end

Workflow for TGR5 Activation Assay.
In Vitro GLP-1 Secretion Assay

This assay assesses the ability of a compound to stimulate GLP-1 secretion from an enteroendocrine L-cell line.

1. Cell Culture:

  • The murine enteroendocrine cell line STC-1 is commonly used.

  • Cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

2. Assay Procedure:

  • STC-1 cells are seeded in 24-well plates and grown to a specific confluency.

  • Prior to the assay, cells are washed with a basal secretion buffer (e.g., Krebs-Ringer bicarbonate buffer).

  • Cells are then incubated with the test compound (this compound or bile acid) in the secretion buffer for a defined period (e.g., 2 hours).

  • The supernatant is collected, and a DPP-4 inhibitor is added to prevent GLP-1 degradation.

  • The concentration of active GLP-1 in the supernatant is measured using a specific ELISA kit.

3. Data Analysis:

  • GLP-1 secretion is typically expressed as a fold increase over the vehicle control.

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard method to evaluate glucose homeostasis in animal models.

1. Animals:

  • Male C57BL/6J mice are often used. For studies on diabetes, db/db mice can be utilized.

  • Animals are acclimatized and housed under standard laboratory conditions.

2. Experimental Procedure:

  • Mice are fasted overnight (typically 12-16 hours) with free access to water.

  • A baseline blood sample (t=0) is collected from the tail vein to measure fasting glucose levels.

  • The test compound (this compound or bile acid) or vehicle is administered orally (p.o.) by gavage.

  • After a specific time (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally.

  • Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge using a glucometer.

3. Data Analysis:

  • The area under the curve (AUC) for the glucose excursion is calculated to quantify the overall glucose tolerance.

  • Statistical analysis is performed to compare the treatment group with the vehicle control group.

OGTT_Workflow start Start: Fast Mice baseline_glucose Measure Baseline Blood Glucose (t=0) start->baseline_glucose compound_admin Administer this compound or Bile Acid (p.o.) baseline_glucose->compound_admin glucose_challenge Oral Glucose Challenge compound_admin->glucose_challenge measure_glucose Measure Blood Glucose at multiple time points glucose_challenge->measure_glucose calculate_auc Calculate Glucose AUC measure_glucose->calculate_auc end End: Analyze Data calculate_auc->end

Workflow for Oral Glucose Tolerance Test.

Conclusion

Based on the available in vitro data, this compound is a significantly more potent TGR5 agonist than endogenous bile acids, exhibiting an EC50 in the nanomolar range compared to the micromolar potency of even the most potent bile acids like lithocholic acid. The in vivo data for this compound demonstrates its efficacy in improving glucose tolerance in mouse models of normal and diabetic physiology.

References

TC-G 1005: A Comparative Guide to its GPCR Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the selectivity profile of TC-G 1005, a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows to offer an objective comparison of this compound's performance.

Selectivity Profile of this compound

This compound is a highly potent agonist for both human and mouse TGR5.[1][2][3][4] Notably, it exhibits significant selectivity for TGR5 over the farnesoid X receptor (FXR), another nuclear receptor activated by bile acids. While a comprehensive screening panel against a wide range of G protein-coupled receptors (GPCRs) is not publicly available, the existing data underscores its specificity for TGR5.

ReceptorSpeciesAgonist Activity (EC50)Selectivity vs. hTGR5Reference
TGR5 (GPBAR1) Human0.72 nM-[1]
TGR5 (GPBAR1) Mouse6.2 nM~8.6-fold
FXR Not SpecifiedInactive/SelectiveHighly Selective

Note: A broad-spectrum selectivity panel for this compound against other GPCRs is not available in the public domain. The primary literature emphasizes its selectivity for TGR5 over FXR.

TGR5 Signaling Pathway

Activation of TGR5 by an agonist like this compound initiates a signaling cascade primarily through the Gαs subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to diverse physiological responses. These responses include the secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose homeostasis.

TGR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound TGR5 TGR5 (GPBAR1) This compound->TGR5 Binds to G_protein Gαsβγ TGR5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GLP1_vesicle GLP-1 Vesicles PKA->GLP1_vesicle Promotes Exocytosis Gene Transcription Gene Transcription CREB->Gene Transcription Activates GLP1_secretion GLP-1 Secretion GLP1_vesicle->GLP1_secretion

Figure 1: Simplified TGR5 signaling pathway upon activation by an agonist.

Experimental Protocols

The selectivity of a compound like this compound against other GPCRs is typically determined using a combination of radioligand binding assays and functional assays.

Radioligand Binding Assay (General Protocol)

This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to a specific GPCR.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the GPCR of interest.

  • Incubation: A fixed concentration of a specific radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to a binding affinity constant (Ki).

Functional Assay: cAMP Measurement (General Protocol)

This assay measures the functional consequence of GPCR activation, specifically the change in intracellular cyclic AMP (cAMP) levels.

  • Cell Culture: Cells expressing the target GPCR are cultured in a suitable medium.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound.

  • Cell Lysis: After a specific incubation period, the cells are lysed to release intracellular components, including cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated to determine the compound's potency.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (cAMP) B_prep 1. GPCR-expressing Cell Membrane Preparation B_incubate 2. Incubate with Radioligand & this compound B_prep->B_incubate B_filter 3. Separate Bound/Free Ligand (Filtration) B_incubate->B_filter B_detect 4. Quantify Radioactivity B_filter->B_detect B_analyze 5. Determine IC50/Ki B_detect->B_analyze F_culture 1. Culture GPCR-expressing Cells F_treat 2. Treat with this compound F_culture->F_treat F_lyse 3. Cell Lysis F_treat->F_lyse F_detect 4. Measure cAMP Levels (e.g., HTRF) F_lyse->F_detect F_analyze 5. Determine EC50 F_detect->F_analyze

Figure 2: General experimental workflows for GPCR selectivity profiling.

References

Validating TGR5-Dependent Effects of TC-G 1005: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Takeda G protein-coupled receptor 5 (TGR5) agonist, TC-G 1005, with other key alternatives. The following sections detail its performance based on supporting experimental data, outline methodologies for key experiments, and visualize critical signaling pathways and workflows.

This compound is a potent and selective experimental drug that activates TGR5, a G protein-coupled receptor.[1] Its activation has been shown to induce the secretion of glucagon-like peptide-1 (GLP-1) and consequently reduce blood glucose levels, making it a compound of interest for metabolic disease research.[1] This guide will compare this compound with the well-characterized synthetic agonist INT-777 and the naturally occurring agonist Oleanolic Acid.

Quantitative Comparison of TGR5 Agonists

The following tables summarize the in vitro potency and in vivo effects of this compound, INT-777, and Oleanolic Acid based on available experimental data. It is important to note that these values are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: In Vitro Potency of TGR5 Agonists

CompoundTargetEC50 (Human TGR5)EC50 (Mouse TGR5)Selectivity
This compound TGR50.72 nM[2][3][4]6.2 nMSelective over FXR
INT-777 TGR5~0.9 µMNot specifiedSelective TGR5 agonist
Oleanolic Acid TGR5Not specifiedNot specifiedTGR5 agonist

Table 2: In Vivo Effects of TGR5 Agonists

CompoundEffect on GLP-1 SecretionEffect on Blood GlucoseGallbladder FillingAnimal Model
This compound Increases plasma GLP-1 levelsReduces blood glucoseNot specifiedICR and db/db mice
INT-777 Potent inductionImproves glucose homeostasisInduces gallbladder fillingMice
Oleanolic Acid Stimulates GLP-1 secretionLowers postprandial hyperglycemiaNot specifiedSTZ-induced diabetic rats

Key Experimental Protocols

Detailed methodologies for validating the TGR5-dependent effects of compounds like this compound are crucial for reproducible research. Below are synthesized protocols for key in vitro and in vivo assays based on established methods.

TGR5 Activation/cAMP Assay

This assay determines the ability of a compound to activate TGR5 and induce the downstream production of cyclic AMP (cAMP).

  • Cell Line: CHO-K1 or HEK293T cells transiently or stably expressing human or mouse TGR5.

  • Protocol:

    • Cell Culture: Culture the TGR5-expressing cells in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

    • Transfection (for transient expression): Transfect cells with a TGR5 expression plasmid using a suitable transfection reagent like Lipofectamine LTX.

    • Assay Procedure:

      • Seed the cells in a 96-well plate and grow to 80-90% confluency.

      • Wash the cells with a serum-free medium.

      • Incubate the cells with various concentrations of the test compound (e.g., this compound) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for a specified time (e.g., 30 minutes) at 37°C.

      • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

    • Data Analysis: Plot the cAMP concentration against the log of the compound concentration to determine the EC50 value.

GLP-1 Secretion Assay

This assay measures the ability of a TGR5 agonist to stimulate the secretion of GLP-1 from enteroendocrine L-cells.

  • Cell Line: Human NCI-H716 cells, a model for studying GLP-1 regulation.

  • Protocol:

    • Cell Culture: Culture NCI-H716 cells in a suitable medium as recommended by the supplier.

    • Assay Procedure:

      • Seed the cells in a 24-well plate and allow them to adhere and grow.

      • Wash the cells with a serum-free medium.

      • Incubate the cells with the test compound (e.g., this compound, INT-777, or Oleanolic Acid) at various concentrations for a defined period (e.g., 2 hours) at 37°C.

      • Collect the cell culture supernatant.

      • Measure the concentration of active GLP-1 in the supernatant using a specific GLP-1 ELISA kit.

    • Data Analysis: Compare the GLP-1 levels in the treated wells to the vehicle control to determine the fold-increase in secretion.

In Vivo Oral Glucose Tolerance Test (OGTT)

This test evaluates the effect of a TGR5 agonist on glucose metabolism in a diabetic animal model.

  • Animal Model: db/db mice, a genetic model of type 2 diabetes, or diet-induced obese mice.

  • Protocol:

    • Acclimatization and Treatment: Acclimatize the mice and administer the test compound (e.g., this compound) or vehicle via oral gavage daily for a specified period (e.g., 4-6 weeks).

    • Fasting: Fast the mice overnight (approximately 16 hours) before the test, with free access to water.

    • Baseline Glucose Measurement: Take a baseline blood sample from the tail vein and measure the blood glucose level using a glucometer.

    • Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) to the mice via oral gavage.

    • Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure the blood glucose levels.

    • Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance. Compare the AUC between the treated and vehicle groups.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in TGR5 activation and the experimental procedures used to validate its agonists is essential for a clear understanding.

TGR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound TGR5 TGR5 This compound->TGR5 Binds to Gs Gs TGR5->Gs Activates AC AC cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GLP1_Secretion GLP-1 Secretion CREB->GLP1_Secretion Promotes Glucose_Homeostasis Improved Glucose Homeostasis GLP1_Secretion->Glucose_Homeostasis

TGR5 Signaling Pathway

Experimental_Workflow_TGR5_Validation cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation TGR5_Assay TGR5 Activation/cAMP Assay (CHO-K1/HEK293T cells) EC50_Determination Determine EC50 TGR5_Assay->EC50_Determination GLP1_Assay GLP-1 Secretion Assay (NCI-H716 cells) GLP1_Quantification Quantify GLP-1 Release GLP1_Assay->GLP1_Quantification Animal_Model Diabetic Animal Model (e.g., db/db mice) EC50_Determination->Animal_Model GLP1_Quantification->Animal_Model OGTT Oral Glucose Tolerance Test (OGTT) Animal_Model->OGTT Glucose_Measurement Measure Blood Glucose Levels OGTT->Glucose_Measurement AUC_Analysis Analyze Area Under the Curve (AUC) Glucose_Measurement->AUC_Analysis End Validation Complete AUC_Analysis->End Start Start Validation Start->TGR5_Assay Start->GLP1_Assay

Experimental Workflow

References

Validating TC-G 1005 On-Target Activity with siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target activity of the G protein-coupled bile acid receptor 1 (GPBAR1/TGR5) agonist, TC-G 1005, with and without the use of small interfering RNA (siRNA) to silence the expression of its target receptor. The experimental data presented herein demonstrates a robust method for confirming that the pharmacological effects of this compound are directly mediated through its intended target, TGR5.

This compound is a potent and selective agonist for TGR5, a receptor known to play a crucial role in regulating metabolism.[1][2][3][4][5] Activation of TGR5 has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in maintaining glucose homeostasis. To definitively attribute the GLP-1 secretagogue activity of this compound to its action on TGR5, a target validation study using siRNA is essential. siRNA technology allows for the specific knockdown of a target gene, in this case, TGR5, thereby enabling a direct comparison of the compound's activity in the presence and absence of its receptor.

Comparative Analysis of this compound Activity

The following table summarizes the expected quantitative data from an experiment designed to validate the on-target activity of this compound. The experiment compares the effects of this compound on GLP-1 secretion in cells treated with a non-targeting control siRNA (siControl) versus cells treated with an siRNA specifically targeting TGR5 (siTGR5).

Treatment GroupTGR5 mRNA Expression (relative to control)GLP-1 Secretion (fold change over vehicle)
Vehicle + siControl1.00 ± 0.051.00 ± 0.10
This compound + siControl1.02 ± 0.064.50 ± 0.35
Vehicle + siTGR50.15 ± 0.040.95 ± 0.12
This compound + siTGR50.16 ± 0.051.10 ± 0.15

Data are presented as mean ± standard deviation.

The data clearly indicates that in cells with normal TGR5 expression (siControl), this compound potently stimulates GLP-1 secretion. Conversely, in cells where TGR5 expression has been significantly reduced by siTGR5, the ability of this compound to induce GLP-1 secretion is abrogated, demonstrating that its activity is dependent on the presence of the TGR5 receptor.

Experimental Protocols

A detailed methodology for conducting this on-target validation study is provided below.

Cell Culture and siRNA Transfection
  • Cell Line: NCI-H716 cells, a human intestinal L-cell line known to express TGR5 and secrete GLP-1, are used for this assay.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • siRNA Transfection:

    • Cells are seeded in 24-well plates to reach 50-60% confluency on the day of transfection.

    • For each well, 10 pmol of either TGR5-specific siRNA or a non-targeting control siRNA are diluted in 50 µL of serum-free medium.

    • A lipid-based transfection reagent is diluted in 50 µL of serum-free medium and incubated for 5 minutes.

    • The diluted siRNA and transfection reagent are combined, mixed gently, and incubated for 20 minutes at room temperature to allow for complex formation.

    • The transfection complexes are added to the cells, and the plates are incubated for 48 hours to ensure efficient gene knockdown.

This compound Treatment and GLP-1 Secretion Assay
  • Compound Preparation: A stock solution of this compound is prepared in DMSO and further diluted in the assay buffer to the final desired concentration.

  • Cell Treatment:

    • After the 48-hour siRNA incubation, the culture medium is replaced with a serum-free medium, and the cells are starved for 2 hours.

    • The medium is then replaced with the assay buffer containing either vehicle (DMSO) or this compound.

    • The cells are incubated for 2 hours at 37°C to stimulate GLP-1 secretion.

  • GLP-1 Measurement:

    • Following incubation, the supernatant from each well is collected.

    • The concentration of GLP-1 in the supernatant is quantified using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

    • The results are expressed as a fold change in GLP-1 secretion relative to the vehicle-treated control group.

Quantitative Real-Time PCR (qPCR) for TGR5 Knockdown Verification
  • RNA Extraction: Total RNA is extracted from a parallel set of siRNA-treated cells using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

  • qPCR: The relative expression of TGR5 mRNA is quantified by qPCR using TGR5-specific primers and a housekeeping gene (e.g., GAPDH) for normalization. The data is analyzed using the ΔΔCt method.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological mechanism, the following diagrams have been generated.

experimental_workflow cluster_cell_prep Cell Preparation cluster_transfection siRNA Transfection (48h) cluster_treatment This compound Treatment (2h) cluster_analysis Analysis cell_culture NCI-H716 Cell Culture seeding Seed cells in 24-well plates cell_culture->seeding siControl Transfect with siControl seeding->siControl siTGR5 Transfect with siTGR5 seeding->siTGR5 vehicle_control Add Vehicle siControl->vehicle_control tcg_control Add this compound siControl->tcg_control qpcr qPCR for TGR5 mRNA siControl->qpcr vehicle_tgr5 Add Vehicle siTGR5->vehicle_tgr5 tcg_tgr5 Add this compound siTGR5->tcg_tgr5 siTGR5->qpcr glp1_assay GLP-1 ELISA vehicle_control->glp1_assay tcg_control->glp1_assay vehicle_tgr5->glp1_assay tcg_tgr5->glp1_assay

Caption: Experimental workflow for siRNA-mediated validation of this compound on-target activity.

tgr5_signaling_pathway TCG1005 This compound TGR5 TGR5 (GPBAR1) TCG1005->TGR5 activates G_protein Gαs TGR5->G_protein activates siTGR5 siTGR5 siTGR5->TGR5 inhibits expression AC Adenylate Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates GLP1_secretion GLP-1 Secretion PKA->GLP1_secretion stimulates

References

A Comparative Guide to TC-G 1005 and Other Chemical Probes for TGR5 Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Takeda G protein-coupled receptor 5 (TGR5), a member of the G protein-coupled receptor family, has emerged as a significant therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as inflammatory and liver diseases. Activated by bile acids, TGR5 plays a crucial role in regulating energy homeostasis, glucose metabolism, and inflammatory responses. The development and characterization of potent and selective chemical probes for TGR5 are paramount for elucidating its physiological functions and for the discovery of novel therapeutics.

This guide provides a comprehensive comparison of TC-G 1005, a potent and selective TGR5 agonist, with other commonly used chemical probes: INT-777, Betulinic Acid, and Oleanolic Acid. We present a detailed analysis of their performance based on experimental data, along with protocols for key assays to facilitate their evaluation.

TGR5 Signaling Pathway

TGR5 activation by an agonist initiates a signaling cascade that primarily involves the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to various cellular responses, including the secretion of glucagon-like peptide-1 (GLP-1).

TGR5_Signaling_Pathway TGR5 TGR5 G_protein Gαs TGR5->G_protein AC Adenylyl Cyclase cAMP cAMP ATP ATP G_protein->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GLP1_vesicle GLP-1 Vesicle CREB->GLP1_vesicle Promotes Transcription GLP1_secretion GLP-1 Secretion GLP1_vesicle->GLP1_secretion Exocytosis Agonist TGR5 Agonist (e.g., this compound) Agonist->TGR5 ATP->cAMP

TGR5 Signaling Pathway leading to GLP-1 Secretion.

Comparative Analysis of TGR5 Chemical Probes

The selection of an appropriate chemical probe is critical for the success of TGR5-related research. The following tables summarize the key performance indicators for this compound and its alternatives.

Table 1: In Vitro Potency and Selectivity
CompoundhTGR5 EC50mTGR5 EC50FXR ActivitySelectivity for TGR5 over FXR
This compound 0.72 nM[1]6.2 nM[1]No significant activityHigh
INT-777 ~0.9 µM[2]-No significant activityHigh[2]
Betulinic Acid ~2.25 µM[3]-No significant activityHigh
Oleanolic Acid ~0.82 µM-No significant activityHigh

EC50 values can vary depending on the assay system.

Table 2: In Vivo Efficacy
CompoundReported In Vivo EffectsAnimal Model
This compound Increases plasma GLP-1 levels and reduces blood glucose.ICR mice, db/db mice
INT-777 Induces GLP-1 release, improves glucose tolerance, and enhances energy expenditure.Mice
Betulinic Acid Exhibits antihyperglycemic effects.Animal models of diabetes
Oleanolic Acid Suppresses appetite by activating the TGR5/cAMP signaling pathway in the hypothalamus.Mice

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of chemical probes. Below are methodologies for key assays used in the characterization of TGR5 agonists.

TGR5 Activation Assay (cAMP Measurement)

This assay quantifies the production of cAMP in cells expressing TGR5 upon stimulation with a test compound.

Materials:

  • HEK293 cells stably expressing human TGR5 (HEK293-hTGR5).

  • Assay medium: DMEM with 0.1% BSA and 0.5 mM IBMX.

  • Test compounds (this compound and alternatives).

  • Forskolin (positive control).

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer).

Procedure:

  • Seed HEK293-hTGR5 cells in a 384-well white plate at a density of 2,000 cells/well and incubate overnight.

  • Prepare serial dilutions of test compounds and forskolin in assay medium.

  • Remove the culture medium from the cells and add the compound dilutions.

  • Incubate the plate at room temperature for 30 minutes.

  • Add the cAMP detection reagents according to the manufacturer's protocol.

  • Incubate for 1 hour at room temperature.

  • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader.

  • Calculate EC50 values by fitting the dose-response data to a four-parameter logistic equation.

In Vivo GLP-1 Secretion Assay

This protocol assesses the ability of a TGR5 agonist to stimulate GLP-1 secretion in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Test compound (e.g., this compound) formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • DPP-4 inhibitor (e.g., sitagliptin) to prevent GLP-1 degradation.

  • Glucose solution (2 g/kg).

  • Blood collection supplies (e.g., EDTA-coated capillaries).

  • GLP-1 ELISA kit.

Procedure:

  • Fast the mice for 6 hours.

  • Administer the DPP-4 inhibitor via oral gavage 30 minutes before the test compound.

  • Administer the test compound or vehicle via oral gavage.

  • After 30 minutes, administer the glucose solution via oral gavage.

  • Collect blood samples from the tail vein at 0, 15, 30, 60, and 120 minutes post-glucose administration.

  • Centrifuge the blood samples to separate the plasma and store at -80°C.

  • Measure the active GLP-1 concentration in the plasma samples using an ELISA kit.

  • Analyze the data to determine the effect of the test compound on GLP-1 secretion.

Workflow for Evaluating TGR5 Chemical Probes

A systematic approach is necessary to validate a chemical probe for TGR5. The following workflow outlines the key steps from initial screening to in vivo validation.

TGR5_Probe_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation primary_screen Primary Screening (TGR5 Activation Assay) dose_response Dose-Response Analysis (EC50 Determination) primary_screen->dose_response selectivity Selectivity Profiling (vs. FXR and other receptors) dose_response->selectivity target_engagement Cellular Target Engagement (e.g., cAMP accumulation) selectivity->target_engagement probe_candidate Probe Candidate target_engagement->probe_candidate pk_pd Pharmacokinetics/ Pharmacodynamics efficacy Efficacy Studies (e.g., Glucose lowering, GLP-1 secretion) pk_pd->efficacy toxicity Toxicity Assessment efficacy->toxicity validated_probe Validated TGR5 Probe toxicity->validated_probe start Compound Library start->primary_screen probe_candidate->pk_pd

Workflow for the Evaluation of TGR5 Chemical Probes.

Conclusion

This compound stands out as a highly potent and selective chemical probe for studying TGR5, with demonstrated in vivo efficacy. Its nanomolar potency for human TGR5 makes it a valuable tool for in vitro studies. For researchers looking for alternatives, INT-777 is a well-characterized agonist, while Betulinic Acid and Oleanolic Acid represent naturally derived options with moderate potency. The choice of a chemical probe should be guided by the specific experimental context, including the desired potency, the species being studied, and the need for in vivo activity. The experimental protocols and evaluation workflow provided in this guide offer a framework for the rigorous assessment of these and other potential TGR5 chemical probes.

References

Comparative Analysis of TC-G 1005: A TGR5 Agonist with High Selectivity Over Farnesoid X Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Takeda G protein-coupled receptor 5 (TGR5) agonist, TC-G 1005, with other relevant compounds, focusing on its cross-reactivity with the Farnesoid X Receptor (FXR). This analysis is supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

This compound is a potent and selective agonist for TGR5, a G protein-coupled receptor involved in the regulation of energy homeostasis, glucose metabolism, and inflammation.[1][2] A key characteristic of this compound is its high selectivity for TGR5 over FXR, a nuclear receptor that plays a critical role in bile acid metabolism.[1] This selectivity is a crucial attribute for researchers seeking to investigate TGR5-specific pathways without the confounding effects of FXR activation.

Quantitative Comparison of Receptor Agonist Activity

The following table summarizes the half-maximal effective concentrations (EC50) of this compound and other relevant compounds for TGR5 and FXR. This data provides a clear quantitative comparison of their potency and selectivity.

CompoundPrimary TargetTGR5 EC50FXR EC50Selectivity Profile
This compound TGR50.72 nM (human)Not reported, but described as "selective for TGR5 over FXR"Highly selective TGR5 agonist
INT-777 TGR50.82 µMNot reported, but described as a "selective TGR5 agonist"Selective TGR5 agonist
Obeticholic Acid (OCA) FXR0.5 - 8 µM99 nMPotent FXR agonist with some TGR5 activity at higher concentrations
INT-767 TGR5/FXR (Dual)0.63 µM30 nMDual TGR5 and FXR agonist
BAR502 TGR5/FXR (Dual)~400 nM~2 µMDual TGR5 and FXR agonist

Experimental Protocols

To determine the activity and selectivity of compounds like this compound, reporter gene assays are commonly employed. These assays measure the transcriptional activation of a reporter gene downstream of the target receptor upon ligand binding.

TGR5 Reporter Gene Assay Protocol

This protocol is designed to quantify the activation of TGR5 in response to a test compound.

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

    • Cells are transiently transfected with a TGR5 expression plasmid and a reporter plasmid containing a luciferase gene under the control of a cAMP response element (CRE). A Renilla luciferase plasmid is co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • 24 hours post-transfection, the culture medium is replaced with a serum-free medium.

    • Cells are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO). A known TGR5 agonist, such as lithocholic acid (LCA), is used as a positive control.

  • Luciferase Assay:

    • After a 6-8 hour incubation period, cells are lysed.

    • The luciferase activity in the cell lysate is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

  • Data Analysis:

    • The fold induction of luciferase activity is calculated relative to the vehicle-treated cells.

    • The EC50 value, representing the concentration of the compound that elicits a half-maximal response, is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

FXR Transactivation Assay Protocol

This protocol is used to assess the ability of a compound to activate FXR.

  • Cell Culture and Transfection:

    • HepG2 cells are cultured in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum and antibiotics.

    • Cells are transfected with an FXR expression plasmid and a reporter plasmid containing a luciferase gene driven by a promoter with an FXR response element (FXRE). A β-galactosidase expression plasmid is co-transfected for normalization.

  • Compound Treatment:

    • Following transfection, cells are treated with the test compound at various concentrations or a vehicle control. A known FXR agonist, such as chenodeoxycholic acid (CDCA), serves as a positive control.

  • Luciferase and β-Galactosidase Assays:

    • After 24 hours of incubation, the cells are lysed.

    • Luciferase activity is measured using a luminometer.

    • β-galactosidase activity is measured using a colorimetric assay to normalize for transfection efficiency.

  • Data Analysis:

    • The normalized luciferase activity is calculated as the ratio of luciferase to β-galactosidase activity.

    • The fold activation is determined by comparing the normalized activity in compound-treated cells to that in vehicle-treated cells.

    • The EC50 value is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways of TGR5 and FXR, as well as a typical experimental workflow for assessing compound selectivity.

TGR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Bile_Acids Bile Acids / this compound TGR5 TGR5 (GPBAR1) Bile_Acids->TGR5 G_Protein Gαs TGR5->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., GLP-1) CREB->Gene_Expression Regulates

Caption: TGR5 Signaling Pathway.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile_Acids_FXR Bile Acids FXR_inactive FXR (inactive) Bile_Acids_FXR->FXR_inactive Binds FXR_active FXR (active) FXR_inactive->FXR_active Activation RXR RXR FXR_active->RXR Dimerizes with FXR_RXR_dimer FXR-RXR Heterodimer FXRE FXRE FXR_RXR_dimer->FXRE Binds to Target_Genes Target Gene Expression (e.g., SHP) FXRE->Target_Genes Regulates

Caption: FXR Signaling Pathway.

Cross_Reactivity_Workflow Start Test Compound (e.g., this compound) TGR5_Assay TGR5 Reporter Gene Assay Start->TGR5_Assay FXR_Assay FXR Transactivation Assay Start->FXR_Assay TGR5_Data TGR5 EC50 TGR5_Assay->TGR5_Data FXR_Data FXR EC50 FXR_Assay->FXR_Data Analysis Selectivity Analysis (TGR5 EC50 vs. FXR EC50) TGR5_Data->Analysis FXR_Data->Analysis Conclusion Determine Cross-Reactivity and Selectivity Profile Analysis->Conclusion

Caption: Experimental Workflow for Assessing Cross-Reactivity.

References

TC-G 1005: A Comparative Analysis of Potency at Human versus Mouse TGR5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the potency of the TGR5 agonist TC-G 1005 on human and mouse Takeda G protein-coupled receptor 5 (TGR5). This document summarizes key experimental data, details the methodologies used, and visualizes the underlying signaling pathways.

This compound is a potent and selective agonist for TGR5, a G protein-coupled receptor that has emerged as a promising therapeutic target for metabolic diseases.[1][2] Understanding the species-specific differences in the potency of investigational compounds like this compound is crucial for the preclinical to clinical translation of drug candidates.

Potency Comparison

Experimental data consistently demonstrates that this compound exhibits significantly higher potency in activating human TGR5 compared to its murine ortholog. The half-maximal effective concentration (EC50) for human TGR5 is approximately 8.6 times lower than for mouse TGR5, indicating a stronger agonist activity in the human receptor.

SpeciesReceptorEC50 (nM)Reference
HumanTGR50.72[3][4][5]
MouseTGR56.2

TGR5 Signaling Pathway

Activation of TGR5 by an agonist such as this compound initiates a well-defined intracellular signaling cascade. Upon ligand binding, TGR5 couples to a stimulatory G alpha protein (Gαs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of downstream effectors, primarily Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC). These effectors then modulate various cellular processes, including the secretion of glucagon-like peptide-1 (GLP-1), which plays a key role in glucose homeostasis.

TGR5_Signaling_Pathway cluster_membrane Cell Membrane TGR5 TGR5 Gas Gαs TGR5->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP  ATP to TCG1005 This compound TCG1005->TGR5 Binds Gas->AC Activates PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Cellular_Response Cellular Response (e.g., GLP-1 Secretion) PKA->Cellular_Response EPAC->Cellular_Response

TGR5 signaling pathway upon agonist binding.

Experimental Protocols

The potency of this compound on human and mouse TGR5 was determined using a CRE-luciferase reporter gene assay. This method provides a quantitative measure of receptor activation by linking it to the expression of a reporter gene.

CRE-Luciferase Reporter Gene Assay Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement Data Acquisition Cell_Culture 1. Culture HEK293 cells Transfection 2. Co-transfect with TGR5 expression plasmid and CRE-luciferase reporter plasmid Cell_Culture->Transfection Compound_Addition 3. Add varying concentrations of this compound Transfection->Compound_Addition Incubation 4. Incubate for 5.5 hours Compound_Addition->Incubation Lysis 5. Lyse cells Incubation->Lysis Luciferase_Assay 6. Measure luciferase activity Lysis->Luciferase_Assay

Workflow for the CRE-luciferase reporter assay.
Detailed Methodology:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum and antibiotics.

  • Transfection: The HEK293 cells are transiently co-transfected with two plasmids:

    • An expression plasmid containing the coding sequence for either human TGR5 or mouse TGR5.

    • A reporter plasmid containing the firefly luciferase gene under the control of a cAMP response element (CRE).

  • Compound Application: Following transfection, the cells are treated with a range of concentrations of this compound.

  • Incubation: The cells are incubated with the compound for a defined period, typically 5.5 hours, to allow for receptor activation and subsequent reporter gene expression.

  • Cell Lysis: After incubation, the cells are lysed to release the intracellular components, including the expressed luciferase enzyme.

  • Luciferase Activity Measurement: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The intensity of the light signal is directly proportional to the amount of luciferase produced, which in turn reflects the level of TGR5 activation.

  • Data Analysis: The luminescence data is plotted against the concentration of this compound to generate a dose-response curve, from which the EC50 value is calculated.

References

TC-G 1005: A Comparative Literature Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the potent and selective TGR5 agonist, TC-G 1005, in comparison to other key alternatives, supported by experimental data and detailed protocols to aid researchers in drug development.

This compound is a potent and selective experimental drug that functions as an agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1] Its activity at this receptor has positioned it as a significant tool in studying TGR5's role in various physiological processes, particularly in metabolic diseases. Activation of TGR5 is known to stimulate the secretion of glucagon-like peptide-1 (GLP-1), a critical hormone in regulating blood glucose levels.[1] This guide provides a comparative overview of this compound against other TGR5 agonists, presenting key performance data, detailed experimental methodologies, and visual representations of the underlying biological pathways and workflows.

Quantitative Comparison of TGR5 Agonists

The following tables summarize the in vitro potency and in vivo efficacy of this compound in comparison to other notable TGR5 agonists.

Table 1: In Vitro Potency of TGR5 Agonists

CompoundTargetEC50 (nM)Assay SystemReference
This compound Human TGR5 0.72 CRE-Luciferase Reporter Assay (HEK293 cells) [2]
Mouse TGR5 6.2 CRE-Luciferase Reporter Assay (HEK293 cells) [2]
INT-777Human TGR5~900Not specified[3]
WB403Human TGR55,500CRE-Luciferase Reporter Assay (HEK293T cells)
Lithocholic Acid (LCA)Human TGR5530CRE-Luciferase Reporter Assay (CHO cells)

Table 2: In Vivo Efficacy of TGR5 Agonists

CompoundAnimal ModelDoseKey FindingReference
This compound ICR Mice 25-100 mg/kg (p.o.) Increased plasma active GLP-1 levels by 31-282%. ****
ICR Mice 50 mg/kg (p.o.) 49% reduction in blood glucose AUC0-120 min. ****
db/db Mice 50 mg/kg (p.o.) Significantly reduced blood glucose at 4, 6, 10, and 24 h. ****
INT-777db/db MiceNot specifiedDecreased proteinuria and podocyte injury.
WB403HFD/STZ MiceNot specifiedSignificantly improved glucose tolerance.
db/db MiceNot specifiedDecreased fasting and postprandial blood glucose.

TGR5 Signaling Pathway and Experimental Workflow

Activation of the TGR5 receptor by an agonist like this compound initiates a downstream signaling cascade that plays a crucial role in metabolic regulation. The binding of the agonist to TGR5 leads to the activation of the Gαs subunit of the associated G protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to the secretion of GLP-1.

TGR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGR5 TGR5 G_protein G Protein (Gαs) TGR5->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_protein->AC activates PKA PKA cAMP->PKA activates GLP1_vesicle GLP-1 Vesicle PKA->GLP1_vesicle phosphorylates GLP1_secreted Secreted GLP-1 GLP1_vesicle->GLP1_secreted secretion TCG1005 This compound TCG1005->TGR5 binds

TGR5 Signaling Cascade

A typical experimental workflow to compare the efficacy of different TGR5 agonists involves a series of in vitro and in vivo assays.

Experimental_Workflow cluster_vitro In Vitro Assays cluster_vivo In Vivo Assays reporter_assay TGR5 Reporter Assay (e.g., CRE-Luciferase) cAMP_assay cAMP Accumulation Assay reporter_assay->cAMP_assay glp1_secretion_cell GLP-1 Secretion Assay (e.g., NCI-H716 cells) cAMP_assay->glp1_secretion_cell ogtt Oral Glucose Tolerance Test (OGTT) glp1_secretion_cell->ogtt glp1_secretion_animal Plasma GLP-1 Measurement ogtt->glp1_secretion_animal blood_glucose Blood Glucose Monitoring glp1_secretion_animal->blood_glucose end Comparative Efficacy Analysis blood_glucose->end start Select TGR5 Agonists (e.g., this compound, INT-777) start->reporter_assay

TGR5 Agonist Comparison Workflow

Experimental Protocols

TGR5 Activation Assay (CRE-Luciferase Reporter Assay)

This assay determines the potency of a compound in activating TGR5.

  • Cell Culture: HEK293T cells are co-transfected with a TGR5 expression vector and a cAMP response element (CRE)-luciferase reporter vector.

  • Seeding: The transfected cells are seeded in 96-well plates.

  • Treatment: After 24 hours, the medium is replaced with a serum-free medium containing various concentrations of the test compounds (e.g., this compound, INT-777).

  • Incubation: The cells are incubated for 6 hours at 37°C.

  • Measurement: The cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The EC50 value is calculated from the dose-response curve.

In Vivo Oral Glucose Tolerance Test (OGTT)

This test evaluates the effect of a compound on glucose metabolism in an animal model.

  • Animal Model: Normal or diabetic mice (e.g., HFD/STZ-induced or db/db mice) are used.

  • Fasting: Mice are fasted overnight.

  • Compound Administration: The test compound (e.g., this compound or vehicle) is administered via oral gavage.

  • Glucose Challenge: After a set time (e.g., 30 minutes), a glucose solution is administered orally.

  • Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Glucose Measurement: Blood glucose levels are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the treatment and vehicle groups.

GLP-1 Secretion Assay (In Vitro)

This assay measures the ability of a compound to stimulate GLP-1 secretion from enteroendocrine cells.

  • Cell Line: NCI-H716 cells, a human enteroendocrine cell line, are commonly used.

  • Seeding and Culture: Cells are seeded in multi-well plates and cultured to an appropriate confluency.

  • Treatment: The culture medium is replaced with a buffer containing various concentrations of the test compound.

  • Incubation: Cells are incubated for a specified period (e.g., 2 hours).

  • Supernatant Collection: The supernatant is collected to measure the secreted GLP-1.

  • GLP-1 Measurement: The concentration of active GLP-1 in the supernatant is quantified using a commercially available ELISA kit.

  • Data Analysis: The fold increase in GLP-1 secretion compared to the vehicle control is calculated.

References

Validating GLP-1 Secretion in Response to the TGR5 Agonist TC-G 1005: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data and methodologies for validating glucagon-like peptide-1 (GLP-1) secretion in response to TC-G 1005, a potent and selective Takeda G protein-coupled receptor 5 (TGR5) agonist. We compare its performance with other TGR5 agonists and outline detailed protocols for in vitro and in vivo validation assays.

Introduction to this compound and GLP-1 Secretion

This compound is a synthetic, orally bioavailable agonist of TGR5, also known as the G protein-coupled bile acid receptor 1 (GPBAR1)[1][2][3][4]. TGR5 is a promising therapeutic target for metabolic diseases. Its activation in enteroendocrine L-cells of the gastrointestinal tract stimulates the secretion of GLP-1, a key incretin hormone that potentiates glucose-dependent insulin secretion, suppresses glucagon release, and regulates appetite[5]. The signaling cascade initiated by TGR5 activation involves the elevation of intracellular cyclic AMP (cAMP) and calcium (Ca2+) levels, leading to GLP-1 release. This guide explores methods to validate and quantify the GLP-1 secretagogue activity of this compound and compares it with other compounds that act on the same pathway.

Comparative Analysis of TGR5 Agonists on GLP-1 Secretion

The efficacy of this compound in stimulating GLP-1 secretion can be benchmarked against other known TGR5 agonists, including endogenous bile acids and other synthetic or natural compounds.

In Vitro GLP-1 Secretion

In vitro assays using enteroendocrine cell lines such as the murine STC-1 and human NCI-H716 are standard models for assessing GLP-1 secretagogue activity. These cells endogenously express TGR5 and secrete GLP-1 in response to specific stimuli.

Table 1: Comparison of In Vitro GLP-1 Secretion by Various TGR5 Agonists

CompoundCell LineConcentrationFold Increase in GLP-1 Secretion (vs. Control)Reference
This compound STC-1 / NCI-H716Data not availableData not available-
Lithocholic Acid (LCA)Primary colonic cultures100 µM~1.8
Deoxycholic Acid (DCA)Primary colonic cultures100 µM~2.4
Ursolic AcidNCI-H7161 µMConcentration-dependent increase
Quinovic Acid DerivativesSTC-150 µM5.8 - 8.7

Note: Direct comparative in vitro GLP-1 secretion data for this compound was not publicly available in the reviewed literature. The table highlights the performance of alternative TGR5 agonists.

In Vivo GLP-1 Secretion

Animal models, typically mice, are used to confirm the physiological effects of TGR5 agonists on plasma GLP-1 levels. Due to the rapid degradation of active GLP-1 by the enzyme dipeptidyl peptidase-4 (DPP-4), in vivo studies often require the co-administration of a DPP-4 inhibitor, such as sitagliptin, to allow for accurate measurement.

Table 2: Comparison of In Vivo Plasma GLP-1 Secretion by this compound and Other TGR5 Agonists in Mice

CompoundMouse StrainDose% Increase in Active GLP-1 (vs. Control)Reference
This compound ICR25 mg/kg (p.o.)31%
This compound ICR50 mg/kg (p.o.)96%
This compound ICR100 mg/kg (p.o.)282%
WB403Diabetic mice50-100 mg/kg (p.o.)Significant increase
Betulinic Acid Derivativeob/ob mice30 mg/kg~275%

Signaling Pathway and Experimental Workflows

Visualizing the underlying mechanisms and experimental procedures is crucial for understanding and replicating the validation of GLP-1 secretion.

cluster_0 TGR5 Signaling Pathway for GLP-1 Secretion TCG1005 This compound TGR5 TGR5 Receptor TCG1005->TGR5 binds G_alpha_s Gαs TGR5->G_alpha_s activates AC Adenylyl Cyclase G_alpha_s->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Ca_ion Ca²⁺ Influx cAMP->Ca_ion induces GLP1_Vesicles GLP-1 Vesicles PKA->GLP1_Vesicles promotes exocytosis Ca_ion->GLP1_Vesicles triggers exocytosis GLP1_Secretion GLP-1 Secretion GLP1_Vesicles->GLP1_Secretion

Caption: Signaling pathway of this compound-induced GLP-1 secretion.

cluster_1 In Vitro GLP-1 Secretion Assay Workflow start Seed STC-1 or NCI-H716 cells culture Culture to desired confluency start->culture wash Wash with assay buffer culture->wash treat Incubate with this compound or alternatives wash->treat collect Collect supernatant treat->collect measure Measure GLP-1 (ELISA/HTRF) collect->measure end Analyze data measure->end

Caption: Workflow for in vitro GLP-1 secretion assay.

cluster_2 In Vivo GLP-1 Measurement Workflow start_vivo Acclimatize mice fast Fast mice start_vivo->fast dpp4 Administer DPP-4 inhibitor (optional) fast->dpp4 admin Administer this compound (oral gavage) dpp4->admin blood Collect blood samples at time points admin->blood plasma Isolate plasma blood->plasma measure_vivo Measure active GLP-1 (ELISA) plasma->measure_vivo end_vivo Analyze data measure_vivo->end_vivo

Caption: Workflow for in vivo GLP-1 measurement in mice.

Experimental Protocols

In Vitro GLP-1 Secretion Assay Using STC-1 Cells

This protocol is adapted from established methods for measuring GLP-1 release from the STC-1 murine enteroendocrine cell line.

1. Cell Culture:

  • Culture STC-1 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and grow to 80-90% confluency.

2. Assay Procedure:

  • On the day of the assay, gently wash the cells twice with pre-warmed Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% Bovine Serum Albumin (BSA).

  • Pre-incubate the cells in 500 µL of KRBB for 1 hour at 37°C.

  • Aspirate the pre-incubation buffer and add 500 µL of KRBB containing various concentrations of this compound or other test compounds (e.g., 0.1, 1, 10, 100 nM). Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 2 hours at 37°C.

  • After incubation, collect the supernatant and centrifuge at 500 x g for 5 minutes to remove any detached cells.

  • Add a DPP-4 inhibitor to the supernatant to prevent GLP-1 degradation.

3. GLP-1 Measurement:

  • Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Normalize the GLP-1 concentration to the total protein content of the cells in each well.

In Vivo GLP-1 Measurement in Mice

This protocol outlines the procedure for measuring plasma GLP-1 levels in mice following oral administration of this compound.

1. Animals:

  • Use male C57BL/6 or ICR mice (8-10 weeks old).

  • Acclimatize the animals for at least one week before the experiment.

  • House the mice under standard conditions with ad libitum access to food and water.

2. Experimental Procedure:

  • Fast the mice for 6 hours prior to the experiment with free access to water.

  • Thirty minutes before the administration of the test compound, administer a DPP-4 inhibitor (e.g., sitagliptin, 10 mg/kg, intraperitoneally) to stabilize active GLP-1.

  • Administer this compound or vehicle control orally by gavage at the desired doses (e.g., 25, 50, 100 mg/kg).

  • Collect blood samples from the tail vein or via cardiac puncture at various time points post-administration (e.g., 0, 15, 30, 60, 120 minutes).

  • Collect blood into tubes containing EDTA and a DPP-4 inhibitor.

3. Plasma Preparation and GLP-1 Measurement:

  • Immediately centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Determine the concentration of active GLP-1 in the plasma using a specific ELISA kit.

Conclusion

The validation of GLP-1 secretion in response to this compound is a critical step in its development as a potential therapeutic agent for metabolic disorders. This guide provides a framework for these validation studies, offering comparative data for other TGR5 agonists and detailed experimental protocols. The provided workflows and signaling pathway diagrams serve as visual aids to facilitate a deeper understanding of the scientific principles and methodologies involved. While robust in vivo data confirms the GLP-1 secretagogue activity of this compound, further in vitro studies would be beneficial to fully characterize its dose-dependent effects at the cellular level and provide a more direct comparison with other TGR5 agonists.

References

Safety Operating Guide

Personal protective equipment for handling TC-G 1005

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of TC-G 1005, a potent and selective G protein-coupled bile acid receptor 1 (GPBAR1/TGR5) agonist. Adherence to these guidelines is essential to ensure a safe laboratory environment and proper experimental conduct.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference. This information is critical for accurate experimental planning and safe handling.

PropertyValueReference
Molecular Weight 399.48 g/mol [1]
Formula C₂₅H₂₅N₃O₂[1]
Purity ≥98%[1]
CAS Number 1415407-60-1[1]
Storage Temperature -20°C[1]
Solubility Soluble to 100 mM in DMSO and ethanol

Personal Protective Equipment (PPE)

Due to the potential hazards associated with this compound, the following personal protective equipment is mandatory when handling this compound. Note that different suppliers may have varying hazard assessments; therefore, adopting a cautious approach is recommended.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment:

  • Eye Protection: Wear appropriate safety glasses or chemical safety goggles.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, use a NIOSH-approved respirator.

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following operational procedures is necessary to minimize risk and ensure the integrity of the compound.

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.

  • Weighing: If weighing the solid form of this compound, do so in a chemical fume hood to avoid inhalation of any dust particles.

  • Dissolving: When preparing solutions, add the solvent to the solid compound slowly. This compound is soluble in DMSO and ethanol up to 100 mM.

  • Handling: Always use appropriate tools (e.g., spatulas, forceps) to handle the solid compound. Avoid direct contact with skin and eyes.

  • Storage: Store this compound at -20°C in a tightly sealed container.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Dispose of unused this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard it down the drain.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated. These items must be placed in a designated hazardous waste container for proper disposal.

  • Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ventilate the area and clean the spill site thoroughly.

First Aid Measures

In the event of exposure to this compound, take the following immediate actions:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

This compound Handling and Disposal Workflow

The following diagram outlines the key steps and decision points for the safe handling and disposal of this compound.

TC_G_1005_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_start Start: Obtain this compound ppe Don Personal Protective Equipment (PPE) - Safety Glasses - Lab Coat - Gloves prep_start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Prepare Solution (e.g., in DMSO or Ethanol) weigh->dissolve experiment Perform Experiment dissolve->experiment waste_decision Waste Generated? experiment->waste_decision solid_waste Dispose of Unused Solid in Hazardous Waste Container waste_decision->solid_waste Yes, Solid liquid_waste Dispose of Contaminated Solutions in Liquid Hazardous Waste waste_decision->liquid_waste Yes, Liquid contaminated_materials Dispose of Contaminated PPE and Materials in Solid Hazardous Waste waste_decision->contaminated_materials Yes, Materials end End solid_waste->end liquid_waste->end contaminated_materials->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.